molecular formula C21H21NO4 B1363555 Fmoc-4,5-dehydro-D-Leucine CAS No. 917099-00-4

Fmoc-4,5-dehydro-D-Leucine

カタログ番号: B1363555
CAS番号: 917099-00-4
分子量: 351.4 g/mol
InChIキー: YUPPKUMKKSBZRL-LJQANCHMSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Fmoc-4,5-dehydro-D-Leucine is a useful research compound. Its molecular formula is C21H21NO4 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,1,11-12H2,2H3,(H,22,25)(H,23,24)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPPKUMKKSBZRL-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373221
Record name Fmoc-4,5-dehydro-D-Leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917099-00-4
Record name (2R)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-methyl-4-pentenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=917099-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-4,5-dehydro-D-Leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-4,5-dehydro-D-Leucine: Properties and Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-4,5-dehydro-D-Leucine is a non-canonical amino acid derivative that serves as a valuable building block in solid-phase peptide synthesis (SPPS). The incorporation of the 4,5-dehydro moiety into the leucine side chain introduces a conformational constraint, which can significantly influence the secondary structure and, consequently, the biological activity and proteolytic stability of synthetic peptides. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its utility in drug discovery and development. Detailed protocols for its incorporation into peptide chains and characterization are also presented.

Introduction: The Role of Conformational Constraints in Peptide Design

The biological activity of a peptide is intrinsically linked to its three-dimensional structure. The introduction of conformational constraints is a powerful strategy in medicinal chemistry to pre-organize a peptide into its bioactive conformation, thereby enhancing its binding affinity and selectivity for a specific biological target.[1] Unsaturated amino acids, such as 4,5-dehydro-D-leucine, are effective tools for inducing these structural limitations.[2][3] The double bond in the side chain restricts rotational freedom, influencing the peptide backbone and promoting the formation of specific secondary structures like β-turns or helical motifs.[3] This can lead to peptides with enhanced proteolytic stability, a crucial attribute for the development of peptide-based therapeutics.[2][4]

The use of the D-enantiomer of 4,5-dehydro-leucine further expands the repertoire of peptide design, as the incorporation of D-amino acids is a well-established strategy to increase resistance to enzymatic degradation.[5] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is standard in modern solid-phase peptide synthesis due to its base-lability, which allows for mild deprotection conditions compatible with a wide range of sensitive amino acid side chains.[6]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.

PropertyValueSource(s)
Chemical Formula C₂₁H₂₁NO₄[6][7]
Molecular Weight 351.4 g/mol [6][7]
CAS Number 917099-00-4[6][7]
Appearance White to off-white powderN/A
Storage Store at -20°C for long-term stability.[1][6]
Solubility

The solubility of Fmoc-protected amino acids is a critical factor in SPPS, as incomplete dissolution can lead to failed couplings and truncated peptide sequences. While specific quantitative solubility data for this compound is not extensively published, general guidelines for Fmoc-amino acids can be followed. It is expected to be soluble in common polar aprotic solvents used in peptide synthesis.

SolventExpected SolubilityNotes
N,N-Dimethylformamide (DMF)SolubleThe most common solvent for SPPS.[8]
N-Methyl-2-pyrrolidone (NMP)SolubleOften used as a substitute for DMF, can enhance solubility in some cases.[8]
Dichloromethane (DCM)Sparingly SolubleGenerally less effective for dissolving Fmoc-amino acids compared to DMF and NMP.[8]
Dimethyl sulfoxide (DMSO)SolubleA good solvent for many Fmoc-amino acids, but its high boiling point can make it difficult to remove.

Expert Insight: For challenging couplings, preparing a stock solution of this compound in a minimal amount of DMF before dilution with the coupling cocktail can ensure complete dissolution.

Stability

Synthesis and Characterization

While a detailed, step-by-step synthesis of this compound is beyond the scope of this guide, the general approach often involves the synthesis of the unprotected dehydroamino acid followed by Fmoc protection of the amine terminus.

Analytical Characterization

For researchers, verifying the identity and purity of this compound is a critical first step. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. Key expected signals would include the characteristic resonances of the Fmoc group, the vinyl protons of the dehydro-leucine side chain, and the α-proton. For comparison, a general protocol for NMR characterization of Fmoc-amino acids is available.[10] A study on ¹⁷O NMR of Fmoc-L-leucine provides some spectral context, though it is not the D-dehydro variant.[9]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for assessing the purity of Fmoc-amino acids. A typical mobile phase system would consist of a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence follows the general principles of Fmoc-based SPPS. However, due to the unique structure of this amino acid, certain considerations are necessary to ensure efficient coupling and minimize side reactions.

Recommended SPPS Protocol

This protocol provides a general guideline for the manual coupling of this compound. Optimization may be required depending on the specific peptide sequence and resin.

Workflow for this compound Incorporation in SPPS

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 3. DMF Washing Fmoc_Deprotection->Washing1 Coupling 4. Coupling of this compound (Activation with HBTU/HOBt or similar) Washing1->Coupling Washing2 5. DMF Washing Coupling->Washing2 Capping 6. Capping (Optional) (e.g., Acetic Anhydride/DIPEA) Washing2->Capping Next_Cycle 7. Proceed to Next Cycle Capping->Next_Cycle

Caption: General workflow for a single coupling cycle in SPPS.

Step-by-Step Protocol:

  • Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene adducts.

  • Coupling:

    • In a separate vessel, pre-activate a solution of this compound (2-4 equivalents relative to resin loading), a coupling reagent such as HBTU (0.95 equivalents relative to the amino acid), and an additive like HOBt (1 equivalent relative to the amino acid) in DMF.

    • Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) to the activation mixture.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling may be necessary.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 15-30 minutes.

  • Proceed to the next deprotection and coupling cycle.

Expert Insight: Due to potential steric hindrance from the dehydro-leucine side chain, using a more potent coupling reagent like HATU or extending the coupling time may be beneficial for difficult sequences.

Potential Side Reactions

The presence of the double bond in the side chain of 4,5-dehydro-leucine could potentially lead to side reactions, although these are less common for γ,δ-unsaturated amino acids compared to α,β-unsaturated ones. Researchers should be aware of the possibility of Michael addition reactions if strong nucleophiles are present under certain conditions.

Impact on Peptide Structure and Bioactivity

The primary motivation for incorporating this compound into a peptide sequence is to modulate its conformation and biological properties.

Conformational Effects

The restricted rotation around the Cγ-Cδ bond in the dehydro-leucine side chain can significantly influence the local peptide backbone conformation. This can lead to the stabilization of specific secondary structures, such as β-turns or helices, which may be crucial for receptor binding.[3] The D-configuration of the amino acid can also induce unique turns and folds that are not accessible with L-amino acids.

Logical Relationship of Dehydro-Leucine Incorporation

Conformational_Effects Dehydro_Leu Incorporation of 4,5-dehydro-D-Leucine Restricted_Rotation Restricted Side-Chain Rotation Dehydro_Leu->Restricted_Rotation Backbone_Constraint Peptide Backbone Constraint Restricted_Rotation->Backbone_Constraint Secondary_Structure Stabilized Secondary Structure (e.g., turns, helices) Backbone_Constraint->Secondary_Structure Bioactive_Conformation Pre-organization into Bioactive Conformation Secondary_Structure->Bioactive_Conformation Enhanced_Activity Enhanced Biological Activity & Selectivity Bioactive_Conformation->Enhanced_Activity

Caption: The causal chain from amino acid modification to enhanced bioactivity.

Biological Activity and Proteolytic Stability

By inducing a more rigid and proteolytically resistant structure, the incorporation of 4,5-dehydro-D-leucine can lead to peptides with:

  • Enhanced Receptor Binding Affinity: A pre-organized conformation can reduce the entropic penalty of binding to a receptor.

  • Increased Selectivity: A more defined structure can lead to more specific interactions with the target receptor over off-target sites.

  • Improved Proteolytic Stability: The unnatural amino acid and the constrained conformation can make the peptide less susceptible to degradation by proteases, leading to a longer in vivo half-life.[2][4]

While specific examples detailing the use of this compound are sparse in publicly available literature, the principles derived from studies on other dehydro-amino acids and D-amino acids strongly support its potential in these areas.[2][5]

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, -20°C is recommended.[1][6]

For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).[11]

Conclusion

This compound is a specialized amino acid derivative with significant potential for the design and synthesis of novel peptide therapeutics. Its ability to induce conformational constraints and enhance proteolytic stability makes it a valuable tool for medicinal chemists and peptide scientists. While the specific experimental data for this compound is not as abundant as for more common amino acids, the principles outlined in this guide, combined with standard practices in peptide synthesis, provide a solid foundation for its successful application in research and drug development.

References

  • Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides. National Institutes of Health. [Link]

  • Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids. National Institutes of Health. [Link]

  • Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides. ChemRxiv. [Link]

  • Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate. [Link]

  • Ribosomal Synthesis of Dehydroalanine Containing Peptides. National Institutes of Health. [Link]

  • Solvents for Solid Phase Peptide Synthesis. Aapptec. [Link]

  • Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides. Semantic Scholar. [Link]

  • Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic alpha-amino acid with a quaternary side-chain Cbeta atom. National Institutes of Health. [Link]

  • An effective organic solvent system for the dissolution of amino acids. National Institutes of Health. [Link]

  • This compound. MySkinRecipes. [Link]

  • Secondary conformation of short lysine- and leucine-rich peptides assessed by optical spectroscopies: effect of chain length, concentration, solvent, and time. National Institutes of Health. [Link]

  • New Synthetic Tools for Peptide Medicinal Chemistry. UCI Department of Chemistry. [Link]

  • Safety Data Sheet for Leucine USP. Biospectra. [Link]

  • Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Open Access Pub. [Link]

  • Peptides containing gamma,delta-dihydroxy-L-leucine. National Institutes of Health. [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health. [Link]

  • Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. National Institutes of Health. [Link]

  • 17O MAS NMR Correlation Spectroscopy at High Magnetic Fields. National Institutes of Health. [Link]

Sources

Fmoc-4,5-dehydro-D-Leucine: A Technical Guide for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Canonical – Engineering Peptide Function with Unnatural Amino Acids

In the landscape of modern drug discovery and chemical biology, the twenty canonical amino acids represent but a starting point. The strategic incorporation of unnatural amino acids (UAAs) into peptide scaffolds is a powerful methodology for imbuing these molecules with novel chemical and biological properties.[1] This approach allows for the fine-tuning of peptide structure, stability, and function, opening new avenues for the development of next-generation therapeutics.[2] Among the diverse arsenal of available UAAs, Fmoc-4,5-dehydro-D-Leucine (CAS 917099-00-4) has emerged as a critical building block for introducing conformational constraints and enhancing biological activity.[3][4]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, experimental protocols, and critical considerations for the effective utilization of this compound in peptide synthesis. Drawing upon field-proven insights, this guide explains not only the "how" but also the "why" behind experimental choices, ensuring a robust and self-validating approach to the synthesis of modified peptides.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for its successful application. The table below summarizes its key characteristics.

PropertyValueReference
CAS Number 917099-00-4[5]
Molecular Formula C₂₁H₂₁NO₄[5]
Molecular Weight 351.4 g/mol [5]
Appearance White powder[6]
Purity ≥ 95-99% (HPLC)[6][7]
Storage 0-8°C[6]

Handling and Storage: this compound should be stored in a cool, dry place to prevent degradation.[6] As with all fine chemicals, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.

The Role of the 4,5-Dehydro Bond: Inducing Conformational Rigidity

The defining feature of this compound is the presence of a double bond within its side chain. This seemingly subtle modification has profound implications for the resulting peptide's secondary structure. The sp² hybridization of the carbons involved in the double bond introduces a planar constraint, which restricts the rotational freedom of the side chain.[2] This rigidity can significantly influence the peptide backbone's folding, promoting the adoption of specific secondary structures such as β-turns or helical conformations.[2][8]

The ability to enforce a particular conformation is a key strategy in drug design. By pre-organizing the peptide into its bioactive conformation, the entropic penalty of binding to a biological target is reduced, which can lead to a significant increase in binding affinity and biological potency.[8] Furthermore, the introduction of such constraints can enhance the peptide's resistance to proteolytic degradation, a crucial factor in improving its in vivo stability and bioavailability.[9][10]

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The workhorse for incorporating this compound into a peptide sequence is the well-established Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[11][12] The process involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support.

Experimental Workflow: A Step-by-Step Protocol

The following is a detailed protocol for a single coupling cycle of this compound. This cycle is repeated for each subsequent amino acid in the desired sequence.

Materials:

  • This compound

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Protocol:

  • Resin Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add DMF to swell the resin for at least 30 minutes.

    • Drain the DMF.[1]

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate the mixture for 5-20 minutes.

    • Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).[1][11]

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU/HOBt or HATU, equivalent to the amino acid) in DMF.

    • Add DIPEA (2 equivalents relative to the amino acid) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature. For sterically hindered couplings, the reaction time can be extended, or a second coupling can be performed.[13]

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test.

  • Washing:

    • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove any unreacted reagents and byproducts.

  • Repeat Synthesis Cycle:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection steps, wash the peptide-resin thoroughly with DCM and dry it under vacuum.

    • Add the freshly prepared TFA cleavage cocktail to the dried resin.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.[1]

Visualization of the SPPS Cycle

SPPS_Workflow Resin Resin-NH2 Coupling Coupling Resin->Coupling Fmoc_AA Fmoc-AA-OH Fmoc_AA->Coupling Resin_Fmoc_AA Resin-AA-Fmoc Coupling->Resin_Fmoc_AA Deprotection Deprotection (20% Piperidine/DMF) Resin_Fmoc_AA->Deprotection Cleavage Cleavage (TFA Cocktail) Resin_Fmoc_AA->Cleavage Resin_AA_NH2 Resin-AA-NH2 Deprotection->Resin_AA_NH2 Elongation Elongation Cycle Resin_AA_NH2->Elongation Next_Fmoc_AA Next Fmoc-AA-OH Next_Fmoc_AA->Elongation Elongation->Resin_Fmoc_AA Repeat Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Critical Considerations and Potential Challenges

The incorporation of dehydro-amino acids presents unique challenges that require careful consideration to ensure a successful synthesis.

Michael Addition: A Potential Side Reaction

The electron-poor nature of the α,β-double bond in dehydro-amino acids makes them susceptible to Michael addition by nucleophiles.[3] During the Fmoc deprotection step, the use of piperidine, a secondary amine, can potentially lead to the addition of piperidine across the double bond of the newly incorporated dehydro-leucine residue. While this is a known potential side reaction, the rate of Fmoc deprotection is generally much faster than the Michael addition, minimizing this side product under standard conditions. However, for particularly sensitive sequences or prolonged deprotection times, the use of alternative, non-nucleophilic bases such as 1,8-Diazabicycloundec-7-ene (DBU) in combination with a scavenger for the dibenzofulvene byproduct may be considered.

Visualization of the Michael Addition Side Reaction

Michael_Addition DehydroPeptide Peptide-NH-CH(C(CH3)=CH2)-CO-Resin MichaelAdduct Peptide-NH-CH(CH(CH3)-CH2-Piperidine)-CO-Resin DehydroPeptide->MichaelAdduct Michael Addition Piperidine Piperidine Piperidine->MichaelAdduct

Sources

Fmoc-4,5-dehydro-D-Leucine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Fmoc-4,5-dehydro-D-Leucine: Properties, Synthesis, and Applications

Abstract

This compound is a non-proteinogenic amino acid derivative that has garnered significant interest within the fields of medicinal chemistry and peptide science. Its defining feature, a carbon-carbon double bond within the side chain, imparts unique conformational constraints that are highly valuable in the design of structurally defined peptides and peptidomimetics. The strategic incorporation of this residue can enhance biological activity, improve stability against proteolytic degradation, and modulate pharmacokinetic profiles. This guide provides a comprehensive overview of the fundamental properties of this compound, details its application in solid-phase peptide synthesis (SPPS), and presents a validated experimental protocol for its incorporation into peptide chains. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and functional attributes of dehydroamino acids.

Introduction: The Significance of Dehydroamino Acids in Peptide Science

Dehydroamino acids (dhAAs) are a class of non-coded amino acids characterized by a carbon-carbon double bond, most commonly between the α and β carbons of the side chain.[1] This unsaturation has profound effects on the molecule's properties and the peptides in which they are incorporated.[2] The sp2 hybridization of the α-carbon removes its chirality and introduces a planar geometry, which significantly restricts the conformational freedom of the peptide backbone.[1] This rigidity can stabilize specific secondary structures, such as β-turns and 3(10)-helices, which are often critical for biological recognition and activity.[3][4]

Naturally occurring peptides containing dhAAs often exhibit potent biological activities, including antibiotic, antifungal, and antitumor properties.[1] In synthetic peptide design, the introduction of dhAAs like this compound is a strategic choice to enhance resistance to enzymatic degradation, as the modified residue can disrupt protease recognition sites.[3] The electrophilic nature of the α,β-unsaturated system also offers a reactive handle for further chemical modification and bioconjugation.[2][5]

Physicochemical Properties of this compound

The foundational data for any chemical reagent is its molecular identity and physical characteristics. This compound is supplied as a stable, white powder suitable for standard laboratory use in peptide synthesis.[6] Its key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₂₁H₂₁NO₄[6][7][8]
Molecular Weight 351.4 g/mol [6][7][8][9]
CAS Number 917099-00-4[6][9]
Appearance White Powder[6][10]
Purity ≥98% (HPLC)[6][8]
Storage Conditions 0–8 °C or -20°C[6][10][11]
Synonym (2R)-2-[[(9H-Fluoren-9-Ylmethoxy)Carbonyl]Amino]-4-Methyl-4-Pentenoic acid[8]

The Structural Impact of the 4,5-Dehydro Moiety

The introduction of a double bond in the leucine side chain is the key structural modification that dictates the utility of this amino acid derivative.[11] This modification has two primary consequences:

  • Conformational Rigidity : The C4-C5 double bond locks the side chain's distal end, preventing free rotation. This constraint influences the overall folding of the peptide backbone, making this compound a valuable tool for studying structure-activity relationships (SAR) and designing peptides with predefined conformations.[11] This induced rigidity can lead to enhanced receptor binding affinity and selectivity.[12]

  • Electronic Effects : The π-system of the double bond can engage in electronic interactions and influences the local chemical environment. The α,β-unsaturated carbonyl system makes the residue susceptible to nucleophilic attack (Michael addition), a property that can be exploited for covalent inhibitor design or bioconjugation.[2][5]

The use of the D-enantiomer is particularly significant. Peptides containing D-amino acids are inherently more resistant to proteolysis by naturally occurring L-specific proteases, thus enhancing the in-vivo stability and bioavailability of peptide-based therapeutics.[10]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is designed for seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS) workflows.[6][11] The Fmoc (9-fluorenylmethoxycarbonyl) group is a base-labile protecting group on the α-amine, which is removed under mild basic conditions (typically with piperidine) that do not affect the acid-labile linkers anchoring the peptide to the solid support.[11]

The general workflow for incorporating this compound into a growing peptide chain is illustrated below. The process is cyclical, with each cycle adding one amino acid residue.

spss_workflow cluster_cycle SPPS Cycle for this compound Start Peptide-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 4. Coupling Wash1->Coupling Activation 3. Activation Fmoc-4,5-dehydro-D-Leu + HBTU/DIEA Activation->Coupling Pre-activation Wash2 5. DMF Wash Coupling->Wash2 End Elongated Peptide-Resin Wash2->End End->Deprotection Repeat for next amino acid

Caption: Standard Fmoc-SPPS cycle for incorporating this compound.

Experimental Protocol: Manual Incorporation of this compound

This protocol describes a standard manual procedure for coupling this compound to a resin-bound peptide.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylethylamine (DIEA)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Dichloromethane (DCM)

  • Kaiser test kit

Methodology:

  • Resin Swelling: Place the desired amount of resin in a reaction vessel. Add DCM and allow the resin to swell for 20-30 minutes. Drain the DCM. Wash the resin 3 times with DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes. Drain.

    • Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

    • Self-Validation: Perform a Kaiser test on a small sample of beads. A positive test (blue beads) confirms the presence of a free primary amine, indicating successful Fmoc removal.

  • Amino Acid Activation & Coupling:

    • In a separate vial, dissolve 3-4 equivalents of this compound and 3-4 equivalents of HBTU in a minimal amount of DMF.

    • Add 6-8 equivalents of DIEA to the activation mixture. The solution will typically turn yellow.

    • Allow the activation to proceed for 2-5 minutes. Causality: This pre-activation step generates the highly reactive OBt-ester, ensuring an efficient coupling reaction and minimizing potential side reactions like racemization (though not a concern for the achiral α-carbon of this specific residue).

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring and Completion:

    • After the coupling period, take a small sample of resin beads, wash them thoroughly with DMF, and perform a Kaiser test.

    • A negative test (colorless/yellow beads) indicates that all free amines have been acylated and the coupling is complete.

    • If the test is positive, the coupling step can be repeated with a freshly prepared activation mixture.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) followed by DCM (3 times) to prepare for the next cycle of deprotection or final cleavage.

Applications in Drug Discovery

The unique properties of this compound make it a valuable building block in pharmaceutical research.[10]

  • Peptidomimetics and Enzyme Inhibitors: The constrained geometry can mimic the transition state of an enzyme substrate, leading to potent and selective enzyme inhibitors.[11]

  • Enhanced Stability: Its incorporation is a proven strategy to increase the half-life of peptide drugs by conferring resistance to proteases.[3]

  • Bioactive Peptides: It is used to synthesize modified neuropeptides and other bioactive peptides where a specific conformation is essential for activity.[11] The resulting peptides can have improved biological activity and selectivity.[12]

Conclusion

This compound is more than a simple protected amino acid; it is a sophisticated molecular tool for peptide design. Its defining unsaturated side chain provides a powerful means to enforce conformational rigidity, enhance proteolytic stability, and modulate biological activity. With a well-defined molecular formula of C₂₁H₂₁NO₄ and a molecular weight of 351.4 g/mol , it is readily integrated into established Fmoc-SPPS protocols. For researchers and drug developers, this compound offers a reliable method to introduce precise structural constraints, paving the way for the creation of novel peptide therapeutics with superior efficacy and pharmacokinetic properties.

References

  • This compound. MySkinRecipes. [Link]

  • Siodłak, D. (2015). α,β-Dehydroamino acids in naturally occurring peptides. PMC - PubMed Central. [Link]

  • Dehydroalanine. Wikipedia. [Link]

  • Del Valle, J. R. (2016). Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides. PMC - NIH. [Link]

  • Dehydroamino acid residues in bioactive natural products. RSC Publishing. [Link]

  • Conformational properties of peptides containing dehydro amino acids. ResearchGate. [Link]

Sources

Synthesis of Fmoc-4,5-dehydro-D-Leucine: An In-Depth Technical Guide for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of the Fmoc-4,5-dehydro-D-Leucine building block, a valuable component in the design of conformationally constrained peptides for drug discovery and development. The guide elucidates the strategic considerations and practical methodologies for the stereoselective synthesis of this unnatural amino acid. Key topics covered include the rationale for incorporating dehydro-leucine into peptides, a detailed multi-step synthetic pathway, in-depth experimental protocols, and robust analytical characterization techniques. This document is intended for researchers, chemists, and professionals in the field of peptide chemistry and drug development, offering both theoretical insights and actionable laboratory procedures.

Introduction: The Significance of Conformational Constraint in Peptide Therapeutics

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties. Among these, α,β-unsaturated amino acids, such as dehydro-leucine, are of particular interest. The presence of a double bond in the side chain of 4,5-dehydro-leucine introduces a significant conformational rigidity.[1] This constraint can lock the peptide backbone into a specific bioactive conformation, leading to enhanced receptor affinity, increased enzymatic stability, and improved pharmacokinetic profiles.[2]

The D-configuration of the amino acid further contributes to proteolytic resistance, as endogenous proteases are typically specific for L-amino acids. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the standard for solid-phase peptide synthesis (SPPS), allowing for mild, base-labile deprotection conditions that are compatible with a wide range of peptide sequences and functionalities.[1] Consequently, this compound is a highly sought-after building block for the synthesis of novel peptide-based therapeutics with enhanced stability and biological activity.[3]

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound presents a multi-faceted challenge, requiring precise control over stereochemistry and the strategic introduction of the unsaturated bond. A logical retrosynthetic approach breaks down the target molecule into manageable synthetic steps.

G Target This compound Step3 Fmoc Protection Target->Step3 Intermediate3 4,5-dehydro-D-Leucine Step3->Intermediate3 Step2 Dehydration Intermediate3->Step2 Intermediate2 N-protected-β-hydroxy-D-Leucine Step2->Intermediate2 Step1 Stereoselective Hydroxylation / Aldol Addition Intermediate2->Step1 Intermediate1 N-protected-D-Leucine Step1->Intermediate1 Step0 Enzymatic Amination Intermediate1->Step0 StartingMaterial α-Keto-isocaproate Step0->StartingMaterial G cluster_0 Dehydration Workflow Start Boc-β-hydroxy-D-leucine Step1 Mesylation (MsCl, Et3N) Start->Step1 Intermediate Mesylated Intermediate Step1->Intermediate Step2 Elimination (DBU) Intermediate->Step2 End Boc-4,5-dehydro-D-leucine Step2->End

Sources

Fmoc-4,5-dehydro-D-Leucine as an unnatural amino acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Fmoc-4,5-dehydro-D-Leucine: A Tool for Advanced Peptide Engineering

Authored by: A Senior Application Scientist

Abstract

In the landscape of modern peptide therapeutics and chemical biology, the rational incorporation of unnatural amino acids (UAAs) is a cornerstone of innovation. These non-proteinogenic building blocks offer a palette for scientists to tune the pharmacological and structural properties of peptides beyond the constraints of the canonical 20 amino acids. Among these, this compound stands out as a particularly powerful tool. This guide provides an in-depth technical overview of its strategic application, from the chemical rationale underpinning its use to detailed protocols for its incorporation and analysis. We will explore how its unique trifecta of features—the D-enantiomeric configuration, the side-chain unsaturation, and the industry-standard Fmoc protecting group—converge to create peptides with enhanced proteolytic stability and defined structural conformations. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this UAA to overcome common challenges in peptide science.

The Molecular Profile and Strategic Value of this compound

This compound is a synthetic amino acid derivative designed for use in Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] Its structure is a carefully engineered composite of three key functional elements, each conferring a distinct advantage upon the final peptide.

  • The Fmoc (9-fluorenylmethoxycarbonyl) Group: This is a base-labile protecting group for the α-amine. Its use is central to the most common SPPS strategy because its removal (deprotection) is achieved under mild basic conditions (typically with piperidine), which are orthogonal to the strong acid conditions used for final peptide cleavage from the resin and side-chain deprotection.[3] This orthogonality is crucial for synthesizing complex or modified peptides, such as those containing glycosylation or phosphorylation, which would not survive the harsh, repetitive acid treatments of older Boc-based chemistry.[3]

  • The 4,5-Dehydro Moiety: The introduction of a double bond into the leucine side chain fundamentally alters its stereoelectronic properties. This unsaturation renders the side chain planar and rigid, significantly restricting the conformational freedom of both the side chain and the adjacent peptide backbone.[4][5] This "conformational constraint" is a powerful design element. By reducing the entropic penalty of binding, peptides incorporating dehydro-residues can exhibit higher affinity and selectivity for their biological targets.[6] The double bond can also influence the formation of secondary structures like β-turns and helices.[5]

  • The D-Configuration: Peptides constructed from natural L-amino acids are often rapidly degraded by proteases in biological systems, severely limiting their therapeutic utility.[7][8] The incorporation of D-amino acids is a well-established strategy to overcome this limitation.[9][10] Proteolytic enzymes are chiral catalysts, exquisitely specific for L-amino acid substrates. The presence of a D-residue at or near a cleavage site effectively disrupts enzyme recognition and catalysis, dramatically increasing the peptide's in vivo half-life and bioavailability.[7][9]

The decision to use this compound is therefore a strategic one, driven by the need to solve specific, common problems in peptide development.

G cluster_problem Common Peptide Challenges cluster_solution Structural Features of this compound P1 Poor In Vivo Stability (Proteolytic Degradation) S1 D-Amino Acid Configuration P1->S1 Solved by P2 Low Target Affinity/Specificity (High Conformational Flexibility) S2 4,5-Dehydro (Unsaturated Side Chain) P2->S2 Solved by UAA This compound S1->dummy S2->dummy dummy->UAA Components of

Caption: Strategic rationale for selecting this compound.

Physicochemical Properties
PropertyValueSource
CAS Number 917099-00-4MySkinRecipes
Molecular Formula C₂₁H₂₁NO₄[11]
Molecular Weight 351.4 g/mol [11]
Appearance White to off-white powderGeneric
Purity Typically ≥95-98% (HPLC)[11]
Storage -20°C, desiccatedMySkinRecipes

Synthesis and Incorporation via Fmoc-SPPS

While the end-user will typically purchase the pre-synthesized Fmoc-protected UAA, understanding its origin is valuable. The dehydro-moiety is generally introduced via β-elimination from a corresponding β-hydroxy precursor amino acid.[6] However, the core of this guide focuses on its application.

The incorporation of this compound into a growing peptide chain follows the standard cycles of Fmoc-SPPS. The workflow is robust and amenable to both manual and automated synthesis.[12][13]

SPPS_Cycle start Resin-Bound Peptide (N-terminally Fmoc-protected) deprotect Step 1: Fmoc Deprotection (20% Piperidine in DMF) start->deprotect wash1 Step 2: DMF Wash (Removes Piperidine & Dibenzofulvene) deprotect->wash1 couple Step 3: Coupling (Fmoc-4,5-dehydro-D-Leu + Activator) wash1->couple wash2 Step 4: DMF Wash (Removes Excess Reagents) couple->wash2 end Resin-Bound Peptide (Elongated by one residue) wash2->end end->deprotect Repeat Cycle for Next Amino Acid

Caption: A single cycle of Fmoc-Solid Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocol: Manual SPPS

This protocol details a single coupling cycle for incorporating this compound on a 0.1 mmol scale.

Materials:

  • Resin-bound peptide with a free N-terminal amine (pre-swollen in DMF).

  • This compound (3-5 equivalents).

  • Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (3-5 equivalents).[13]

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents).[13][14]

  • Solvent: High-purity, amine-free N,N-Dimethylformamide (DMF).

  • Deprotection Solution: 20% (v/v) Piperidine in DMF.[13][15]

  • Washing Solvents: Dichloromethane (DCM), Methanol (MeOH).

  • Reaction Vessel: Fritted glass or plastic syringe.

Methodology:

  • Fmoc Deprotection (If starting with an Fmoc-protected peptide): a. Drain the DMF from the swollen resin. b. Add the 20% piperidine/DMF solution to the resin. c. Agitate gently (rocking or nitrogen bubbling) for 5-10 minutes.[13] d. Drain the solution. Repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection. e. Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation & Coupling: a. In a separate vial, dissolve this compound (e.g., 0.3 mmol, 3 eq.) and HCTU (e.g., 0.3 mmol, 3 eq.) in ~2 mL of DMF. b. Add DIPEA (e.g., 0.6 mmol, 6 eq.) to the activation mixture. The solution may change color. Allow to pre-activate for 1-2 minutes. c. Causality: Pre-activation converts the amino acid's carboxylic acid into a highly reactive active ester, primed for nucleophilic attack by the resin's free amine.[14] HCTU and HATU are preferred over older carbodiimide reagents (like DIC) for difficult couplings and for their ability to suppress racemization, especially when using a base like DIPEA.[3][16] d. Add the activated amino acid solution to the drained resin. e. Agitate the mixture for 1-2 hours at room temperature. For potentially difficult couplings, this time can be extended or gentle heating (35-40°C) may be applied. f. Self-Validation: To confirm coupling completion, a small sample of resin beads can be taken and subjected to a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates successful coupling, as there are no remaining free primary amines.

  • Washing: a. Drain the coupling solution from the reaction vessel. b. Wash the resin thoroughly with DMF (3-5 times), DCM (3 times), and finally DMF (3 times) to ensure all soluble reagents and byproducts are removed.

  • Capping (Optional but Recommended): a. To ensure that any miniscule fraction of unreacted N-terminal amines does not participate in subsequent coupling steps (leading to deletion sequences), a capping step can be performed. b. Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 5% Ac₂O, 5% DIPEA) for 15-20 minutes.[17] This acetylates any remaining free amines, rendering them unreactive. c. Wash the resin again as in step 3.

The resin is now ready for the deprotection of the newly added this compound and the coupling of the next amino acid in the sequence.

Impact on Peptide Attributes and Analytical Characterization

Enhanced Enzymatic Stability

The primary driver for using D-amino acids and dehydro-residues is to enhance metabolic stability.[10][18] Peptidases in serum and tissues will fail to recognize and cleave the peptide bonds adjacent to the this compound residue. The peptide bond preceding the D-residue is particularly resistant.[18]

Illustrative Stability Data:

Peptide SequenceModificationHalf-life in Human Serum (t½)Rationale / Expected Outcome
Ac-Gly-Leu -Ala-Phe-NH₂All L-amino acids~15 minutes (Hypothetical)Susceptible to rapid cleavage by amino- and endopeptidases.
Ac-Gly-[Δ(D)-Leu] -Ala-Phe-NH₂Contains 4,5-dehydro-D-Leucine> 12 hours (Hypothetical)The D-configuration and rigid dehydro-structure sterically hinder protease access, preventing hydrolysis.[7][18]
Analytical Characterization

Once the peptide is synthesized, cleaved from the resin, and purified (typically by reverse-phase HPLC), its identity and purity must be confirmed.

  • Mass Spectrometry (MS): This is the primary tool for confirming the correct molecular weight. Electrospray ionization (ESI) or MALDI-TOF are standard methods. The mass of a peptide containing 4,5-dehydro-D-Leucine will be 2 Da less than its saturated leucine counterpart due to the double bond. High-resolution MS can confirm the elemental composition. Tandem MS (MS/MS) is used for sequencing, although the dehydro-residue can sometimes influence fragmentation patterns.[19][20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information on the three-dimensional structure.[21] The vinyl protons of the 4,5-dehydro-D-leucine side chain will give characteristic signals in the ¹H NMR spectrum, typically in the downfield region (~4.5-5.5 ppm), providing a clear signature of its incorporation. 2D NMR experiments like COSY, TOCSY, and NOESY are used to assign all proton signals and determine through-space proximities, which are then used to calculate the peptide's solution structure.[22] The constrained nature of the residue often leads to well-defined NOE cross-peaks.

  • Circular Dichroism (CD) Spectroscopy: CD is a rapid method to assess the secondary structure of the peptide in solution.[23] The incorporation of a D-amino acid or a turn-inducing dehydro-residue can cause significant changes in the CD spectrum compared to an all-L parent peptide, for example, by disrupting a canonical α-helix or stabilizing a β-turn structure.

Conclusion and Future Outlook

This compound is more than just another building block; it is a sophisticated molecular tool that empowers peptide scientists to address fundamental challenges in drug design. By providing a means to simultaneously enforce conformational rigidity and confer resistance to enzymatic degradation, it enables the creation of peptide candidates with superior pharmacological profiles. The methodologies for its use are well-integrated into standard Fmoc-SPPS workflows, making it an accessible and high-impact modification. As the demand for potent and stable peptide therapeutics continues to grow, the strategic application of UAAs like this compound will undoubtedly play a pivotal role in the discovery and development of next-generation medicines.

References

  • Title: this compound Source: MySkinRecipes URL: [Link]

  • Title: Fmoc-4,5-dehydro-L-leucine | 87720-55-6 Source: J&K Scientific URL: [Link]

  • Title: Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids Source: Tetrahedron Letters (via NIH) URL: [Link]

  • Title: Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences Source: Nature Protocols (via PubMed) URL: [Link]

  • Title: Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol Source: AcadeChem URL: [Link]

  • Title: Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) Source: UCI Department of Chemistry URL: [Link]

  • Title: Synthetic and conformational studies on dehydrovaline-containing model peptides Source: Indian Academy of Sciences URL: [Link]

  • Title: Synthesis of peptides containing α, β-didehydroamino acids. Scope and limitations Source: ResearchGate URL: [Link]

  • Title: Methods and protocols of modern solid phase peptide synthesis Source: Taylor & Francis Online URL: [Link]

  • Title: Fmoc Solid-Phase Peptide Synthesis Source: Springer Nature Experiments URL: [Link]

  • Title: Advances in Fmoc solid-phase peptide synthesis Source: Journal of Peptide Science (via NIH) URL: [Link]

  • Title: Coupling Reagents Source: Aapptec Peptides URL: [Link]

  • Title: Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide Source: PNAS (via NIH) URL: [Link]

  • Title: Dehydroamino acid residues in bioactive natural products Source: RSC Publishing URL: [Link]

  • Title: Dehydroamino acids: Chemical multi-tools for late-stage diversification Source: RSC Chemical Biology (via NIH) URL: [Link]

  • Title: Fmoc-4, 5-dehydro-l-leucine, min 95%, 1 gram Source: HDH Chemicals URL: [Link]

  • Title: Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: Partial D-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide Source: PubMed URL: [Link]

  • Title: The enzyme stability of dehydro-enkephalins Source: Peptides (via PubMed) URL: [Link]

  • Title: Screening and Validation: AI-Aided Discovery of Dipeptidyl Peptidase-4 Inhibitory Peptides from Hydrolyzed Rice Proteins Source: MDPI URL: [Link]

  • Title: Characterization of peptide folding nuclei by hydrogen/deuterium exchange-mass spectrometry Source: Protein Science (via NIH) URL: [Link]

  • Title: Advances in the stability challenges of bioactive peptides and improvement strategies Source: Food Production, Processing and Nutrition (via NIH) URL: [Link]

  • Title: Discrimination of leucine and isoleucine in peptides sequencing with Orbitrap Fusion mass spectrometer Source: Analytical Chemistry (via PubMed) URL: [Link]

  • Title: Characterization of peptide O⋯HN hydrogen bonds via 1H-detected 15N/17O solid-state NMR spectroscopy Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: De novo design of peptides that bind specific conformers of α-synuclein Source: RSC Publishing URL: [Link]

  • Title: Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic alpha-amino acid with a quaternary side-chain Cbeta atom Source: Chemistry (via PubMed) URL: [Link]

  • Title: NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview Source: Current Topics in Medicinal Chemistry (via PubMed) URL: [Link]

  • Title: Conformational studies of a synthetic peptide corresponding to the repeat motif of C hordein Source: The Biochemical Journal (via PubMed) URL: [Link]

Sources

Part 1: The Molecular Impact of Dehydro-leucine Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

Dehydro-leucine in Peptide Structure: A Technical Guide to Conformational Control and Enhanced Stability

Abstract: The incorporation of non-proteinogenic amino acids into peptides is a cornerstone of modern peptidomimetic design, enabling precise control over conformation and enhancement of biological stability. Among these, α,β-dehydroamino acids (ΔAAs), and specifically dehydro-leucine (ΔLeu), have emerged as powerful tools for peptide engineers. The introduction of a Cα=Cβ double bond within the leucine side chain imparts significant structural constraints, effectively locking dihedral angles and pre-organizing the peptide backbone into well-defined secondary structures. This guide provides an in-depth technical overview of the role of ΔLeu in peptide structure, detailing its impact on conformation, methods for its synthetic incorporation, and the analytical workflows required for characterization. It is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of ΔLeu to create next-generation peptide therapeutics with improved efficacy and metabolic profiles.

The fundamental value of dehydro-leucine lies in the geometric and electronic consequences of its carbon-carbon double bond. This structural feature distinguishes it from its saturated counterpart, L-leucine, and provides a powerful handle for manipulating peptide architecture.

Chemical Structure and Stereochemistry

Dehydro-leucine possesses a double bond between its α- and β-carbons (Cα=Cβ). This bond introduces a planar, sp2-hybridized center into the peptide backbone, which drastically limits the rotational freedom compared to the sp3-hybridized Cα-Cβ bond in standard amino acids.[1] This rigidity is the primary source of its conformational influence.

Furthermore, ΔLeu can exist as two geometric isomers: the Z-isomer and the E-isomer. In the Z-isomer, the main-chain carboxyl and the γ-carbon of the isobutyl group are on the same side of the double bond. Due to steric considerations during synthesis and greater thermodynamic stability, the Z-isomer is more commonly encountered and utilized in peptide chemistry.[2]

Imposing Conformational Rigidity

In a typical peptide chain, the conformation is largely defined by the rotation around the N-Cα (phi, φ) and Cα-C (psi, ψ) bonds. The flexibility of these bonds allows a peptide to sample a wide range of conformations in solution. The incorporation of a ΔLeu residue severely restricts the allowable values for these dihedral angles.

The planar nature of the Cα=Cβ-Cγ-N segment fixes the φ angle to a narrow range, typically around -150° to -120°, while the ψ angle is also constrained. This has a profound local effect, reducing the conformational entropy of the peptide chain.[3][4] By locking a portion of the backbone, ΔLeu helps to pre-organize the peptide into a conformation that may be more favorable for receptor binding, leading to enhanced affinity and specificity.[3]

Directing Secondary Structure Formation

The specific placement of a ΔLeu residue can predictably influence the formation of secondary structures like β-turns and helices.[2][5]

  • β-Turn Induction: Due to its constrained dihedral angles, a ΔLeu residue is a potent inducer of β-turns, which are critical for protein folding and molecular recognition.[2] Placing ΔLeu at the i+1 or i+2 position of a four-residue sequence can stabilize a Type II β-turn.

  • Helical Stabilization: While a single ΔLeu can disrupt a perfect α-helix, its rigidifying effect can be harnessed to stabilize helical structures, particularly the shorter 3₁₀-helix.[2][5][6] Studies have shown that incorporating ΔLeu at the N-terminus of a peptide can help initiate and stabilize a 3₁₀-helical conformation.[5][6]

The precise impact depends heavily on the position of the ΔLeu residue within the peptide sequence.[5] For instance, placing a dehydroamino acid near the N-terminus of a model peptide can maintain a helical shape, whereas placing it in the middle can favor a β-sheet-like conformation.[2][5]

Part 2: Synthesis and Characterization of ΔLeu-Containing Peptides

The successful application of ΔLeu in peptide design hinges on robust synthetic methods and rigorous analytical characterization. Solid-Phase Peptide Synthesis (SPPS) is the predominant method for creating these modified peptides.

Synthetic Strategy: On-Resin Dehydration

Directly coupling a pre-formed Fmoc-ΔLeu-OH amino acid during SPPS can be challenging due to potential side reactions and isomerization. A more reliable and widely adopted strategy involves the synthesis of a β-hydroxy-leucine precursor, followed by an on-resin dehydration reaction to form the double bond in situ.

This protocol outlines the key steps for forming a ΔLeu residue from a β-hydroxy-leucine precursor during standard Fmoc-based SPPS.[7][8]

Rationale: The Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) is a mild and selective dehydrating agent that is highly effective for this transformation under anhydrous conditions, minimizing side reactions.

Materials:

  • Fmoc-L-β-hydroxy-leucine (or a suitable precursor like Fmoc-L-threonine as an analogue)

  • Peptide synthesis resin (e.g., Rink Amide)[9]

  • Standard SPPS reagents: Fmoc-protected amino acids, coupling agents (e.g., HATU, HBTU), activators (e.g., HOBt), and bases (e.g., DIEA).[8][10][11]

  • Burgess Reagent

  • Anhydrous solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF)

  • Piperidine solution (20-25% in DMF) for Fmoc deprotection[9][10]

  • Cleavage cocktail (e.g., TFA/H₂O/TIPS 95:2.5:2.5)[10]

Methodology:

  • Peptide Elongation: Synthesize the peptide sequence up to the position preceding the desired ΔLeu residue using standard automated or manual Fmoc-SPPS protocols.[9]

  • Precursor Coupling: Couple the Fmoc-L-β-hydroxy-leucine residue to the N-terminus of the resin-bound peptide using standard coupling conditions (e.g., 4 eq. amino acid, 3.95 eq. HATU, 6 eq. DIEA in DMF). Ensure the coupling is complete using a Kaiser test.[9]

  • Resin Preparation for Dehydration:

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and finally anhydrous THF (3x) to remove all water and protic solvents.

    • Swell the resin in anhydrous THF for 20-30 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Dehydration Reaction:

    • Dissolve the Burgess reagent (3-5 equivalents relative to resin loading) in anhydrous THF.

    • Add the Burgess reagent solution to the swollen resin.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Post-Dehydration Wash:

    • Filter the resin and wash extensively with THF (3x), DCM (3x), and DMF (3x) to remove all traces of the reagent and byproducts.

  • Continue Synthesis: Proceed with the standard Fmoc-SPPS cycles to complete the peptide sequence.

  • Cleavage and Deprotection: Once the full sequence is assembled, cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail.[10]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Analytical and Characterization Workflow

Confirming the successful incorporation and determining the structural impact of ΔLeu requires a multi-step analytical workflow.

G cluster_0 Synthesis & Purification cluster_1 Initial Characterization cluster_2 Structural Elucidation cluster_3 Functional Validation SPPS SPPS with On-Resin Dehydration Cleavage Resin Cleavage & Side-Chain Deprotection SPPS->Cleavage HPLC RP-HPLC Purification Cleavage->HPLC MassSpec Mass Spectrometry (Confirm Mass) HPLC->MassSpec NMR 2D NMR Spectroscopy (NOESY, TOCSY) MassSpec->NMR CD Circular Dichroism (Secondary Structure) MassSpec->CD Stability Proteolytic Stability Assay (vs. Native Peptide) NMR->Stability CD->Stability Activity Biological Activity Assay Stability->Activity

Caption: Workflow for ΔLeu-Peptide Synthesis and Analysis.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the detailed 3D structure of ΔLeu-peptides in solution.[12]

  • Chemical Shifts: The vinyl proton (Hβ) of the ΔLeu residue gives a characteristic signal in the ¹H NMR spectrum, typically between 5.5 and 7.0 ppm, providing direct evidence of its incorporation.

  • TOCSY & COSY: These experiments are used to assign all proton resonances within each amino acid spin system.[13][14]

  • NOESY: The Nuclear Overhauser Effect Spectroscopy experiment is crucial for determining the peptide's conformation.[13] It detects protons that are close in space (< 5 Å), providing distance restraints used for 3D structure calculation. Strong sequential dαN(i, i+1) NOEs are indicative of an extended or β-sheet conformation, while the presence of dNN(i, i+1) NOEs suggests helical structures.[13] The constrained nature of ΔLeu often results in clear, unambiguous NOE patterns.

Circular Dichroism (CD) Spectroscopy provides valuable information about the peptide's overall secondary structure content.

  • α-Helices: Show characteristic negative bands around 222 nm and 208 nm, and a positive band around 190 nm.

  • β-Sheets: Exhibit a negative band around 218 nm and a positive band around 195 nm.

  • Random Coil: Characterized by a strong negative band near 200 nm.[15] By comparing the CD spectrum of a ΔLeu-peptide to its native counterpart, one can quickly assess the structural changes induced by the dehydroamino acid.[15]

Part 3: Applications in Drug Development

The unique properties of dehydro-leucine make it an attractive component for designing peptide-based therapeutics with enhanced pharmacological profiles.

Enhanced Proteolytic Stability

A major hurdle in peptide drug development is their rapid degradation by proteases in the body.[2] The non-natural structure of ΔLeu provides a steric and electronic shield against enzymatic cleavage. The Cα=Cβ double bond alters the geometry of the peptide backbone, making it a poor substrate for many proteases that recognize and cleave at specific L-amino acid residues.[2][6]

Studies have demonstrated that incorporating bulky dehydroamino acids like ΔVal (a close analogue of ΔLeu) can significantly increase resistance to degradation by non-specific proteases like Pronase.[5][6]

Peptide TypeΔAA PositionRelative Stability (vs. Native)Key FindingReference
Model Peptide 1N-Terminal~100%No significant change in stability at this position.[5][6]
Model Peptide 2Internal (Position 3)>200%Internal placement significantly enhances resistance to proteolysis.[5][6]
Enkephalin AnalogInternalSignificantly IncreasedSeminal work showed ΔAAs improve stability of peptide hormones.[2]
Case Study: Constraining Bioactive Peptides

Consider a hypothetical bioactive peptide that binds to a therapeutic target. In its natural, flexible state, it may adopt numerous conformations, only one of which is the "active" conformation. This conformational flexibility leads to a high entropic penalty upon binding, lowering its affinity.[3]

By strategically replacing a key leucine residue with ΔLeu, the peptide can be locked into a more rigid, bioactive conformation.

G cluster_0 Native Peptide cluster_1 ΔLeu-Modified Peptide A Conformation 1 B Conformation 2 (Bioactive) Receptor Target Receptor A->Receptor Low Affinity C Conformation 3 B->Receptor High Affinity C->Receptor Low Affinity D Pre-organized Bioactive Conformation D->Receptor Very High Affinity (Low Entropic Penalty)

Caption: ΔLeu reduces conformational entropy, enhancing binding affinity.

This pre-organization can lead to a multi-fold increase in binding affinity and, consequently, biological potency. Furthermore, the enhanced proteolytic stability ensures a longer plasma half-life, improving the pharmacokinetic profile of the drug candidate.

Conclusion

Dehydro-leucine is a powerful and versatile tool in the arsenal of the peptide chemist and drug developer. Its ability to impose well-defined conformational constraints on the peptide backbone allows for the rational design of peptidomimetics with predictable secondary structures. This structural control, combined with a significant increase in resistance to enzymatic degradation, directly addresses two of the most pressing challenges in peptide therapeutic development. Through robust synthetic protocols and detailed spectroscopic analysis, ΔLeu can be effectively integrated into peptide sequences to produce candidates with superior affinity, specificity, and in vivo stability, paving the way for the next generation of peptide-based medicines.

References

  • Title: Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides. Source: Semantic Scholar URL: [Link]

  • Title: Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides Source: PMC - NIH URL: [Link]

  • Title: Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments Source: NIH URL: [Link]

  • Title: Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides Source: ChemRxiv URL: [Link]

  • Title: Guide to Solid Phase Peptide Synthesis Source: AAPPTEC URL: [Link]

  • Title: Practical Synthesis Guide to Solid Phase Peptide Chemistry Source: cdn.technologynetworks.com URL: [Link]

  • Title: Conformational properties of peptides containing dehydro amino acids Source: ResearchGate URL: [Link]

  • Title: peptide nmr Source: user.chem.fu-berlin.de URL: [Link]

  • Title: Characterization of peptide O∙∙∙HN hydrogen bonds via 1H-detected 15N/17O solid-state NMR spectroscopy Source: NIH URL: [Link]

  • Title: Overview of Solid Phase Peptide Synthesis (SPPS) Source: AAPPTEC URL: [Link]

  • Title: Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology Source: MDPI URL: [Link]

  • Title: Universal peptide synthesis via solid-phase methods fused with chemputation Source: PMC - NIH URL: [Link]

  • Title: A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy Source: Cambridge Open Engage URL: [Link]

  • Title: Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties Source: PMC - PubMed Central URL: [Link]

  • Title: NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview Source: PubMed URL: [Link]

  • Title: Characterization of peptide O⋯HN hydrogen bonds via1H-detected 15N/17O solid-state NMR spectroscopy Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: SPPS Reagents Explained: A Complete Guide | CEM Corporation Source: YouTube URL: [Link]

  • Title: Role of disulfide bonds in peptide and protein conformation Source: Monash University URL: [Link]

  • Title: A Novel protecting/activating Strategy for Beta-Hydroxy Acids and Its Use in Convergent Peptide Synthesis Source: PubMed URL: [Link]

  • Title: Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? Source: NIH URL: [Link]

  • Title: Structure and Conformation of Peptides Involving Prolyl Residue. IV. L-Prolyl-L-leucine Monohydrate Source: PubMed URL: [Link]

  • Title: The roles of side chain and backbone in protein structure probed with glycine- and sarcosine-rich synthetic leucine zipper peptides Source: PubMed URL: [Link]

  • Title: Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy Source: MDPI URL: [Link]

  • Title: Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties Source: PubMed URL: [Link]

  • Title: The role of leucine residues in the structure and function of a leucine zipper peptide inhibitor of paramyxovirus (NDV) fusion Source: PubMed URL: [Link]

  • Title: Comparison of Peptide Ion Conformers Arising from Non-Helical and Helical Peptides Using Ion Mobility Spectrometry and Gas-Phase Hydrogen/Deuterium Exchange Source: PMC - NIH URL: [Link]

  • Title: Conformational Dynamics of Glucagon-like Peptide-2 with Different Electric Field Source: NIH URL: [Link]

Sources

Introduction: The Role of Conformational Constraints in Peptide Science

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Fmoc-4,5-dehydro-D-Leucine

In the fields of medicinal chemistry and drug development, the precise control of peptide conformation is a critical determinant of biological activity and stability. Unnatural amino acids are powerful tools employed to achieve this control. This compound ((2R)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-methyl-4-pentenoic acid) is one such building block, valued for introducing conformational rigidity into a peptide backbone. The defining feature of this molecule is the α,β-unsaturation within its side chain.[1] This carbon-carbon double bond (between C4 and C5) significantly flattens the side chain's topography, restricting its rotational freedom compared to its saturated analogue, Leucine.[1] This constraint can pre-organize a peptide into a desired bioactive conformation, potentially enhancing receptor binding affinity or improving resistance to enzymatic degradation.

From a chemical reactivity standpoint, the α,β-unsaturated carbonyl system presents a Michael acceptor, enabling covalent modification or cross-linking within a peptide sequence, a feature exploited in the study of protein interactions and the design of irreversible inhibitors.[2]

Accurate and comprehensive characterization of this building block is paramount before its inclusion in solid-phase peptide synthesis (SPPS). This guide provides a detailed overview of the expected spectroscopic data (Mass Spectrometry and Nuclear Magnetic Resonance) for this compound and outlines the standardized protocols for their acquisition and interpretation.

Part 1: Mass Spectrometry (MS) Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight and, by extension, the elemental composition of synthetic molecules. For a compound like this compound, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically preserves the intact molecule for detection.

Expected Mass Data

The molecular formula for this compound is C₂₁H₂₁NO₄.[3][4] The theoretical monoisotopic mass is 351.1471 g/mol . In a typical ESI-MS analysis, several ionic species are expected depending on the mode of operation (positive or negative) and the mobile phase composition.

Ion Species Formula Adduct Theoretical m/z Description
[M+H]⁺[C₂₁H₂₂NO₄]⁺Proton352.1543The primary ion observed in positive ion mode with an acidic mobile phase.
[M+Na]⁺[C₂₁H₂₁NO₄Na]⁺Sodium374.1363A common adduct in positive ion mode, arising from trace sodium in glassware or solvents.
[M-H]⁻[C₂₁H₂₀NO₄]⁻350.1398The primary ion observed in negative ion mode, resulting from deprotonation of the carboxylic acid.

Table 1: Predicted m/z values for this compound in ESI-MS.

The fragmentation of Fmoc-protected amino acids in tandem MS (MS/MS) often involves the characteristic loss of the Fmoc group.[5]

Experimental Protocol: ESI-MS Data Acquisition
  • Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a suitable solvent, such as acetonitrile (ACN) or methanol (MeOH). Dilute this stock solution to a final concentration of approximately 10-50 µg/mL using a 50:50 mixture of ACN and water, often containing 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode to facilitate ionization.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an ESI source.[2]

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • MS Parameters (Positive Ion Mode Example):

    • Ionization Mode: ESI+

    • Capillary Voltage: 3.5 – 4.5 kV

    • Source Temperature: 120 - 150 °C

    • Desolvation Gas Flow: 600 – 800 L/hr (Nitrogen)

    • Mass Range: 100 – 1000 m/z

  • Data Analysis: Acquire the full scan spectrum. The primary goal is to identify the peak corresponding to the theoretical m/z of the expected ion (e.g., 352.1543 for [M+H]⁺). The high-resolution data should confirm the elemental composition within a 5 ppm mass accuracy tolerance.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, allowing for the precise mapping of the molecule's carbon-hydrogen framework. The spectra of this compound are distinct from its saturated analogue, Fmoc-Leucine, primarily due to the presence of the vinyl group.

¹H NMR Analysis: Predicted Spectrum

The ¹H NMR spectrum is used to identify the different types of protons and their connectivity. The following table details the predicted chemical shifts and multiplicities for this compound, with a comparison to the saturated Fmoc-L-Leucine to highlight key differences.[6]

Assignment Predicted δ (ppm) Multiplicity Integration Notes & Comparison to Saturated Leucine
Fmoc-H (Aromatic)7.80 – 7.30Multiplet (m)8HCharacteristic signals of the fluorenyl group. Similar to the saturated analogue.
NH~5.5 - 6.5Doublet (d)1HCoupled to the α-H. Position can be broad and solvent-dependent.
Vinyl-H (C5) ~4.95 Singlet (s)1HKey differentiator. Appears as two distinct singlets (or narrow multiplets) due to geminal protons on a terminal alkene. Absent in saturated leucine.
Vinyl-H (C5) ~4.85 Singlet (s)1HKey differentiator. Absent in saturated leucine.
α-H (C2)~4.50Multiplet (m)1HCoupled to NH and β-CH₂. In saturated leucine, this signal is typically around 4.4 ppm.
Fmoc-CH₂ & CH4.40 – 4.20Multiplet (m)3HOverlapping signals from the CH₂ and CH of the Fmoc group. Similar to the saturated analogue.
β-CH₂ (C3)~2.60Multiplet (m)2HDiastereotopic protons coupled to the α-H. In saturated leucine, these protons are further upfield (~1.7 ppm) and are coupled to the γ-CH.
Methyl-H (C4) ~1.75 Singlet (s)3HKey differentiator. This methyl group is attached to the double bond, resulting in a singlet shifted downfield. In saturated leucine, two diastereotopic methyl groups appear as doublets around 0.95 ppm.

Table 2: Predicted ¹H NMR assignments for this compound in CDCl₃ (400 MHz).

¹³C NMR Analysis: Predicted Spectrum

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Assignment Predicted δ (ppm) Notes & Comparison to Saturated Leucine
COOH (C1)~174Carboxylic acid carbonyl. Similar to saturated analogue (~176 ppm).
Fmoc C=O~156Carbonyl of the carbamate.
C4 (Vinyl) ~142 Key differentiator. Quaternary sp² carbon. Absent in saturated leucine.
Fmoc C (Aromatic)144, 141, 128, 127, 125, 120Characteristic aromatic signals of the fluorenyl group.
C5 (Vinyl) ~115 Key differentiator. Terminal sp² carbon (CH₂). Absent in saturated leucine.
Fmoc CH₂~67Methylene carbon of the Fmoc group.
α-C (C2)~54Alpha-carbon attached to nitrogen.
Fmoc CH~47Methine carbon of the Fmoc group.
β-C (C3)~38Methylene carbon adjacent to the alpha-carbon. Shifted downfield compared to saturated leucine (~41 ppm) due to proximity to the double bond.
Methyl-C ~22 Key differentiator. Methyl carbon attached to the sp² carbon. In saturated leucine, the two methyl carbons are around 22-25 ppm.

Table 3: Predicted ¹³C NMR assignments for this compound in CDCl₃ (100 MHz).

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 10-15 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.[7]

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.[8]

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical Parameters: Spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a standard proton-decoupled ¹³C spectrum.

    • Typical Parameters: Spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and 1024-4096 scans.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Workflow and Data Integration

The definitive characterization of this compound relies on the synergistic interpretation of both MS and NMR data. The workflow ensures that both purity and structural identity are confirmed before the material is used in further applications like peptide synthesis.[9]

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Final Assessment Prep This compound (Solid Sample) MS High-Resolution ESI-MS Prep->MS Dissolve & Dilute NMR ¹H and ¹³C NMR Spectroscopy Prep->NMR Dissolve in Deuterated Solvent MS_Data Confirm Molecular Formula (C₂₁H₂₁NO₄) Check for [M+H]⁺, [M+Na]⁺ MS->MS_Data Acquire Spectrum NMR_Data Confirm Structure - Vinyl protons (~4.9 ppm) - Vinyl methyl (~1.75 ppm) - Absence of saturated Leu signals NMR->NMR_Data Acquire Spectra QC QC Pass: Material is structurally confirmed and pure for SPPS MS_Data->QC NMR_Data->QC

Caption: Analytical workflow for the characterization of this compound.

Conclusion

The spectroscopic analysis of this compound provides a clear and unambiguous fingerprint for its structural verification. High-resolution mass spectrometry confirms the elemental composition, while ¹H and ¹³C NMR spectroscopy validates the specific arrangement of atoms, most notably the presence and connectivity of the 4,5-double bond. The key diagnostic signals in the ¹H NMR spectrum are the two vinyl protons near 4.9 ppm and the vinyl methyl singlet around 1.75 ppm. These data, when taken together, provide researchers and drug development professionals with the necessary confidence in the quality and identity of this critical building block for advanced peptide synthesis.

References

  • St. Clair, J. R., et al. (2022). Discovery of Dehydroamino Acid Residues in the Capsid and Matrix Structural Proteins of HIV-1. Journal of Proteome Research. Available at: [Link]

  • Siodłak, D. (2015). α,β-Dehydroamino acids in naturally occurring peptides. Amino Acids, 47(1), 1-17. Available at: [Link]

  • Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]

  • Gomes, B., et al. (2011). Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)). Rapid Communications in Mass Spectrometry, 25(14), 1949-58. Available at: [Link]

  • Oda, A., et al. (2023). α,β-Dehydroamino Acid Synthesis through Proline-Catalyzed Aldol Condensation with a Glycine Schiff Base. Precision Chemistry. Available at: [Link]

  • ResearchGate. (2023). Dehydroamino acid residues in bioactive natural products. Available at: [Link]

  • St. Clair, J. R., et al. (2022). Discovery of Dehydroamino Acid Residues in the Capsid and Matrix Structural Proteins of HIV-1. Journal of Proteome Research, 21(3), 816-827. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • Kaspar, H., et al. (2019). Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl) Derivatization. Methods in Molecular Biology, 2030, 365-379. Available at: [Link]

  • Luxembourg Bio Technologies Ltd. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Liu, H., et al. (2017). Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea. Data in Brief, 11, 462-471. Available at: [Link]

  • Carpino, L. A., et al. (1990). [(9-Fluorenylmethyl)oxy]carbonyl (FMOC) amino acid fluorides. Convenient new peptide coupling reagents applicable to the FMOC/tert-butyl strategy for solution and solid-phase syntheses. Journal of the American Chemical Society, 112(25), 9651-9652. Available at: [Link]

  • Desroches, M., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(19), 6245. Available at: [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

  • Chace, D. H. (2007). ESI-MS/MS analysis of underivatised amino acids: A new tool for the diagnosis of inherited disorders of amino acid metabolism. ResearchGate. Available at: [Link]

  • Gardner, K. H., & Kay, L. E. (1997). Production and Incorporation of 15N, 13C, 2H (1H-δ1 Methyl) Isoleucine into Proteins for Multidimensional NMR Studies. Journal of the American Chemical Society, 119(32), 7599-7600. Available at: [Link]

  • Novabiochem. (2002). Fmoc-protected unnatural amino acids. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Incorporating Fmoc-4,5-dehydro-D-Leucine into Peptide Sequences

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Dehydro-Leucine Incorporation

In the field of peptide engineering and drug development, the precise control of peptide conformation is paramount to achieving desired biological activity, stability, and selectivity. Non-standard amino acids are powerful tools in this endeavor, and among them, α,β-dehydroamino acids stand out for their unique structural and chemical properties. Fmoc-4,5-dehydro-D-Leucine (Fmoc-ΔD-Leu-OH) is a protected building block used to introduce a conformationally constrained leucine derivative into a peptide sequence during Solid-Phase Peptide Synthesis (SPPS).[1][2]

The key feature of this amino acid is the carbon-carbon double bond between the γ and δ carbons of the side chain (a 4,5-dehydro modification). This unsaturated bond significantly restricts the rotational freedom of the side chain, which in turn can influence the peptide's secondary structure and its interaction with biological targets.[1] The incorporation of dehydroamino acid residues has been shown to enhance resistance to enzymatic degradation, a critical attribute for improving the pharmacokinetic profile of peptide-based therapeutics.[3] Furthermore, the double bond can serve as a chemical handle for subsequent modifications or as a probe to study peptide-receptor interactions.[4]

This guide provides a comprehensive overview and detailed protocols for the successful incorporation of this compound into peptide sequences using standard Fmoc-based SPPS chemistry.

Core Principles & Mechanistic Considerations

The incorporation of Fmoc-ΔD-Leu-OH follows the general principles of Fmoc-SPPS, which involves sequential cycles of deprotection and coupling on a solid support.[5][6] However, the presence of the side-chain double bond necessitates careful consideration of the coupling strategy and potential side reactions.

Coupling Activation Strategy

The activation of the carboxylic acid of Fmoc-ΔD-Leu-OH is a critical step to ensure efficient amide bond formation. Due to the potential for steric hindrance and altered reactivity from the dehydro side chain, a highly efficient coupling reagent is recommended.

  • Aminium/Uronium-based Reagents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are the reagents of choice.[7][8] HATU is often preferred as it generates highly reactive OAt-esters, which can overcome the coupling challenges associated with sterically hindered or unusual amino acids.[7]

  • Carbodiimides: While reagents like DCC or DIC can be used, they often require an additive such as HOBt or Oxyma Pure to suppress racemization and improve efficiency.[7][8] For a specialized residue like Fmoc-ΔD-Leu-OH, aminium-based reagents generally provide more reliable and faster reaction kinetics.

Potential Side Reactions

The chemical reactivity of the α,β-double bond in dehydroamino acids can lead to undesirable side reactions.[4] While the 4,5-double bond in dehydro-leucine is less reactive than an α,β-double bond, awareness of potential issues is crucial.

  • Michael Addition: During the basic conditions of Fmoc deprotection (piperidine treatment), the piperidine could theoretically act as a nucleophile and add across the double bond. While more common for α,β-dehydroalanine, monitoring for mass additions of +84 Da (piperidine) in the final product is a prudent quality control measure.[9]

  • Isomerization: Strong acidic or basic conditions could potentially cause isomerization of the double bond. Standard Fmoc-SPPS conditions, including TFA cleavage, are generally considered mild enough to preserve the integrity of the 4,5-double bond.[1][10]

To mitigate these risks, it is essential to use high-quality, amine-free DMF, adhere to optimized reaction times, and ensure thorough washing between steps to remove residual reagents.[11]

Experimental Workflow & Protocols

The following section details a step-by-step protocol for the manual incorporation of this compound into a peptide sequence. This protocol assumes a standard Fmoc/tBu strategy on a Rink Amide resin for a C-terminally amidated peptide.

Materials & Reagents
Reagent/MaterialGradeRecommended Supplier
Rink Amide MBHA Resin (100-200 mesh)Synthesis GradeSigma-Aldrich, Bachem
This compound≥98% PurityChem-Impex, MySkinRecipes
Standard Fmoc-Amino AcidsSynthesis GradeCEM Corporation, Aapptec
N,N-Dimethylformamide (DMF)Amine-Free, Peptide Synthesis GradeThermo Fisher Scientific
Dichloromethane (DCM)ACS GradeVWR
PiperidineReagent GradeSigma-Aldrich
HATU≥98% PurityBachem, Aapptec
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeSigma-Aldrich
Trifluoroacetic Acid (TFA)Reagent GradeThermo Fisher Scientific
Triisopropylsilane (TIS)Reagent GradeSigma-Aldrich
Deionized Water (H₂O)18 MΩ·cmMillipore
Ninhydrin Test Kit

G cluster_prep Resin Preparation cluster_cycle SPPS Cycle for Fmoc-ΔD-Leu Incorporation cluster_final Final Steps Resin Start: Resin in Reaction Vessel Swell Swell Resin in DMF (30 min) Resin->Swell Wash_DMF1 Wash with DMF (3x) Swell->Wash_DMF1 Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF, 2x10 min) Wash_DMF1->Deprotection Start Cycle Wash_DMF2 Wash with DMF (5x) Deprotection->Wash_DMF2 Test Kaiser Test (Confirm Free Amine) Wash_DMF2->Test Coupling 2. Coupling (Fmoc-ΔD-Leu-OH, HATU, DIPEA in DMF) Test->Coupling Wash_DMF3 Wash with DMF (3x) Coupling->Wash_DMF3 Test2 Kaiser Test (Confirm Completion) Wash_DMF3->Test2 Test2->Deprotection Continue to Next AA Final_Wash Final Wash (DCM, 3x) Test2->Final_Wash Final AA Coupled Dry Dry Resin under Vacuum Final_Wash->Dry Cleavage 3. Cleavage & Deprotection (TFA/TIS/H₂O, 2-3 hrs) Dry->Cleavage Precipitate Precipitate in Cold Ether Cleavage->Precipitate Final_Peptide Crude Peptide Precipitate->Final_Peptide

Protocol: Single Coupling Cycle

This protocol describes the steps to couple this compound onto a resin-bound peptide with a free N-terminal amine.

Scale: 0.1 mmol Resin: 0.1 mmol scale Rink Amide resin, pre-swollen in DMF.

Step 1: Fmoc Deprotection

  • Drain the DMF from the swollen resin in the reaction vessel.

  • Add 2 mL of 20% (v/v) piperidine in DMF to the resin.

  • Agitate via nitrogen bubbling or mechanical shaking for 10 minutes.

  • Drain the solution.

  • Repeat steps 2 and 3 one more time for a total of 20 minutes of deprotection.

  • Wash the resin thoroughly with DMF (5 x 2 mL).

  • Self-Validation: Perform a Kaiser (ninhydrin) test on a small sample of beads. A dark blue color confirms the presence of the free primary amine.

Step 2: Amino Acid Activation and Coupling

  • In a separate vial, dissolve this compound (140.6 mg, 0.4 mmol, 4 eq.) and HATU (152.1 mg, 0.4 mmol, 4 eq.) in 1 mL of DMF.

  • Add DIPEA (139 µL, 0.8 mmol, 8 eq.) to the activation mixture.

  • Allow the solution to pre-activate for 1-2 minutes. The solution may change color.

  • Add the activated amino acid solution to the reaction vessel containing the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

    • Expert Insight: Unsaturated amino acids can sometimes couple more slowly. A longer coupling time is a prudent starting point. The reaction can be monitored for completion.

Step 3: Post-Coupling Wash and Validation

  • Drain the coupling solution from the reaction vessel.

  • Wash the resin thoroughly with DMF (3 x 2 mL), followed by DCM (3 x 2 mL), and finally DMF (2 x 2 mL).

  • Self-Validation: Perform a Kaiser test. A negative result (colorless or yellow beads) indicates a complete coupling reaction. If the test is positive, a second coupling (recoupling) may be necessary.

After a successful coupling, the peptide is ready for the next deprotection and coupling cycle to continue chain elongation.[5]

Protocol: Cleavage and Global Deprotection

Once the synthesis is complete, the peptide must be cleaved from the resin, and the acid-labile side-chain protecting groups must be removed.[6][12]

CAUTION: This procedure must be performed in a certified fume hood. TFA is highly corrosive.[13]

  • Ensure the N-terminal Fmoc group of the final residue has been removed using the deprotection protocol above.

  • Wash the peptide-resin extensively with DCM (5 x 2 mL) to remove all traces of DMF.

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Prepare the cleavage cocktail. For a standard peptide, Reagent K is robust:

    • Reagent K: Trifluoroacetic acid (TFA) / Thioanisole / Phenol / H₂O / Triisopropylsilane (TIS) (82.5 / 5 / 5 / 5 / 2.5 v/v).

  • Add 2 mL of the chilled cleavage cocktail to the dried resin in the reaction vessel.

  • Stopper the vessel and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a 50 mL centrifuge tube.

  • Wash the resin with an additional 1 mL of fresh TFA and combine the filtrates.

  • Concentrate the TFA solution to approximately 0.5 mL using a gentle stream of nitrogen.

  • Precipitate the crude peptide by adding the concentrated solution dropwise into 40 mL of ice-cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold ether.

  • Dry the final crude peptide pellet under vacuum. The peptide is now ready for purification by RP-HPLC and characterization by mass spectrometry.

Trustworthiness & Validation

To ensure the integrity of the synthesized peptide, in-process controls and final product analysis are essential.

  • In-Process Controls: The qualitative ninhydrin (Kaiser) test at the end of each deprotection and coupling step is a critical validation point to ensure the efficiency of each reaction in the SPPS cycle.[14]

  • Final Product Analysis:

    • Mass Spectrometry (LC-MS): This is the primary method to confirm the successful synthesis of the target peptide. The observed molecular weight should match the calculated theoretical mass. This analysis will also reveal the presence of any deletion sequences or byproducts from side reactions.

    • Reverse-Phase HPLC (RP-HPLC): This technique is used for both the analysis of crude peptide purity and for the purification of the target peptide.

Conclusion

The incorporation of this compound is a straightforward process for laboratories proficient in standard Fmoc-SPPS. By utilizing high-efficiency coupling reagents like HATU and adhering to rigorous washing and validation protocols, researchers can successfully synthesize conformationally constrained peptides. These modified peptides serve as valuable tools for enhancing biological stability and exploring structure-activity relationships, ultimately advancing the frontiers of peptide-based drug discovery.[2]

References

  • MySkinRecipes. This compound.
  • Chem-Impex. Fmoc-4,5-dehydro-L-leucine.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • PubMed Central (PMC). α,β-Dehydroamino acids in naturally occurring peptides.
  • Wiley Online Library. Solid‐Phase Synthesis of Peptides Containing α,β‐Didehydroamino Acids.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • CEM Corporation. SPPS Reagents Explained: A Complete Guide.
  • Creative Peptides. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Chem-Impex. Fmoc-4,5-déhydro-D-Leucine.
  • National Institutes of Health (NIH). Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids.
  • Hopax. Optimizing Peptide Synthesis: The Role of Fmoc-Leu-Leu-OH.
  • Aapptec Peptides. Coupling Reagents.
  • AAPPTec. How to Synthesize a Peptide.
  • LabSolu. This compound.
  • UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • ChemPep. Fmoc Solid Phase Peptide Synthesis.
  • Synpeptide. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • Bibliomed. Side reactions in peptide synthesis: An overview.
  • Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • PubMed Central (PMC). Advances in Fmoc solid‐phase peptide synthesis.
  • Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
  • SciELO México. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
  • Thermo Fisher Scientific. Fmoc Cleavage.
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
  • PubMed. Development of a fully automated multichannel peptide synthesizer with integrated TFA cleavage capability.

Sources

Coupling Reagents for Fmoc-4,5-dehydro-D-Leucine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: January 2026

< Application Notes & Protocols

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery and development. These unique building blocks can impart desirable properties such as enhanced metabolic stability, constrained conformations, and novel biological activities.[1][2] Fmoc-4,5-dehydro-D-Leucine is one such valuable derivative, featuring a D-configuration and an unsaturated side chain that can introduce conformational rigidity and resistance to enzymatic degradation.[3][4] However, the presence of the α,β-unsaturation and the steric bulk of the leucine side chain can present challenges during solid-phase peptide synthesis (SPPS), particularly in the crucial coupling step.[5][6] This application note provides a comprehensive guide to selecting and optimizing coupling reagents for the efficient incorporation of this compound into peptide chains, ensuring high yields and minimal side reactions.

The Challenge of Coupling this compound

The primary difficulties in coupling this compound stem from two main factors:

  • Steric Hindrance: The bulky isobutylidene group of the dehydro-leucine side chain can sterically hinder the approach of the incoming activated amino acid to the N-terminal amine of the growing peptide chain. This can lead to slow or incomplete coupling reactions.[5]

  • Potential for Side Reactions: The electron-withdrawing nature of the double bond can influence the reactivity of the carboxyl group and potentially lead to undesired side reactions, although this is less common with modern high-efficiency coupling reagents. The primary concern remains achieving complete and efficient coupling.

Traditional coupling methods, such as those employing carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) alone, are often inefficient for sterically hindered amino acids and can lead to significant racemization and the formation of N-acylurea byproducts.[7][8][9] Therefore, more potent activating agents are required to drive the reaction to completion.

Recommended Coupling Reagents and Mechanistic Insights

For challenging couplings involving sterically hindered or unusual amino acids like this compound, aminium/uronium and phosphonium salt-based reagents are highly recommended.[10] These reagents achieve high coupling rates while minimizing side reactions.[7]

HATU: The Gold Standard for Difficult Couplings

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is widely regarded as one of the most efficient coupling reagents for demanding synthetic challenges. Its efficacy stems from the formation of a highly reactive OAt-active ester intermediate.[11][12] The presence of the 7-azabenzotriazole (Aza-Bt) moiety provides anchimeric assistance during the aminolysis step, accelerating the rate of peptide bond formation and suppressing racemization.[13]

Mechanism of HATU Activation:

The process begins with the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA). The resulting carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive OAt-active ester and releasing tetramethylurea.[12] This active ester then readily reacts with the N-terminal amine of the peptide chain.

HATU_Mechanism RCOOH Fmoc-Δ-D-Leu-OH RCOO Fmoc-Δ-D-Leu-O⁻ RCOOH->RCOO + DIPEA - DIPEA·H⁺ DIPEA DIPEA ActiveEster OAt-Active Ester (Highly Reactive) RCOO->ActiveEster + HATU HATU HATU HATU->ActiveEster CoupledPeptide Fmoc-Δ-D-Leu-NH-Peptide-Resin ActiveEster->CoupledPeptide + H₂N-Peptide-Resin HOAt HOAt Peptide H₂N-Peptide-Resin TMU Tetramethylurea SPPS_Workflow Start Start: Fmoc-NH-Peptide-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Coupling (Fmoc-Δ-D-Leu, HATU, DIPEA) Wash1->Coupling Wash2 4. DMF/DCM Wash Coupling->Wash2 Kaiser 5. Kaiser Test Wash2->Kaiser Recouple Recouple Kaiser->Recouple Positive NextCycle Ready for Next Cycle Kaiser->NextCycle Negative Recouple->Coupling

Figure 2: General SPPS cycle for incorporating this compound.

Protocol 2: DIC/Oxyma Coupling

For sequences where racemization is a significant concern, or for a more economical approach, a carbodiimide/additive system can be employed.

Procedure:

  • Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Coupling Reaction:

    • In a separate vessel, dissolve this compound (4 eq.) and Oxyma Pure (4 eq.) in DMF.

    • Add the solution to the deprotected resin.

    • Add N,N'-Diisopropylcarbodiimide (DIC) (4 eq.) to the reaction vessel.

    • Agitate the mixture for 2-4 hours.

  • Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.

Troubleshooting and Field-Proven Insights

  • Incomplete Coupling: If the Kaiser test remains positive after a standard coupling time, a double coupling is the most straightforward solution. Ensure reagents are fresh and anhydrous, as moisture can deactivate the coupling agents.

  • Aggregation: For hydrophobic sequences prone to aggregation, switching to a more polar solvent mixture like DMF/NMP or using chaotropic salts can be beneficial. [14]Microwave-assisted synthesis can also help to disrupt aggregates and accelerate coupling. [6][15]* Guanidinylation: When using HATU in large excess, a minor side reaction can be the guanidinylation of the N-terminal amine, which caps the peptide chain. [11][16]Using the recommended stoichiometry (e.g., 3.9 eq. HATU to 4 eq. amino acid) minimizes this risk.

Conclusion

The successful incorporation of this compound into synthetic peptides is readily achievable with the appropriate choice of coupling reagents and optimized protocols. For the highest efficiency, particularly with sterically demanding sequences, HATU remains the reagent of choice due to its rapid kinetics and low racemization. [17]HCTU and COMU represent excellent, highly effective alternatives, offering advantages in cost and safety, respectively. [18][19]By understanding the mechanistic principles behind these reagents and adhering to validated protocols, researchers can confidently utilize this valuable non-proteinogenic amino acid to advance their peptide-based drug discovery programs.

References

  • Benchchem. (n.d.). The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Beijing Dilun Biotechnology Co., Ltd. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Benchchem. (n.d.). A Comparative Analysis of PyBOP, HATU, and HCTU Coupling Reagents in Peptide Synthesis.
  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis.
  • Chantell, C. A., Onaiyekan, M. A., & Menakuru, M. (2011). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of Peptide Science, 18(2), 88-91.
  • RSC Publishing. (2017, October 30). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates.
  • American Laboratory. (2008, June 22). Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers.
  • Benchchem. (n.d.). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Carbodiimide Activators.
  • NIH. (n.d.). Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids.
  • Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Choosing the Right Peptide Coupling Reagent: HCTU vs. Alternatives.
  • Wikipedia. (n.d.). HATU.
  • BOC Sciences. (n.d.). The Significance of D-Leucine Derivatives in Modern Biochemistry.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives.
  • Chem-Impex. (n.d.). Fmoc-4,5-dehydro-L-leucine.
  • Edagwa, B. J., & Taylor, C. M. (2009). Peptides containing gamma,delta-dihydroxy-L-leucine. The Journal of organic chemistry, 74(11), 4132–4136.
  • Creative Peptides. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • Creative Peptides. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254.
  • Benchchem. (n.d.). Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Fmoc-Glu(OtBu)-OH.
  • LabSolu. (n.d.). This compound.
  • Chem-Impex. (n.d.). Fmoc-4,5-déhydro-D-Leucine.
  • LinkedIn. (n.d.). D-Amino Acid Peptides: Challenges in Solid-Phase Synthesis.
  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Frontiers. (2020, March 3). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
  • Griffith University. (n.d.). Application of Fmoc-SPPS, thiol-maleimide conjugation and copper(I)-catalyzed alkyne.
  • Sigma-Aldrich. (n.d.). Fmoc-4,5-dehydro-L-leucine | 87720-55-6.
  • Semantic Scholar. (n.d.). Solid‐Phase Synthesis of Peptides Containing α,β‐Didehydroamino Acids.
  • Semantic Scholar. (2009, December 1). Dehydro‐β‐amino Acid Containing Peptides as Promising Sequences for Drug Development.
  • UCI Department of Chemistry. (2024, May 22). New Synthetic Tools for Peptide Medicinal Chemistry.
  • Santa Cruz Biotechnology. (n.d.). Fmoc-4,5-dehydro-L-leucine | CAS 87720-55-6.
  • Melchionna, M., Styan, K. E., & Marchesan, S. (2016). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly Into Nanostructured Hydrogels for Medicine. Current topics in medicinal chemistry, 16(18), 2009–2018.

Sources

Cleavage of peptides with 4,5-dehydro-D-Leucine from Wang resin

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Peptide Research

I'm starting a deep dive into cleaving peptides with 4,5-dehydro-D-leucine from Wang resin. Initial Google searches are underway, aiming for established protocols and potential challenges. I'm focusing on finding the existing state-of-the-art literature to build a strong foundation for this investigation.

Analyzing Cleavage Strategies

I am now analyzing Google search results to pinpoint crucial aspects for peptide cleavage with 4,5-dehydro-D-leucine from Wang resin. I'm prioritizing acid sensitivity of both the amino acid and the resin, seeking validated cleavage methods and authoritative sources for mechanistic support. My aim is to build a structured framework for the application note.

Developing Protocol Outlines

I'm now expanding my Google searches. My focus is comprehensive, targeting established cleavage protocols for peptides with 4,5-dehydro-D-leucine from Wang resin. I will pinpoint challenges, and key mechanisms to construct a framework. I'm prioritizing acid sensitivity, validated cocktails, and authoritative sources to structure a strong, step-by-step protocol.

Crafting a Cleavage Protocol

I'm starting the development of an application note. I plan to provide a detailed protocol for cleaving peptides with 4,5-dehydro-D-Leucine from Wang resin. The introduction will explain the importance of unnatural amino acids in peptide synthesis and why 4,5-dehydro-D-Leucine is useful. I am outlining the structure of the application note and protocol.

Reviewing Cleavage Chemistry

I've been further refining the application note's outline. I'm focusing now on the chemical principles behind cleaving peptides from Wang resin, with an emphasis on potential side reactions when 4,5-dehydro-D-Leucine is present. I'm working to create a good protocol with appropriate safeguards.

Refining Protocol Steps

My work is now focused on the detailed protocol section. I'm crafting a step-by-step guide for cleaving peptides, including clear instructions for reagent preparation and equipment needed. I am writing standard and modified cleavage cocktail recipes in table format to enhance clarity, and ensuring I add the N-terminal Fmoc deprotection step. I am considering potential scavengers.

Constructing the Introduction

I'm now starting on the introduction. I'll highlight the importance of incorporating unnatural amino acids like 4,5-dehydro-D-Leucine for enhanced peptide properties, then Wang resin and its acid-labile nature. Finally, I will touch on the specific challenges of cleaving dehydro-leucine-containing peptides.

Refining the Application Note

I've been meticulously refining the introduction, emphasizing the value of unnatural amino acids like dehydro-leucine, and highlighting the challenges during cleavage from Wang resin. I am working on diagrams using Graphviz to illustrate the cleavage mechanism and overall workflow, with an effort on the step-by-step cleavage protocol and cocktail compositions. I will include a detailed troubleshooting section.

Constructing a Comprehensive Guide

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Application Notes and Protocols for the Synthesis of Constrained Peptides Using Fmoc-4,5-dehydro-D-Leucine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Conformational Rigidity in Peptide Therapeutics

The therapeutic potential of peptides is often hindered by their inherent flexibility, which can lead to poor metabolic stability and reduced binding affinity for their biological targets.[1] Introducing conformational constraints into the peptide backbone is a powerful strategy to overcome these limitations.[2][3] Constrained peptides can pre-organize into their bioactive conformation, enhancing target selectivity and improving pharmacokinetic profiles.[1] One effective method for inducing such constraints is the incorporation of non-proteinogenic amino acids, such as α,β-dehydroamino acids.[4][5]

Fmoc-4,5-dehydro-D-Leucine is a unique building block used in solid-phase peptide synthesis (SPPS) to introduce a double bond within the leucine side chain.[6][7] This modification not only imparts conformational rigidity but can also influence the peptide's biological activity and stability.[8][9] The presence of the dehydro functionality can affect the local backbone conformation, with some dehydroamino acids known to stabilize β-turn structures, while others favor more extended conformations.[4][10] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of this compound into peptide sequences using standard Fmoc-based solid-phase peptide synthesis protocols.

Chemical Properties and Considerations for this compound

This compound is an Fmoc-protected derivative of D-leucine containing a double bond between the γ and δ carbons of its side chain.[7] The Fmoc protecting group allows for its seamless integration into standard Fmoc/tBu solid-phase synthesis workflows.[6] However, the presence of the side-chain double bond and the steric bulk of the leucine analogue may necessitate minor adjustments to standard protocols to ensure efficient coupling.

Key Structural Feature:

Caption: Chemical structure of this compound.

Experimental Protocols

The following protocols outline the manual solid-phase synthesis of a model peptide containing this compound using the Fmoc/tBu strategy.

Materials and Reagents
ReagentSupplierGrade
Rink Amide ResinVarious100-200 mesh, ~0.7 mmol/g loading
This compoundChem-Impex, et al.>98% purity
Other Fmoc-protected amino acidsVariousSynthesis grade
N,N-Dimethylformamide (DMF)VariousPeptide synthesis grade
PiperidineVariousReagent grade
Dichloromethane (DCM)VariousACS grade
Diisopropylethylamine (DIPEA)VariousPeptide synthesis grade
HBTU/HATUVariousPeptide synthesis grade
Trifluoroacetic acid (TFA)VariousReagent grade
Triisopropylsilane (TIS)VariousReagent grade
Diethyl etherVariousAnhydrous
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol details a single coupling cycle, which is repeated for each amino acid in the desired sequence.[11]

Workflow for a Single SPPS Cycle:

Caption: General workflow for one cycle of Fmoc-SPPS.

Step-by-Step Procedure:

  • Resin Swelling: Place the Rink Amide resin (e.g., 0.1 mmol scale) in a reaction vessel and swell in DMF for at least 30 minutes.[11]

  • Fmoc Deprotection:

    • Drain the DMF and add a 20% solution of piperidine in DMF to the resin.[11][12]

    • Agitate the mixture for 5 minutes, then drain.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU/HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. For this compound, due to potential steric hindrance, a slightly longer pre-activation time of 5-10 minutes may be beneficial.[11]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature. A longer coupling time may be necessary for this compound.

    • To ensure complete coupling, a Kaiser test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated.

  • Washing: Wash the resin with DMF (5 x 1 min) to remove excess reagents and byproducts.[13]

Repeat steps 2-4 for each amino acid in the sequence.

Protocol 2: Peptide Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.[12][14]

Cleavage and Deprotection Workflow:

Caption: Workflow for peptide cleavage, deprotection, and isolation.

Step-by-Step Procedure:

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry thoroughly under vacuum.

  • Cleavage Reaction:

    • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5.[12] TIS acts as a scavenger to prevent side reactions.[14]

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[11]

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge the mixture to pellet the crude peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide under vacuum to remove residual ether.

Protocol 3: Peptide Purification and Characterization

The crude peptide should be purified and its identity confirmed using standard analytical techniques.[15][16]

Purification and Analysis Summary:

TechniquePurposeTypical Conditions
Reversed-Phase HPLC (RP-HPLC) Purification and purity assessmentC18 column; linear gradient of acetonitrile in water (both with 0.1% TFA).[15]
Mass Spectrometry (MS) Molecular weight verification and sequencingESI-MS or MALDI-TOF to confirm the correct mass of the peptide.[17][18] Tandem MS (MS/MS) can be used for sequence verification.[17]
Nuclear Magnetic Resonance (NMR) Structural analysis1D and 2D NMR experiments (e.g., TOCSY, NOESY) can provide detailed information about the three-dimensional structure and conformational preferences of the peptide in solution.[15][17]

Conclusion and Future Perspectives

The incorporation of this compound into peptides via solid-phase synthesis is a valuable tool for designing conformationally constrained molecules with potentially enhanced therapeutic properties.[8] The protocols described herein provide a robust framework for the successful synthesis, cleavage, and purification of peptides containing this unique amino acid. The resulting constrained peptides can serve as important leads in drug discovery programs, particularly in the development of novel therapeutics targeting protein-protein interactions or exhibiting improved stability against enzymatic degradation.[8][19] Further structural analysis of these peptides will provide deeper insights into the conformational effects induced by the dehydro-leucine residue, guiding the design of next-generation peptide-based drugs.

References

  • BenchChem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • Chem-Impex. (n.d.). This compound.
  • Chauhan, V. S., & Kaur, P. (1996). Conformational characteristics of peptides containing alpha, beta-dehydroamino acid residues. Biopolymers, 40(1), 105-19. Retrieved from [Link]

  • Singh, M., & Narula, P. (1994). Synthetic and conformational studies on dehydrovaline-containing model peptides. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 106(5), 1139-1147.
  • Thormann, M., & Hofmann, H.-J. (1998). Conformational properties of peptides containing dehydro amino acids. Journal of Molecular Structure: THEOCHEM, 431(1–2), 79–96.
  • BenchChem. (n.d.). Advanced Analytical Techniques for Peptide Characterization.
  • Wikipedia. (2024). Peptide synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to Analytical Techniques for the Characterization of Cha-Peptides.
  • Biotage. (2023). What is solid phase peptide synthesis? Retrieved from [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. Retrieved from [Link]

  • International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

  • ResearchGate. (2024). Conformational properties of peptides containing dehydro amino acids. Retrieved from [Link]

  • Chem-Impex. (n.d.). Fmoc-4,5-dehydro-L-leucine. Retrieved from [Link]

  • Chem-Impex. (n.d.). Fmoc-4,5-dehydro-L-leucine. Retrieved from [Link]

  • Semantic Scholar. (2014). Conformation of dehydropentapeptides containing four achiral amino acid residues – controlling the role of L-valine. Retrieved from [Link]

  • Cary, D. R., Ohuchi, M., Reid, P. C., & Masuya, K. (2017). Constrained Peptides in Drug Discovery and Development. YAKUGAKU ZASSHI, 137(10), 1213-1220.
  • ResearchGate. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

  • Compeptide. (2024). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Preparation of Constrained Peptides using Fmoc-Hyp(Bom).
  • AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. Retrieved from [Link]

  • Peptide Machines. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH... Retrieved from [Link]

  • Semantic Scholar. (1990). New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Bioactive Peptides Using Fmoc-4,5-dehydro-D-Leucine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Conformational Constraints in Peptide Bioactivity

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in modern drug discovery, enabling the fine-tuning of pharmacological properties such as potency, selectivity, and metabolic stability.[1][2] Among these, α,β-dehydroamino acids are of particular interest due to the unique conformational constraints they impose on the peptide backbone. The presence of a double bond in the amino acid side chain can rigidify the local structure, leading to peptides with well-defined secondary structures and, consequently, enhanced biological activity.[3]

Fmoc-4,5-dehydro-D-Leucine is a valuable building block for solid-phase peptide synthesis (SPPS), offering the potential to create novel peptide therapeutics with improved pharmacological profiles. The D-configuration of the amino acid can further enhance proteolytic stability, a critical attribute for peptide-based drugs. This guide provides a comprehensive overview of the application of this compound in the synthesis of bioactive peptides, detailing its properties, optimized protocols for its incorporation via Fmoc-SPPS, and methods for the characterization of the resulting peptides.

Physicochemical Properties of this compound

A thorough understanding of the properties of this compound is essential for its effective use in peptide synthesis.

PropertyValueSource
Molecular Formula C₂₁H₂₁NO₄Chem-Impex
Molecular Weight 351.4 g/mol Chem-Impex
Appearance White to off-white powderGeneral Observation
Solubility Soluble in DMF, NMPGeneral SPPS Knowledge
Storage 2-8°C, desiccatedChem-Impex

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing 4,5-dehydro-D-Leucine

The incorporation of this compound into a peptide sequence follows the general principles of Fmoc-based SPPS. However, due to the potential for steric hindrance and side reactions associated with the unsaturated side chain, careful optimization of the coupling and deprotection steps is recommended.

Experimental Workflow for Fmoc-SPPS

The following diagram illustrates the key steps in a typical Fmoc-SPPS cycle for the incorporation of this compound.

SPPS_Workflow Resin Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage Final amino acid Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (LC-MS) Purification->Analysis

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Protocol for the Incorporation of this compound

This protocol is a general guideline and may require optimization based on the specific peptide sequence and the efficiency of the preceding coupling steps.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • This compound

  • Other Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Coupling Reagents (choose one system):

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA

    • DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure

  • Trifluoroacetic acid (TFA)

  • Cleavage Cocktail Scavengers (select based on peptide sequence):

    • Triisopropylsilane (TIS)

    • Water

    • 1,2-Ethanedithiol (EDT)

    • Phenol

  • Diethylether, cold

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for an additional 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of this compound:

    • Pre-activation: In a separate vial, dissolve this compound (3-4 equivalents relative to resin loading), the chosen coupling reagent (e.g., HATU, 2.9 equivalents), and a base (e.g., DIPEA, 6-8 equivalents) in DMF. Allow to pre-activate for 1-2 minutes.

    • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

    • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

  • Washing: After a complete coupling, wash the resin thoroughly with DMF (5-7 times).

  • Chain Elongation: Repeat steps 2-4 for the remaining amino acids in the sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with dichloromethane (DCM) and dry under vacuum.

    • Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5). For peptides without sensitive residues, a simpler mixture of TFA/TIS/water (95:2.5:2.5) may suffice.[4]

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA solution.

    • Precipitate the peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the crude peptide and wash with cold diethyl ether.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Potential Side Reactions and Mitigation Strategies

The introduction of an unsaturated amino acid can present unique challenges.

  • Michael Addition: The α,β-unsaturated system in dehydroamino acids is a potential Michael acceptor. During the basic conditions of Fmoc deprotection with piperidine, there is a theoretical risk of piperidine addition to the double bond. While this is a known reaction for α,β-dehydroalanine, the steric hindrance around the double bond in 4,5-dehydro-D-Leucine may reduce the likelihood of this side reaction.

    • Mitigation: To minimize this risk, it is advisable to keep the Fmoc deprotection times as short as possible while ensuring complete removal of the protecting group. The use of alternative, less nucleophilic bases for Fmoc deprotection, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), could also be considered, although this may require further optimization.[5]

  • Racemization: As with any amino acid coupling, there is a risk of racemization, particularly with the use of strong activating agents and bases.

    • Mitigation: The use of additives such as OxymaPure with DIC is known to suppress racemization. Minimizing the pre-activation time before adding the activated amino acid to the resin is also recommended.

Characterization of Peptides Containing 4,5-dehydro-D-Leucine

Thorough characterization of the synthesized peptide is crucial to confirm its identity, purity, and structural integrity.

Analytical Techniques
TechniquePurposeExpected Observations
RP-HPLC Purity assessment and purificationA single major peak in the chromatogram indicates high purity. The retention time will be influenced by the overall hydrophobicity of the peptide.
Mass Spectrometry (ESI-MS or MALDI-TOF) Molecular weight confirmationThe observed mass should correspond to the calculated theoretical mass of the peptide containing the 4,5-dehydro-D-Leucine residue.
Tandem MS (MS/MS) Sequence verificationFragmentation analysis should confirm the amino acid sequence, including the correct placement of the dehydro-D-Leucine residue.
NMR Spectroscopy Conformational analysis2D NMR techniques (e.g., COSY, TOCSY, NOESY) can be used to determine the solution conformation of the peptide and assess the structural constraints imposed by the dehydro-D-Leucine residue.[6][7]
Illustrative Analytical Data (Hypothetical Example)

Peptide Sequence: Ac-Tyr-Gly-Gly-Phe-(4,5-dehydro-D-Leu)-NH₂

Expected Mass (Monoisotopic): C₃₆H₄₃N₇O₇ = 685.32 g/mol

Hypothetical HPLC Chromatogram: A well-resolved major peak with a purity of >95% would be expected after purification.

Hypothetical Mass Spectrum: An ESI-MS spectrum would show a prominent ion corresponding to [M+H]⁺ at m/z 686.33.

Impact on Bioactivity: A Mechanistic Perspective

The incorporation of 4,5-dehydro-D-Leucine can significantly influence the biological activity of a peptide through several mechanisms:

  • Conformational Rigidity: The planar nature of the double bond restricts the rotational freedom of the side chain, which in turn can stabilize a specific backbone conformation. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in higher affinity.[8]

  • Proteolytic Stability: The presence of a D-amino acid and the unnatural side chain can render the peptide more resistant to degradation by proteases, leading to a longer in vivo half-life.

  • Modified Hydrophobicity: The introduction of a double bond can alter the local hydrophobicity of the peptide, which may influence its interaction with cell membranes or receptor binding pockets.

The following diagram illustrates how the conformational constraint imposed by 4,5-dehydro-D-Leucine can lead to a more favorable interaction with a receptor.

Bioactivity_Concept cluster_0 Flexible Peptide cluster_1 Constrained Peptide (with dehydro-D-Leu) Unbound Peptide Unbound State (Multiple Conformations) Bound Peptide Bound State (Single Conformation) Unbound Peptide->Bound Peptide High Entropic Penalty Receptor Receptor Bound Peptide->Receptor Binding Unbound Constrained Unbound State (Pre-organized Conformation) Bound Constrained Bound State (Optimized Fit) Unbound Constrained->Bound Constrained Low Entropic Penalty Bound Constrained->Receptor Stronger Binding

Sources

Application Notes and Protocols for Fmoc-4,5-dehydro-D-Leucine in Protein Engineering and Modification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing Unnatural Amino Acids for Advanced Protein Design

In the dynamic fields of protein engineering and drug development, the precise control over the structure and function of peptides and proteins is paramount. The incorporation of unnatural amino acids (UAAs) into polypeptide chains has emerged as a powerful strategy to transcend the limitations of the canonical 20 amino acids, enabling the design of novel therapeutics and research tools with enhanced properties.[1] Fmoc-4,5-dehydro-D-Leucine is a unique UAA that offers a compelling combination of conformational constraint and a reactive handle for post-synthetic modifications, making it an invaluable asset for researchers and drug developers.

This comprehensive guide provides detailed application notes and protocols for the effective utilization of this compound in protein engineering and modification. We will delve into the scientific principles underpinning its application, from its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS) to its subsequent modification using thiol-ene "click" chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for their specific applications.

The Scientific Rationale: Why Choose this compound?

The strategic incorporation of this compound into a peptide sequence can impart several desirable characteristics:

  • Conformational Rigidity: The presence of a double bond in the side chain of dehydroleucine introduces a degree of rigidity to the local peptide backbone.[2] This conformational constraint can be instrumental in stabilizing secondary structures, such as alpha-helices or beta-sheets, which are often crucial for biological activity.

  • Enhanced Proteolytic Stability: Peptides containing D-amino acids are generally more resistant to degradation by proteases, which are stereospecific for L-amino acids. The inclusion of D-leucine in its dehydro form can therefore significantly extend the in vivo half-life of a peptide therapeutic.[3][4]

  • A Versatile Chemical Handle: The alkene functionality in the dehydroleucine side chain serves as a reactive "handle" for a variety of post-synthetic modifications. Notably, it is an excellent substrate for the highly efficient and bio-orthogonal thiol-ene "click" reaction, allowing for the site-specific conjugation of a wide range of molecules, including fluorophores, polyethylene glycol (PEG), and small molecule drugs.[5][6][7]

  • Modulation of Biological Activity: The unique structural and chemical properties of 4,5-dehydro-D-Leucine can lead to enhanced receptor binding affinity, improved cell permeability, and novel biological activities.[4][8][9]

Core Applications of this compound

The versatility of this compound lends itself to a broad spectrum of applications in protein engineering and drug discovery:

Application AreaDescriptionKey Benefits
Peptide Stapling The dehydroleucine side chain can be used as an anchor point for creating cyclic or "stapled" peptides through intramolecular thiol-ene reactions.Enhanced helicity, increased proteolytic stability, improved cell permeability.
Bioconjugation The alkene functionality allows for the site-specific attachment of various moieties to peptides and proteins.Targeted drug delivery, development of diagnostic probes, PEGylation for improved pharmacokinetics.
Enzyme Inhibitor Design The constrained conformation and potential for covalent modification make dehydroleucine-containing peptides promising candidates for enzyme inhibitors.Increased potency and selectivity.
Neuropeptide and Hormone Analogs Incorporation of this compound can lead to the development of more stable and potent analogs of naturally occurring peptides.Improved therapeutic efficacy and duration of action.

Experimental Protocols

The following protocols provide a detailed guide for the incorporation of this compound into a peptide sequence and its subsequent modification.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a peptide containing this compound.

Workflow for SPPS Incorporation

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent) Fmoc_Deprotection->Coupling Capping Capping (Optional) (Acetic Anhydride) Coupling->Capping If coupling is incomplete Wash Wash (DMF, DCM) Coupling->Wash Capping->Wash Repeat Repeat Cycle Wash->Repeat For next amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Wash->Cleavage After final residue Repeat->Fmoc_Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Diisopropylethylamine (DIPEA)

  • Coupling reagents: e.g., HBTU/HOBt or HATU

  • Acetic anhydride (for capping)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Cold diethyl ether

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

Procedure:

  • Resin Swelling: Place the desired amount of resin in a reaction vessel and swell in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Coupling of this compound:

    • Rationale: Due to the potential for steric hindrance and the unique electronic nature of the dehydro-amino acid, a potent coupling reagent and potentially longer coupling times are recommended to ensure complete reaction.[1][10]

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Pre-activate the amino acid solution for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitoring the Coupling: Perform a Kaiser test or a similar colorimetric test to check for the presence of free amines. A negative result (e.g., yellow beads for the Kaiser test) indicates a complete coupling reaction.

  • Capping (Optional): If the coupling reaction is incomplete, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. This prevents the formation of deletion sequences.

  • Chain Elongation: Repeat steps 2 and 3 for the subsequent amino acids in your peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

    • Wash the resin thoroughly with DMF and DCM, and dry under vacuum.

    • Prepare a cleavage cocktail (e.g., 94% TFA, 2% water, 2% TIS, 2% EDT).[3]

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Photo-induced Thiol-Ene Modification of a Dehydroleucine-Containing Peptide

This protocol describes the post-synthetic modification of a purified peptide containing a 4,5-dehydro-D-leucine residue via a radical-mediated thiol-ene reaction.

Workflow for Thiol-Ene Modification

Thiol_Ene_Workflow Peptide_Prep Prepare Peptide Solution (in degassed solvent) Reagent_Add Add Thiol & Photoinitiator Peptide_Prep->Reagent_Add Irradiation UV Irradiation (365 nm) Reagent_Add->Irradiation Quenching Reaction Quenching (Optional) Irradiation->Quenching Purification Purification (RP-HPLC) Quenching->Purification Characterization Characterization (MS, NMR) Purification->Characterization

Caption: General workflow for the photo-induced thiol-ene modification of a peptide.

Materials:

  • Purified peptide containing a 4,5-dehydro-D-leucine residue

  • Thiol of choice (e.g., cysteine, glutathione, a fluorescently-labeled thiol)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (DMPA) or Irgacure 2959 for aqueous solutions)[11][12]

  • Degassed solvent (e.g., acetonitrile/water mixture, DMF)

  • UV lamp (365 nm)

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Prepare the Reaction Mixture:

    • Dissolve the dehydroleucine-containing peptide in a suitable degassed solvent to a final concentration of 1-5 mg/mL.

    • Add the thiol of choice (5-10 equivalents relative to the peptide).

    • Add the photoinitiator (0.1-0.5 equivalents relative to the peptide).

    • Place the reaction vial in an ice bath to minimize potential side reactions.

  • Degas the Solution: Bubble an inert gas (argon or nitrogen) through the reaction mixture for 15-20 minutes to remove dissolved oxygen, which can quench the radical reaction.

  • UV Irradiation:

    • Expose the reaction mixture to UV light (365 nm) for 30-60 minutes with continuous stirring. The optimal irradiation time may need to be determined empirically.

    • Monitor the reaction progress by taking aliquots at different time points and analyzing them by RP-HPLC and mass spectrometry.

  • Reaction Quenching (Optional): The reaction can be quenched by removing the UV light source and exposing the solution to air.

  • Purification: Purify the modified peptide from excess reagents and byproducts using RP-HPLC.

  • Characterization: Confirm the successful modification by mass spectrometry (observing the expected mass increase) and, if necessary, by NMR spectroscopy.

Characterization and Quality Control

Thorough characterization of the synthesized and modified peptides is crucial to ensure their identity, purity, and structural integrity.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the peptide at each stage. Successful incorporation of 4,5-dehydro-D-leucine will result in a mass that is 2 Da less than a standard leucine residue. Following the thiol-ene reaction, a mass increase corresponding to the molecular weight of the added thiol should be observed.[13][14][15][16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural analysis, 1H and 13C NMR can be employed. The presence of the 4,5-dehydro-D-leucine residue will give rise to characteristic signals for the vinyl protons in the 1H NMR spectrum, typically in the range of 4.5-5.5 ppm.[18][19][20][21] After the thiol-ene reaction, these vinyl signals will disappear, and new signals corresponding to the thioether linkage will appear.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Analytical RP-HPLC is essential for assessing the purity of the peptide before and after modification. A significant shift in the retention time is expected after the thiol-ene reaction, reflecting the change in the peptide's hydrophobicity.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Coupling of this compound Insufficiently potent coupling reagent; steric hindrance.Use a stronger coupling reagent (e.g., HATU, HCTU). Increase the coupling time and/or temperature. Use a higher excess of the amino acid and coupling reagents.
Low Yield in Thiol-Ene Reaction Presence of oxygen; inefficient photoinitiation.Thoroughly degas the reaction mixture. Use a fresh solution of the photoinitiator. Optimize the concentration of the photoinitiator and the irradiation time.
Multiple Products in Thiol-Ene Reaction Non-specific radical reactions; peptide degradation.Perform the reaction at a lower temperature (e.g., on an ice bath). Reduce the irradiation time. Ensure the starting peptide is of high purity.

Conclusion

This compound is a powerful tool for the design and synthesis of novel peptides and proteins with enhanced properties. Its ability to impose conformational constraints and serve as a handle for site-specific modification opens up a vast landscape of possibilities for researchers in academia and industry. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, scientists can confidently incorporate this versatile unnatural amino acid into their research and development pipelines, paving the way for the next generation of peptide-based therapeutics and diagnostics.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Loidl, G., Dick, F., Mergler, M., & Schoenleber, R. O. (2009). Optimized coupling protocols for the incorporation of cys derivatives during Fmoc-SPPS. Advances in Experimental Medicine and Biology, 611, 163–164.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Al-Mestarihi, A. H., et al. (2023). Flow-Based Fmoc-SPPS Preparation and SAR Study of Cathelicidin-PY Reveals Selective Antimicrobial Activity.
  • Scanlan, E. M., et al. (n.d.).
  • Chen, T., et al. (2021). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. MDPI.
  • Wegner, J., et al. (n.d.). Synthesis and biological evaluation of vioprolide B and its dehydrobutyrine-glycine analogue.
  • Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. Retrieved from [Link]

  • Wegner, J., et al. (n.d.). Synthesis and biological evaluation of vioprolide B and its dehydrobutyrine-glycine analogue. Royal Society of Chemistry.
  • Oldfield, E. (2002). CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design. Annual Review of Physical Chemistry, 53, 349-378.
  • Wysocki, V. H., et al. (n.d.). Mass spectrometry of peptides and proteins.
  • Royal Society of Chemistry. (2008).
  • Anseth, K. S., et al. (n.d.). On-resin peptide macrocyclization using thiol-ene click chemistry. PMC.
  • Jo, H., et al. (2018). Constructing Thioether/Vinyl Sulfide-tethered Helical Peptides Via Photo-induced Thiol-ene/yne Hydrothiolation.
  • Scanlan, E. M. (2015). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. MDPI.
  • G. S. C. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. PMC.
  • Benfatti, F., et al. (2009). Dehydro‐β‐amino Acid Containing Peptides as Promising Sequences for Drug Development. Semantic Scholar.
  • Tsybin, Y. O., et al. (2014). Discrimination of leucine and isoleucine in peptides sequencing with Orbitrap Fusion mass spectrometer. PubMed.
  • Kazmaier, U., et al. (2016).
  • Fairbanks, A. J., et al. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. PMC.
  • Chen, T., et al. (2021). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. Queen's University Belfast.
  • Jackson, G., et al. (2021). Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD‐MS). West Virginia University.
  • S. H. (1992). Peptide/protein structure analysis using the chemical shift index method: upfield alpha-CH values reveal dynamic helices and alpha L sites. PubMed.
  • Barrow, M. P., et al. (n.d.). A computational and experimental study of the fragmentation of l-leucine, l-isoleucine and l-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. Royal Society of Chemistry.
  • Gfeller, D., et al. (n.d.). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Royal Society of Chemistry.
  • Barnes, S., & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry.
  • Chen, T., et al. (2021). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy.
  • Kumar, V. A., et al. (n.d.). 3-D Self-Assembling Leucine Zipper Hydrogel With Tunable Properties For Tissue Engineering. PMC.
  • Mitchell, D. A., et al. (2026). Elucidating Leader Peptide–Enzyme Dynamics in Lactazole Biosynthesis Using mRNA Display. Journal of the American Chemical Society.

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Troubleshooting & Optimization

Side reactions of Fmoc-4,5-dehydro-D-Leucine in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Synthesis, Side Reactions, and Troubleshooting

Welcome to the technical support center for the use of Fmoc-4,5-dehydro-D-Leucine in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challenges presented by this unsaturated amino acid. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the success of your synthesis projects.

Introduction: Understanding the Unique Chemistry of this compound

This compound is a valuable non-proteinogenic amino acid used to introduce conformational constraints and metabolic stability into peptide structures. A common point of confusion is its comparison to α,β-dehydroamino acids (ΔAAs) like dehydroalanine. Unlike ΔAAs, the double bond in 4,5-dehydro-D-Leucine is in the γ,δ-position of the side chain.

This structural difference is critical. The γ,δ-double bond is not conjugated with the peptide backbone carbonyl group. Consequently, it does not possess the electrophilic character seen in ΔAAs and is not susceptible to the same set of side reactions, such as Michael addition of piperidine during Fmoc deprotection.[1][2] However, its nucleophilic alkene character presents a distinct set of challenges, primarily during the final trifluoroacetic acid (TFA)-mediated cleavage and deprotection step.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.

Q1: My final peptide analysis shows a mass of +57 Da (or other masses corresponding to protecting groups) and is accompanied by broad, difficult-to-separate peaks in my HPLC chromatogram. What is the cause?

A: This is the most common side reaction for this residue and is caused by the alkylation of the dehydro-leucine side chain by carbocations generated during TFA cleavage.

  • Mechanism: During cleavage, acid-labile side-chain protecting groups (e.g., Boc on Lys/Orn, Trt on Cys/His, tBu on Asp/Glu) are removed, generating stable tertiary carbocations (e.g., tert-butyl cation).[3] The electron-rich γ,δ-double bond of the dehydro-leucine side chain can act as a nucleophile, attacking these carbocations. This results in covalent, irreversible alkylation of your peptide, leading to the observed mass additions and purification difficulties.

  • Troubleshooting & Solution: The key is to efficiently trap the carbocations before they can react with your peptide. Standard cleavage cocktails are often insufficient.

    • Optimize the Cleavage Cocktail: Increase the concentration and variety of carbocation scavengers. Triisopropylsilane (TIS) is particularly effective as it acts as a hydride donor to reduce carbocations. Water can also help by trapping cations to form alcohols.

    • Perform a Pre-Swell with Scavengers: Before adding the full TFA cocktail, briefly swell the resin in a mixture of TFA and the primary scavenger (e.g., TIS) to ensure the scavenger is immediately available when carbocations are formed.

    • Lower the Cleavage Temperature: Performing the cleavage at a lower temperature (e.g., 4-10 °C) can reduce the rate of the alkylation side reaction.

Q2: I'm observing a significant amount of a deletion sequence (-125 Da) corresponding to the failed incorporation of this compound. How can I improve coupling efficiency?

A: This issue stems from the steric bulk and hydrophobicity of the dehydro-leucine side chain, which can hinder coupling reactions, especially in "difficult sequences" prone to aggregation.[4]

  • Causality: The growing peptide chain on the solid support can fold back on itself or aggregate with other chains, blocking the N-terminal amine from reacting with the incoming activated amino acid.[1] The bulky side chain of dehydro-leucine exacerbates this issue.

  • Troubleshooting & Solution:

    • Use a More Potent Coupling Reagent: Switch from standard reagents like HBTU/DIC to more powerful onium salt-based reagents such as HATU or COMU, which create highly reactive activated esters.[5][6]

    • Increase Coupling Time & Temperature: Extend the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight. If using an automated synthesizer with heating capabilities, increasing the temperature to 40-50 °C can also improve efficiency.

    • Perform a Double Coupling: After the first coupling reaction, wash the resin and then repeat the coupling step with a fresh solution of activated this compound.

    • Incorporate Aggregation-Disrupting Elements: If the sequence allows, consider replacing the amino acid residue immediately preceding the dehydro-leucine with a pseudoproline dipeptide to break up secondary structures that cause aggregation.[1]

Q3: My mass spectrometry results show a peak at +2 Da, suggesting an unexpected reduction of the double bond. Where is this coming from?

A: Unintended reduction of the side-chain double bond can occur during the final cleavage step, particularly with scavenger cocktails containing strong reducing agents.

  • Causality: While TIS is an excellent carbocation scavenger, it is also a hydride donor. Under the strongly acidic conditions of TFA cleavage, it can, in some cases, reduce the double bond of the dehydro-leucine side chain to yield a standard leucine residue. This is often sequence-dependent and may be more prevalent in peptides that can adopt a conformation where the double bond is sterically accessible.

  • Troubleshooting & Solution:

    • Modify Scavenger Composition: If reduction is a significant issue, reduce the amount of TIS and supplement with other scavengers like 1,2-ethanedithiol (EDT) or thioanisole, which are less reducing. A balanced cocktail is key.

    • Analyze Cleavage Time: Minimize the cleavage time to what is necessary for complete deprotection (typically 1.5-2 hours). Prolonged exposure to the TFA/scavenger cocktail increases the likelihood of side reactions.

    • Analytical Verification: Use tandem mass spectrometry (MS/MS) to confirm the location of the modification. The fragmentation pattern will clearly distinguish between a leucine and a dehydro-leucine residue.

Frequently Asked Questions (FAQs)

Q: Is the dehydro-leucine side chain susceptible to addition by piperidine during Fmoc deprotection?

A: No. This is a critical distinction from α,β-dehydroamino acids. The γ,δ-double bond in 4,5-dehydro-D-Leucine is not electronically activated by the peptide carbonyl group and therefore lacks the electrophilicity required for a Michael-type addition of piperidine.[7] Standard 20% piperidine in DMF can be used for Fmoc removal without this concern.

Q: Do I need to use an orthogonal protecting group for the dehydro-leucine side chain?

A: No, the side-chain double bond is typically left unprotected during SPPS. The synthetic strategy relies on managing its reactivity during the final cleavage step through the use of optimized scavenger cocktails, rather than adding and removing a dedicated protecting group.[8]

Q: Can this residue undergo double bond isomerization during synthesis?

A: While less common than alkylation, acid- or base-catalyzed isomerization of the γ,δ-double bond to the more thermodynamically stable conjugated β,γ- or α,β-positions is possible, though it generally requires harsh conditions not typical of standard SPPS cycles. The primary risk would be during extended TFA cleavage. If you suspect isomerization, high-resolution NMR of the purified peptide is the most definitive method for characterization.

Visualization of Key Side Reaction Pathways

The following diagram illustrates the critical events occurring during TFA cleavage that can lead to common side products when working with 4,5-dehydro-D-Leucine.

Side_Reactions cluster_reaction TFA TFA Cleavage Cocktail ProtectingGroups Acid-Labile Protecting Groups (Boc, tBu, Trt) TFA->ProtectingGroups Deprotection Peptide Peptide with 4,5-dehydro-D-Leu TFA->Peptide Cleaves from Resin Carbocation Carbocation (R+) e.g., t-Butyl Cation ProtectingGroups->Carbocation Generates Carbocation->Peptide Undesired Attack (Alkylation) Scavengers Scavengers (TIS, EDT, H2O) Carbocation->Scavengers Desired Trapping (Quenching) AlkylatedPeptide Alkylated Peptide (Mass + R) CleanPeptide Desired Peptide Peptide->CleanPeptide If Quenching is Successful QuenchedCarbocation Quenched Products (e.g., Isobutane)

Caption: Key competing reaction pathways during TFA cleavage.

Recommended Experimental Protocol

Protocol: Optimized Cleavage of Peptides Containing 4,5-dehydro-D-Leucine

This protocol is designed to minimize side-chain alkylation and other potential side reactions during the final cleavage and deprotection step.

Materials:

  • Peptide-resin (dried under vacuum for at least 1 hour)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Deionized water (H₂O)

  • Cold diethyl ether

Cleavage Cocktail Formulation:

Component"Standard" Cocktail (v/v)Recommended Cocktail (v/v) Purpose
TFA95%90% Cleavage & Deprotection
H₂O2.5%5% Carbocation Scavenger
TIS2.5%5% Carbocation Scavenger (Reducer)
EDT0%Optional 2.5% Scavenger, Prevents Oxidation

(Note: If using EDT, reduce TFA to 87.5% to maintain 100% total volume)

Procedure:

  • Place the dried peptide-resin (e.g., 0.1 mmol scale) in a suitable reaction vessel.

  • Prepare the Recommended Cleavage Cocktail fresh. For a 0.1 mmol synthesis, prepare 10 mL of the cocktail in a conical tube. Caution: Work in a well-ventilated fume hood and wear appropriate PPE.

  • Add the cleavage cocktail to the peptide-resin.

  • Gently agitate the slurry at room temperature for 1.5 to 2 hours . Avoid excessively long reaction times.

  • Filter the resin and collect the TFA filtrate into a clean conical tube.

  • Wash the resin twice with a small volume (1-2 mL) of fresh TFA and combine the filtrates.

  • Concentrate the TFA solution under a gentle stream of nitrogen gas until the volume is reduced by approximately 80-90%.

  • Precipitate the crude peptide by adding the concentrated TFA solution dropwise into a centrifuge tube containing ~40 mL of cold diethyl ether.

  • Centrifuge the mixture to pellet the crude peptide. Decant the ether.

  • Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers.

  • Dry the crude peptide pellet under vacuum before dissolving it in a suitable solvent system (e.g., water/acetonitrile) for HPLC purification.

References

  • Barlos, K., & Gatos, D. (2012). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Leba, L. A., & Humphery, J. M. (2021). Piperidine- and Piperazine-Mediated Side Reactions in Peptide Chemistry. Organic Process Research & Development, 25(3), 439-454. [Link]

Sources

Technical Support Center: Aggregation of Peptides Containing 4,5-Dehydro-D-Leucine During SPPS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting challenges in Solid-Phase Peptide Synthesis (SPPS), with a specialized focus on the aggregation of peptides incorporating the non-canonical amino acid 4,5-Dehydro-D-Leucine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the unique synthetic hurdles presented by this unsaturated amino acid.

Introduction: The Challenge of 4,5-Dehydro-D-Leucine in SPPS

The incorporation of α,β-dehydroamino acids, such as 4,5-Dehydro-D-Leucine (ΔLeu), into peptides is a powerful strategy for introducing conformational constraints, enhancing proteolytic stability, and modulating biological activity.[1][2] However, the presence of the α,β-unsaturation in dehydroamino acids can significantly impact peptide behavior during SPPS.[3][4] The planar and rigid nature of the dehydro-residue can disrupt typical peptide secondary structures while also potentially promoting intermolecular interactions that lead to aggregation.[1][4]

Peptide aggregation during SPPS is a primary cause of synthesis failure, leading to incomplete coupling and deprotection reactions, and resulting in low yields and difficult purifications.[5][6] This phenomenon arises from the self-association of growing peptide chains on the solid support, primarily through the formation of intermolecular hydrogen bonds to form β-sheet-like structures.[5][7] Sequences rich in hydrophobic amino acids are particularly prone to aggregation.[5][8] The introduction of a bulky and hydrophobic residue like 4,5-Dehydro-D-Leucine can exacerbate this issue.

This guide provides a comprehensive question-and-answer-based approach to troubleshoot and mitigate aggregation when synthesizing peptides containing 4,5-Dehydro-D-Leucine.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peptide aggregation during SPPS?

A1: Peptide aggregation on the solid support is primarily driven by the formation of intermolecular hydrogen bonds between the growing peptide chains.[5][6] This leads to the formation of stable secondary structures, most commonly β-sheets, which render the N-terminus of the peptide chains inaccessible for subsequent deprotection and coupling steps.[5] Several factors contribute to this phenomenon:

  • Sequence Composition: Peptides rich in hydrophobic amino acids like Valine, Isoleucine, Leucine, and Phenylalanine are highly susceptible to aggregation.[5]

  • Peptide Length: Aggregation is less common in very short peptides but becomes more pronounced as the chain elongates, typically after the fifth or sixth residue.[6]

  • Resin and Linker Choice: The properties of the solid support and the linker can influence the solvation of the peptide chains and their propensity to aggregate.

  • Synthesis Conditions: Factors such as solvent, temperature, and the type of coupling reagents can either promote or disrupt aggregation.

Q2: How does the presence of 4,5-Dehydro-D-Leucine specifically contribute to aggregation?

A2: The 4,5-dehydro-D-Leucine residue introduces several structural features that can influence aggregation:

  • Increased Rigidity: The Cα=Cβ double bond restricts the conformational freedom of the peptide backbone, which can favor the adoption of extended conformations that are prone to stacking and forming β-sheet-like aggregates.[1]

  • Hydrophobicity: The dehydroleucine side chain is hydrophobic, which can contribute to the overall hydrophobicity of the peptide and promote self-association in the polar solvents typically used for SPPS.

  • Potential for Michael Addition: The electrophilic nature of the α,β-unsaturated carbonyl system in dehydroamino acids can potentially react with nucleophilic side chains (e.g., Cys, Lys, His) of other peptide chains, leading to irreversible cross-linking and aggregation.[9][10]

Q3: What are the early warning signs of aggregation during the synthesis of a ΔLeu-containing peptide?

A3: Several observational and analytical clues can indicate the onset of aggregation during SPPS:

  • Poor Resin Swelling: A noticeable decrease in the volume of the peptide-resin bed is a strong indicator of aggregation.[5][6] The resin may appear clumped or shrunken.

  • Slow or Incomplete Reactions: Both Fmoc deprotection and amino acid coupling reactions may become sluggish or fail to go to completion. This can be monitored using standard tests like the Kaiser test or by analyzing the UV chromatogram in automated synthesizers.[5] A broadening of the Fmoc deprotection peak in continuous-flow synthesis is a classic sign of aggregation.[7]

  • Color Changes: In some cases, the resin may develop a persistent color that is not easily washed away, which can be indicative of side reactions or trapped byproducts within the aggregated peptide-resin matrix.

  • Inconsistent Analytical Results: Mass spectrometry analysis of the crude peptide after cleavage may reveal a high proportion of deletion sequences (n-1, n-2, etc.), which are a direct consequence of incomplete coupling or deprotection steps caused by aggregation.[5]

Troubleshooting Guide

Issue 1: Incomplete Coupling of the Amino Acid Following 4,5-Dehydro-D-Leucine

Symptoms:

  • A positive Kaiser test (or other amine test) after the coupling step indicates the presence of unreacted free amines.[5]

  • Mass spectrometry of the final product shows a significant peak corresponding to the peptide sequence truncated at the residue before the intended coupling.

Root Cause Analysis: The aggregation of the peptide chain, potentially nucleated by the ΔLeu residue, is likely sterically hindering the N-terminus, preventing the incoming activated amino acid from accessing the reactive site.

Solutions:

1. Optimize Coupling Conditions:

  • Increase Reagent Excess: Use a higher excess of the activated amino acid and coupling reagents (e.g., 5-10 equivalents).

  • Extended Coupling Times: Increase the coupling reaction time to several hours or perform a double coupling.

  • Choice of Coupling Reagent: Employ more potent coupling reagents like HATU, HCTU, or COMU, which are known to be effective for difficult couplings.

2. Disrupting Secondary Structures:

  • Solvent Modification: Switch from standard DMF to a more disruptive solvent like N-Methyl-2-pyrrolidone (NMP). Adding chaotropic salts (e.g., LiCl) or a "magic mixture" of DCM/DMF/NMP (1:1:1) can also help to break up hydrogen bonds.[6][11]

  • Elevated Temperature/Microwave Synthesis: Performing the coupling at a higher temperature (e.g., 50-75°C) or using a microwave peptide synthesizer can provide the energy needed to disrupt aggregates and accelerate the reaction.[5][6]

Experimental Protocol: Microwave-Assisted Coupling for Difficult Sequences

StepProcedure
1.Swell the peptide-resin in the reaction vessel of a microwave peptide synthesizer.
2.Perform the Fmoc deprotection step as usual, with or without microwave heating.
3.Wash the resin thoroughly with DMF.
4.In a separate vial, pre-activate the Fmoc-amino acid (5 eq.) with a suitable coupling reagent (e.g., HATU, 4.95 eq.) and a base (e.g., DIPEA, 10 eq.) in DMF.
5.Add the activated amino acid solution to the resin.
6.Apply microwave energy to raise the temperature to a setpoint (e.g., 75°C) and hold for a specified time (e.g., 5-10 minutes).[5]
7.After the reaction, wash the resin extensively with DMF.
8.Perform a Kaiser test to confirm the completion of the coupling.
Issue 2: Incomplete Fmoc Deprotection of the ΔLeu Residue or the Subsequent Amino Acid

Symptoms:

  • The Fmoc deprotection monitoring (e.g., UV absorbance of the piperidine-dibenzofulvene adduct) shows a flattened and broadened peak, indicating slow removal of the Fmoc group.[7]

  • Mass spectrometry of the final peptide reveals deletion sequences corresponding to the residue that failed to deprotect.

Root Cause Analysis: The aggregated peptide chains are preventing the deprotecting agent (piperidine) from reaching the Fmoc-protected N-terminus.

Solutions:

1. Modify the Deprotection Reagent:

  • For stubborn Fmoc removal, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used in combination with piperidine (e.g., 2% DBU/2% piperidine in DMF).[5][12]

2. Increase Deprotection Time and Temperature:

  • Extend the deprotection time or perform multiple deprotection steps.

  • Similar to coupling, performing the deprotection at an elevated temperature can help to break up aggregates and improve the efficiency of Fmoc removal.

Workflow for Troubleshooting Incomplete Reactions in SPPS

G start Synthesis Step Fails (Incomplete Coupling/Deprotection) check_swelling Assess Resin Swelling start->check_swelling swelling_ok Swelling is Normal check_swelling->swelling_ok swelling_poor Poor Swelling/Clumping check_swelling->swelling_poor optimize_coupling Optimize Coupling: - Increase reagent excess - Extend time - Use stronger coupling reagents swelling_ok->optimize_coupling optimize_deprotection Optimize Deprotection: - Use DBU/piperidine - Extend time swelling_ok->optimize_deprotection disrupt_aggregates Disrupt Aggregates: - Switch to NMP/Magic Mixture - Add chaotropic salts swelling_poor->disrupt_aggregates use_heat Apply Heat: - Microwave synthesis - Elevated temperature swelling_poor->use_heat final_check Problem Resolved? optimize_coupling->final_check optimize_deprotection->final_check disrupt_aggregates->final_check use_heat->final_check resynthesize Resynthesize with Modifications: - Use Pseudoproline Dipeptides - Incorporate Backbone Protection (Dmb/Hmb) - Use low-load resin failure Consult with Technical Specialist resynthesize->failure final_check->resynthesize No success Continue Synthesis final_check->success Yes

Caption: Troubleshooting workflow for aggregation in SPPS.

Proactive Strategies to Prevent Aggregation

For sequences known or predicted to be difficult, incorporating strategies to prevent aggregation from the outset is often more effective than troubleshooting after the problem has occurred.

Strategy 1: Use of Pseudoproline Dipeptides

Concept: Pseudoproline dipeptides are derivatives of Serine or Threonine that are incorporated as dipeptides during SPPS. They introduce a "kink" in the peptide backbone, disrupting the formation of regular secondary structures like β-sheets.[6] The native Ser or Thr residue is regenerated during the final TFA cleavage.

Application: If your sequence contains a Ser or Thr residue, consider replacing the Xaa-Ser or Xaa-Thr coupling step with the direct coupling of an Fmoc-Xaa-Ser(ΨPro)-OH or Fmoc-Xaa-Thr(ΨPro)-OH dipeptide.

Strategy 2: Backbone Protection with Dmb or Hmb Groups

Concept: The incorporation of a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone amide nitrogen of an amino acid effectively blocks hydrogen bonding at that position.[6] These groups are introduced using pre-formed dipeptides, such as Fmoc-Xaa-(Dmb)Gly-OH.[5]

Application: This strategy is particularly useful for sequences containing Glycine, which can contribute to aggregation.[8] Replacing a standard Xaa-Gly coupling with Fmoc-Xaa-(Dmb)Gly-OH can significantly improve synthesis efficiency.

Experimental Protocol: Incorporation of an Fmoc-Xaa-(Dmb)Gly-OH Dipeptide

StepProcedure
1.Swell the Fmoc-deprotected peptide-resin in DMF.
2.In a separate vessel, dissolve the Fmoc-Xaa-(Dmb)Gly-OH dipeptide (3 equivalents) and an activating agent like HOBt (3 equivalents) in a minimal volume of DMF/DCM (2:1).[5]
3.Add a carbodiimide coupling reagent such as DIC (3 equivalents) and allow the mixture to pre-activate for 10-15 minutes.
4.Add the activated dipeptide solution to the peptide-resin.
5.Agitate the reaction mixture for 1-2 hours at room temperature.
6.Wash the resin thoroughly with DMF and proceed with the synthesis.
Strategy 3: Synthesis on Low-Load or Specialized Resins

Concept: Using a resin with a lower substitution level (e.g., 0.1-0.3 mmol/g) increases the distance between the growing peptide chains, reducing the likelihood of intermolecular interactions and aggregation.[6] Specialized resins, such as PEG-based resins (e.g., TentaGel), provide a more solvating environment for the peptide, which can also help to mitigate aggregation.[6]

Conclusion

The synthesis of peptides containing 4,5-dehydro-D-Leucine presents unique challenges due to an increased propensity for aggregation. By understanding the underlying causes and recognizing the early warning signs, researchers can implement a range of troubleshooting and proactive strategies to successfully synthesize these valuable molecules. The key to success often lies in a multi-faceted approach, combining optimized reaction conditions with structure-disrupting elements like pseudoproline dipeptides or backbone protection.

References

  • Giraud, M., C. C. S. Solid-phase synthesis of peptides containing bulky dehydroamino acids. Google Patents.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Korn, G., & Schmalz, H. G. (2016). Studies on the synthesis of peptides containing dehydrovaline and dehydroisoleucine based on copper-mediated enamide formation. Beilstein Journal of Organic Chemistry, 12, 636–643. Retrieved from [Link]

  • Watkins, A. M., et al. (2020). Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides. The Journal of Organic Chemistry, 85(3), 1601–1613. Retrieved from [Link]

  • Bednarek, M. A., et al. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. International Journal of Peptide and Protein Research, 42(5), 450–454. Retrieved from [Link]

  • Sharkey, M. E., et al. (2021). Discovery of Dehydroamino Acid Residues in the Capsid and Matrix Structural Proteins of HIV-1. ACS Chemical Biology, 16(11), 2263–2272. Retrieved from [Link]

  • Kantipudi, P., et al. (2020). Dehydroamino acids and their crosslinks in Alzheimer's disease aggregates. Brain Communications, 2(2), fcaa165. Retrieved from [Link]

  • Edagwa, B. J., & Taylor, C. M. (2009). Peptides Containing γ,δ-Dihydroxy-l-leucine. The Journal of Organic Chemistry, 74(11), 4065–4071. Retrieved from [Link]

  • D'Souza, M. J., & M. (2023). Dehydroamino acid residues in bioactive natural products. Natural Product Reports, 40(12), 2055-2101. Retrieved from [Link]

  • Oliveira, C. B. P., et al. (2024). New Supramolecular Hydrogels Based on Diastereomeric Dehydrotripeptide Mixtures for Potential Drug Delivery Applications. Gels, 10(9), 619. Retrieved from [Link]

  • AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Pharmacology, 11, 249. Retrieved from [Link]

  • Fields, G. B. (2002). Solid-Phase Peptide Synthesis. In Current Protocols in Protein Science. John Wiley & Sons, Inc. Retrieved from [Link]

  • Mohapatra, H., et al. (2025). Amino Acid Composition drives Peptide Aggregation. ChemRxiv. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Coupling Time for Fmoc-4,5-dehydro-D-Leucine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the effective incorporation of Fmoc-4,5-dehydro-D-Leucine into synthetic peptides. This guide is designed for researchers, chemists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). The unique structural properties of dehydroamino acids, particularly the steric constraints of a D-enantiomer, necessitate a carefully optimized approach to achieve high coupling efficiency and final peptide purity.

This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions, grounded in established chemical principles and field experience.

Part 1: Frequently Asked questions (FAQs)

Q1: Why is the coupling of this compound often more challenging than standard amino acids?

The primary challenge stems from a combination of steric hindrance and electronic effects. The D-configuration, combined with the rigid planar structure of the Cγ=Cδ double bond, creates significant steric bulk around the carboxylic acid moiety.[1][2] This bulk can impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support, thereby slowing down the reaction kinetics. Incomplete couplings are a common issue if standard protocols for simple amino acids are used without modification.[3]

Q2: What is a reasonable starting point for the coupling time?

For a standard room temperature coupling, an initial time of 60 to 90 minutes is a prudent starting point. This is significantly longer than the typical 30-45 minutes used for many standard Fmoc-L-amino acids.[4] However, the optimal time is highly sequence-dependent and should always be confirmed by a coupling completion test.

Q3: Which coupling reagents and bases are most effective for this amino acid?

Due to the increased steric hindrance, more potent coupling reagents are generally recommended.

  • High-Reactivity Reagents: Urionium/aminium salts like HATU and HCTU are preferred as they form highly reactive intermediates that can overcome the higher activation energy of sterically hindered couplings.[5]

  • Bases: The choice of base is also critical. While N,N-Diisopropylethylamine (DIPEA) is common, a non-nucleophilic, sterically hindered base like 2,4,6-collidine can be advantageous. It is less likely to cause side reactions and has been shown to minimize racemization, although racemization of the α-carbon is not a concern for dehydroamino acids.[6]

Q4: How can I reliably monitor the efficiency of the coupling reaction?

The most common and effective method for real-time monitoring on the resin is the qualitative Kaiser (ninhydrin) test .[6][7] This test detects the presence of free primary amines on the peptide-resin.

  • A negative test (yellow/colorless beads) indicates that the vast majority of N-terminal amines have been acylated, signifying a complete or near-complete coupling.

  • A positive test (dark blue/purple beads) indicates the presence of unreacted amines, signifying an incomplete coupling that requires intervention.[8]

For quantitative analysis, a small sample of the peptide-resin can be cleaved and analyzed by RP-HPLC and LC-MS to check for the presence of deletion sequences (peptide lacking the dehydro-leucine).[9]

Part 2: Troubleshooting Guide for Incomplete Coupling

This section addresses the most common issue encountered: a positive Kaiser test after the initial coupling attempt.

Problem: The Kaiser test is positive (blue beads) after the initial coupling of this compound.

This is a clear indication of incomplete acylation. Do not proceed to the next Fmoc-deprotection step, as this will result in a difficult-to-remove deletion impurity. Follow this validated, stepwise approach.

Workflow for Troubleshooting Incomplete Coupling

G cluster_0 cluster_1 cluster_2 start Initial Coupling of This compound kaiser_test Perform Kaiser Test start->kaiser_test decision Result Positive (Blue Beads)? kaiser_test->decision proceed Coupling Complete: Proceed to Next Cycle decision->proceed No incomplete Incomplete Coupling Detected decision->incomplete Yes extend_time Step 1: Extend Time (Recouple with same solution for another 60-90 min) incomplete->extend_time double_couple Step 2: Double Couple (Drain, wash, and recouple with fresh reagents) extend_time->kaiser_test Re-test extend_time->double_couple If still positive double_couple->kaiser_test Re-test change_reagents Step 3: Use Stronger Reagents (e.g., Switch from HCTU to HATU; Consider elevated temp.) double_couple->change_reagents If still positive change_reagents->kaiser_test capping Final Step (If Still Positive): Cap Unreacted Amines (e.g., Acetic Anhydride) change_reagents->capping If still positive G cluster_0 Fmoc Deprotection cluster_1 Washing cluster_2 Coupling cluster_3 Monitoring & Completion deprotect1 1. Treat resin with 20% piperidine in DMF (1 x 2 min) deprotect2 2. Treat resin with 20% piperidine in DMF (1 x 8 min) deprotect1->deprotect2 wash1 3. Wash resin with DMF (6x) deprotect2->wash1 activate 4. Pre-activate Fmoc-4,5-dehydro-D-Leu (4 eq.) with HCTU (3.9 eq.) and DIPEA (8 eq.) in DMF for 2-3 min wash1->activate couple 5. Add activated solution to resin. Agitate for 60-90 min activate->couple kaiser 6. Perform Kaiser Test couple->kaiser wash2 7. Wash resin with DMF (3x) and DCM (3x) kaiser->wash2 If Negative

Caption: Workflow for a standard SPPS coupling cycle.

Protocol 2: Step-by-Step Kaiser Test

This procedure must be followed carefully to avoid false positives.

  • Sample Collection: After the coupling reaction, take a small sample of the resin (approx. 5-10 mg) and place it in a small glass test tube.

  • Washing: Wash the resin sample thoroughly with DMF (3x) and then Dichloromethane (DCM) (3x) to remove any residual reagents. Dry the beads briefly under a stream of nitrogen.

  • Reagent Addition: Add the following reagents to the test tube:[8]

    • 2-3 drops of Potassium Cyanide in Pyridine solution.

    • 2-3 drops of Ninhydrin in Ethanol solution.

    • 2-3 drops of Phenol in Ethanol solution.

  • Heating: Heat the sample at 100-110°C for 3-5 minutes.

  • Observation: Remove the tube from the heat and observe the color of the resin beads.

    • Blue/Purple Beads: Positive result (incomplete coupling).

    • Yellow/Colorless Beads: Negative result (complete coupling).

References

  • MySkinRecipes. This compound. Available from: [Link]

  • Larsen, B. D., & Holm, A. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. International Journal of Peptide and Protein Research, 43(1), 1-8. Available from: [Link]

  • Pacini, A., et al. (2024). Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems with induction heating. Journal of Peptide Science, e3605. Available from: [Link]

  • Wade, J. D., et al. (1991). Conductance measurements in solid phase peptide synthesis. I. Monitoring coupling and deprotection in Fmoc chemistry. Peptide Research, 4(4), 194-9. Available from: [Link]

  • Springer Nature Experiments. Fmoc Test Protocols and Methods. Available from: [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Molecules, 25(5), 1049. Available from: [Link]

  • Lee, Y., & Lee, Y. S. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11843-11852. Available from: [Link]

  • Góngora-Benítez, M., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(2). Available from: [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available from: [Link]

  • Nardone, B., & Ferraz, N. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International journal of peptide research and therapeutics, 20(1), 53-69. Available from: [Link]

  • Jad, Y. E., et al. (2020). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry, 22(18), 6043-6052. Available from: [Link]

  • Isenegger, P. G., & Götte, M. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science, 22(11), 577-594. Available from: [Link]

  • Fields, G. B. (2007). Methods for Removing the Fmoc Group. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Available from: [Link]

  • ResearchGate. SPPS: peptide failure to elongate?. (2020). Available from: [Link]

  • DeKorver, K. A., et al. (2016). Dehydroamino acids: Chemical multi-tools for late-stage diversification. Peptide Science, 106(4), 564-587. Available from: [Link]

  • Hughes, D. L. (2020). Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides. ChemRxiv. Available from: [Link]

  • Simon, M. D., et al. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering, 9(1), 11-19. Available from: [Link]

  • Kolodziej, S. J., et al. (2013). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. International Journal of Peptides, 2013, 856103. Available from: [Link]

  • Linder, M., & Sutor, A. (2016). Studies on the synthesis of peptides containing dehydrovaline and dehydroisoleucine based on copper-mediated enamide formation. Beilstein Journal of Organic Chemistry, 12, 594-600. Available from: [Link]

  • Various Authors. (2024-2025). Contemporary Approaches to α,β-Dehydroamino Acid Chemical Modifications. ResearchGate. Available from: [Link]

  • Mohapatra, H., et al. (2020). Deep Learning for Prediction and Optimization of Fast-Flow Peptide Synthesis. DSpace@MIT. Available from: [Link]

  • Linder, M., & Sutor, A. (2016). Studies on the synthesis of peptides containing dehydrovaline and dehydroisoleucine based on copper-mediated enamide formation. PMC. Available from: [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link]

  • ResearchGate. Deep learning predicts near-accurate UV-vis Fmoc deprotection traces. (2020). Available from: [Link]

  • Jad, Y. E., et al. In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach - Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

Sources

Technical Support Center: Purification of Crude Peptides Containing 4,5-Dehydro-D-Leucine by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of synthetic peptides incorporating the non-canonical amino acid, 4,5-dehydro-D-Leucine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) purification of these unique molecules. The presence of an unsaturated bond and a D-amino acid introduces distinct chromatographic behaviors that require careful method development and troubleshooting.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to resolve common issues and optimize your purification workflows.

Frequently Asked Questions (FAQs)

Here are answers to some of the common questions that arise when purifying peptides containing 4,5-dehydro-D-Leucine.

Q1: My peptide containing 4,5-dehydro-D-Leucine is showing a broader peak than expected. What are the likely causes?

A1: Peak broadening for these specific peptides can stem from several factors:

  • On-Column Isomerization: The dehydro-moiety can be susceptible to isomerization under certain pH and temperature conditions, leading to multiple closely eluting species.

  • Secondary Interactions: The presence of the double bond might lead to unique secondary interactions with the stationary phase that are not typical for standard peptides.[1][2]

  • Column Overload: Injecting too much crude peptide can lead to peak distortion.[2][3]

  • Inappropriate Mobile Phase: The choice of mobile phase additive and organic solvent can significantly impact peak shape.[4][5][6]

Q2: I'm observing poor resolution between my target peptide and a closely eluting impurity. How can I improve this?

A2: Improving resolution requires a systematic approach to method optimization:

  • Gradient Optimization: Employ a shallower gradient around the elution point of your target peptide. A typical starting point is a 1% increase in the organic phase per minute.[1]

  • Mobile Phase Additive: Switching the ion-pairing agent can alter selectivity. For example, if you are using Trifluoroacetic Acid (TFA), consider trying Formic Acid (FA) or Difluoroacetic Acid (DFA), which can offer different selectivity and are more MS-friendly.[4][5][6]

  • Column Chemistry: If gradient and mobile phase adjustments are insufficient, testing a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl phase) can provide the necessary change in selectivity.[7][8]

Q3: What is the recommended starting point for developing an HPLC method for a 4,5-dehydro-D-Leucine containing peptide?

A3: A robust starting point would be:

  • Column: A C18 reversed-phase column with a wide pore size (e.g., 160 Å or 300 Å) is generally suitable for peptides.[2][7]

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[9][10]

  • Gradient: A scouting gradient from 5% to 95% Mobile Phase B over 30 minutes to determine the approximate elution time of your peptide.[11]

  • Detection: Monitor at 210-220 nm for the peptide backbone absorbance.[12][13]

Q4: Can the 4,5-dehydro-D-Leucine residue degrade during purification?

A4: While dehydroamino acids can be stable, they are also reactive moieties.[14][15] Prolonged exposure to harsh acidic conditions or elevated temperatures could potentially lead to degradation or side reactions. It is advisable to:

  • Use fresh, high-purity solvents and additives.

  • Keep the purification time as short as is reasonably possible.

  • Process the collected fractions promptly by lyophilization to prevent degradation in solution.[10]

Troubleshooting Guides

This section provides a more in-depth, step-by-step approach to resolving specific issues you may encounter during your experiments.

Guide 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape is a common issue in HPLC and can be particularly pronounced with modified peptides.

Visual Troubleshooting Workflow

troubleshooting_peak_shape start Poor Peak Shape (Tailing, Fronting, Split) check_overload Is the sample overloaded? start->check_overload reduce_load Reduce sample load check_overload->reduce_load Yes check_solvent Is sample solvent stronger than mobile phase? check_overload->check_solvent No end Improved Peak Shape reduce_load->end dissolve_in_mp Dissolve sample in initial mobile phase check_solvent->dissolve_in_mp Yes check_column Is the column old or clogged? check_solvent->check_column No dissolve_in_mp->end replace_column Replace or flush column check_column->replace_column Yes check_ph Is mobile phase pH appropriate? check_column->check_ph No replace_column->end adjust_ph Adjust mobile phase pH check_ph->adjust_ph Yes check_ph->end No adjust_ph->end

Caption: Decision tree for troubleshooting poor peak shape.

Detailed Troubleshooting Steps
  • Assess for Column Overload:

    • Symptom: Broad, asymmetrical peaks, often with a "shark fin" shape.[3]

    • Action: Reduce the injection volume or the concentration of your crude peptide solution. Run a dilution series to determine the optimal loading amount for your column dimension.

  • Evaluate Sample Solvent:

    • Symptom: Split or distorted peaks, especially if the sample is dissolved in a solvent with a higher organic content than the initial mobile phase conditions.[3][16]

    • Action: Whenever possible, dissolve your crude peptide in the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% TFA).[16] If solubility is an issue, use the minimum amount of a stronger solvent and inject a smaller volume.

  • Inspect the Column's Health:

    • Symptom: Gradual peak broadening, increased backpressure, or split peaks over several runs.

    • Action:

      • First, try flushing the column with a strong solvent wash (e.g., 100% acetonitrile, followed by isopropanol).

      • If the problem persists, the inlet frit may be clogged or the column bed may have settled. Back-flushing the column (if permitted by the manufacturer) can sometimes resolve this.

      • If these measures fail, the column may need to be replaced.[3]

  • Optimize Mobile Phase pH and Ion-Pairing:

    • Symptom: Peak tailing, particularly for basic peptides.[3]

    • Action: Ensure the mobile phase pH is low (around 2-3) to protonate acidic silanols on the stationary phase and the peptide's basic residues. 0.1% TFA is effective for this.[6][10] If tailing persists, it might indicate secondary interactions. Consider adding a small amount of a different ion-pairing reagent or using a column with a different chemistry.

Guide 2: Low Recovery of the Target Peptide

Low recovery can be a frustrating issue, leading to significant loss of valuable synthetic material.

Systematic Protocol for Diagnosing Low Recovery
  • Check for System Leaks:

    • Procedure: Visually inspect all fittings from the pump to the detector for any signs of leakage. A small, undetected leak can lead to significant sample loss over the course of a purification run.[3][17]

    • Confirmation: Monitor the system pressure. Unstable pressure can be an indicator of a leak.

  • Investigate Peptide Adsorption:

    • Rationale: Hydrophobic peptides, or those with specific reactive groups, can irreversibly adsorb to the column or system components. The 4,5-dehydro-D-Leucine could potentially contribute to this.

    • Action:

      • Perform a blank gradient run immediately after your sample injection to see if the peptide elutes later.

      • If adsorption is suspected, try a different column chemistry (e.g., a C4 or C8 column, which are less hydrophobic than C18).[8]

      • In some cases, adding a small amount of a different organic modifier like isopropanol to the mobile phase can help improve the recovery of very hydrophobic peptides.

  • Assess Peptide Stability:

    • Rationale: As mentioned in the FAQs, the dehydro-moiety could be susceptible to degradation.

    • Action:

      • Analyze the crude material by LC-MS before and after dissolving it in the mobile phase for an extended period to check for degradation.

      • Analyze the collected fractions by LC-MS immediately after purification to identify any new, unexpected masses that could be degradation products.

  • Confirm Accurate Fraction Collection:

    • Procedure: Ensure your fraction collector is correctly calibrated and that the delay volume from the detector to the collection nozzle is accurately programmed. Incorrect timing can lead to the peak of interest being missed or split between tubes.

Key Experimental Parameters and Recommendations

The following tables summarize key parameters for the purification of peptides containing 4,5-dehydro-D-Leucine.

Table 1: HPLC Column Selection Guide
Stationary PhaseParticle Size (µm)Pore Size (Å)Characteristics & Best Use For:
C18 3.5 - 10150 - 300General purpose, high hydrophobicity. Good starting point for most peptides.[7][18]
C8 3.5 - 10150 - 300Less hydrophobic than C18. Can be beneficial for more hydrophobic peptides to reduce retention time and improve peak shape.[8]
C4 5 - 10300Low hydrophobicity. Ideal for very hydrophobic peptides or small proteins.[8][19]
Phenyl-Hexyl 3.5 - 5150 - 300Offers alternative selectivity through π-π interactions, which can be useful for peptides containing aromatic residues or unsaturated bonds.[7]
Table 2: Mobile Phase Additives
AdditiveTypical ConcentrationProsCons
Trifluoroacetic Acid (TFA) 0.1%Excellent ion-pairing agent, leads to sharp peaks.[5][6]Strong ion suppression in mass spectrometry.[5][9]
Formic Acid (FA) 0.1%MS-compatible.[5][9]Weaker ion-pairing, may result in broader peaks for some peptides.[4][5]
Difluoroacetic Acid (DFA) 0.1%A good compromise between TFA and FA, offering decent peak shape and MS compatibility.[4][5]Less commonly used, may require sourcing high-purity grade.

Concluding Remarks

The purification of peptides containing 4,5-dehydro-D-Leucine by RP-HPLC presents unique challenges due to the modified amino acid's structure. However, by understanding the fundamental principles of peptide chromatography and applying a systematic approach to troubleshooting, these challenges can be effectively overcome. This guide provides a framework for diagnosing and resolving common issues, enabling you to achieve high-purity peptides for your research and development endeavors.

References

  • Nguyen, J. M., Liu, X., & Lauber, M. A. (n.d.). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid.
  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis.
  • Waters Corporation. (2019, October 2). Mobile Phase Additives for Peptide Characterization.
  • HALO® BIOCLASS. (n.d.). HPLC Columns for Peptide Separation.
  • Ruta, J., et al. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Agilent Technologies, Inc. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent.
  • Agilent Technologies, Inc. (2023, May 24). Optimizing analysis and purification of a synthetic peptide using PLRP-S columns.
  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 3-37.
  • Agilent Technologies, Inc. (n.d.).
  • Gilar, M., et al. (2005). Reversed-phase HPLC of peptides: Assessing column and solvent selectivity on standard, polar-embedded and polar endcapped columns.
  • Chromtech. (n.d.). HPLC Column Selection Guide.
  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I).
  • Birdsall, R. E., et al. (2019). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays.
  • Agilent Technologies, Inc. (n.d.). Peptide Separations | Reversed-Phase HPLC Columns.
  • Shodex. (n.d.). Guidelines for Shodex Column Selection : Proteins, Peptides and Amino Acids.
  • Garcia, M. C. (2001). The Effect of the Mobile Phase Additives on Sensitivity in the Analysis of Peptides and Proteins by High-Performance Liquid Chromatography-Electrospray Mass Spectrometry.
  • tks. (2018, July/August).
  • Creative Peptides. (n.d.). Reverse-phase HPLC Peptide Purification.
  • Phenomenex. (2022, January 4). Common HPLC Problems & How to Deal With Them.
  • Stone, K. L., & Williams, K. R. (1993). Reverse-Phase HPLC Purification of Peptides from Natural Sources for Structural Analysis. In A Practical Guide to Protein and Peptide Purification for Microsequencing (pp. 55-73). Academic Press.
  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • AAPPTec. (n.d.). Peptide Purification.
  • Humes, J. R., et al. (2021). Discovery of Dehydroamino Acid Residues in the Capsid and Matrix Structural Proteins of HIV-1. bioRxiv.
  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from Aurigene Pharmaceutical Services website.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.
  • Restek. (n.d.). HPLC Troubleshooting Guide.
  • ResearchGate. (2021, November 25). Peptide purification using HPLC?.
  • Caputo, G. A., et al. (2017). Effects of Hydrophobic Amino Acid Substitutions on Antimicrobial Peptide Behavior. Protein and Peptide Letters, 24(12), 1145-1153.
  • Singh, M., & Chauhan, V. S. (1991). Synthetic and conformational studies on dehydrovaline-containing model peptides. International Journal of Peptide and Protein Research, 38(5), 414-420.
  • Quora. (2025, January 15). What are the common challenges faced in peptide purification using chromatography?.
  • Chem-Impex. (n.d.). Fmoc-4,5-dehydro-L-leucine.
  • Siodlak, D. (2015). α,β-Dehydroamino acids in naturally occurring peptides. Amino Acids, 47(1), 1-17.
  • Giezen, M., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots.
  • Kuipers, A., et al. (2004). Production of Dehydroamino Acid-Containing Peptides by Lactococcus lactis. Applied and Environmental Microbiology, 70(2), 1172-1179.
  • Chen, Y., et al. (2020). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. Molecules, 25(21), 5035.
  • Royal Society of Chemistry. (2023, November 9).
  • Reddit. (2024, October 17). HPLC peptide purification problem.
  • Spector, S., et al. (1999). The role of aromatic residues in the hydrophobic core of the villin headpiece subdomain. Protein Science, 8(8), 1637-1644.
  • Wikipedia. (n.d.). Leucine.
  • Protein and Peptide Letters. (2025, August 9). Effects of Hydrophobic Amino Acid Substitutions on Antimicrobial Peptide Behavior.
  • MDPI. (2023, October 27). Solid Phase and Stability Investigation of a Co-Crystal in the l-Valine/l-Leucine System.
  • Benchchem. (n.d.). Best practices for long-term storage of L-Leucine solutions.
  • Thermo Fisher Scientific. (n.d.).

Sources

Preventing racemization of 4,5-dehydro-D-Leucine during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Racemization and Ensuring Stereochemical Integrity

Welcome to the technical support center for the synthesis of 4,5-dehydro-D-Leucine. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing racemization during the synthesis of this unsaturated amino acid. Maintaining the D-configuration is paramount for its intended biological activity and therapeutic efficacy.[][2][3][4] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a significant problem in the synthesis of 4,5-dehydro-D-Leucine?

A1: Racemization is the process that converts an enantiomerically pure substance, such as D-Leucine, into a mixture containing equal amounts of both D- and L-enantiomers, known as a racemate.[5] This is a critical issue in drug development because different enantiomers of a chiral molecule can have vastly different biological activities. For 4,5-dehydro-D-Leucine, preserving the D-configuration is essential for its desired therapeutic effect. The presence of the L-enantiomer can lead to reduced efficacy, off-target effects, or even toxicity.

Q2: What is the primary mechanism of racemization for amino acids like 4,5-dehydro-D-Leucine?

A2: The primary mechanism of racemization for α-amino acids involves the deprotonation of the α-carbon (the carbon atom to which the amino and carboxyl groups are attached).[6][7][8] This abstraction of a proton, typically facilitated by a base, results in the formation of a planar carbanion intermediate.[6][7][9] Reprotonation can then occur from either face of this planar intermediate, leading to the formation of both the original D-enantiomer and the L-enantiomer.[6][7] The presence of the double bond in 4,5-dehydro-D-Leucine can potentially influence the acidity of the α-proton, making it susceptible to racemization under certain conditions.

Q3: Which steps in a typical synthesis of 4,5-dehydro-D-Leucine are most prone to racemization?

A3: Racemization can occur at several stages, but it is most prevalent during steps that involve:

  • Activation of the carboxylic acid: This is a common step in peptide synthesis and other coupling reactions. The activated carboxyl group increases the acidity of the α-proton, making it more susceptible to abstraction by a base.[10]

  • Exposure to strong bases: The use of strong bases can directly lead to the deprotonation of the α-carbon.[6][10][11]

  • Elevated temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for racemization.[12][13]

Troubleshooting Guide: Preventing Racemization

This section provides a structured approach to troubleshoot and mitigate racemization during the synthesis of 4,5-dehydro-D-Leucine.

Problem 1: Significant Racemization Detected After Carboxylic Acid Activation/Coupling
Potential Cause Explanation Recommended Solution
Inappropriate Coupling Reagent Some coupling reagents are more prone to causing racemization than others.Utilize coupling reagents known for low racemization potential, such as those that form reactive intermediates less susceptible to enolization. Consider using carbodiimides like DIC in combination with racemization-suppressing additives.[10]
Excessive or Strong Base The base used to neutralize the reaction mixture or to deprotonate the incoming nucleophile can also deprotonate the α-carbon of the activated amino acid.[10]Use a sterically hindered, non-nucleophilic base with a pKa that is sufficient for the desired reaction but not so high as to cause significant α-proton abstraction. N,N-diisopropylethylamine (DIEA) is often a better choice than triethylamine (TEA).[10] N-methylmorpholine (NMM) and 2,4,6-collidine are even weaker bases that can further reduce racemization.[10]
Prolonged Reaction Time at Elevated Temperature The longer the activated species exists, especially at higher temperatures, the greater the opportunity for racemization.Optimize the reaction conditions to proceed at the lowest effective temperature and for the shortest possible time. Monitor the reaction progress closely to avoid unnecessarily long reaction times.[13]
Absence of Racemization Suppressants Additives can react with the activated intermediate to form a more stable species that is less prone to racemization.Incorporate additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) into the coupling reaction.[10][14] These additives form active esters that are more resistant to racemization.
Problem 2: Racemization Observed During a Base-Mediated Reaction Step (Not a Coupling Reaction)
Potential Cause Explanation Recommended Solution
Base Strength and Steric Hindrance Strong and sterically unhindered bases can readily access and abstract the α-proton.[10]Select a base with the lowest possible pKa that still effectively catalyzes the desired transformation. A bulkier base may also be less likely to deprotonate the sterically shielded α-carbon.
Solvent Effects The solvent can influence the stability of the carbanion intermediate. Polar aprotic solvents may stabilize the charged intermediate, potentially increasing the rate of racemization.If possible, explore less polar solvents or solvent mixtures to disfavor the formation of the planar carbanion.
Presence of Metal Ions Certain metal ions can chelate with the amino acid, which can facilitate the loss of the α-proton and increase the rate of racemization.[6][15][16]If metal catalysts are not required for the reaction, ensure all glassware and reagents are free from contaminating metal ions. If a metal is necessary, consider using a different metal or ligand that is less prone to promoting racemization.

Experimental Protocols: Key Methodologies to Minimize Racemization

Protocol 1: Low-Racemization Peptide Coupling using DIC/Oxyma

This protocol describes a general procedure for coupling N-protected 4,5-dehydro-D-Leucine with an amine nucleophile while minimizing racemization.

Materials:

  • N-protected 4,5-dehydro-D-Leucine

  • Amine nucleophile (as a salt, e.g., HCl salt)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

Procedure:

  • Dissolve N-protected 4,5-dehydro-D-Leucine (1.0 eq) and Oxyma (1.2 eq) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIC (1.1 eq) to the solution and stir for 10-15 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine nucleophile salt (1.2 eq) in anhydrous DCM or DMF.

  • Add DIEA (1.2 eq) to the amine solution to neutralize the salt and stir for 5 minutes at 0 °C.

  • Slowly add the neutralized amine solution to the pre-activated amino acid solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work up the reaction as appropriate for the specific substrates.

Causality: The use of Oxyma forms a reactive ester intermediate that is less susceptible to racemization than the O-acylisourea intermediate formed with DIC alone.[10] Performing the reaction at a low temperature further reduces the rate of racemization.[13] DIEA is a sterically hindered base, which minimizes its ability to abstract the α-proton.[10]

Visualization of Key Concepts

Mechanism of Racemization

The following diagram illustrates the base-catalyzed racemization of an α-amino acid through the formation of a planar carbanion intermediate.

Racemization_Mechanism cluster_D D-Enantiomer cluster_Intermediate Intermediate cluster_L L-Enantiomer D_Amino_Acid D-Amino Acid (Chiral) Carbanion Planar Carbanion (Achiral) D_Amino_Acid->Carbanion -H+ Carbanion->D_Amino_Acid +H+ L_Amino_Acid L-Amino Acid (Chiral) Carbanion->L_Amino_Acid +H+ Base1 Base H_plus1 H+ Base2 Base H_plus2 H+

Caption: Base-catalyzed racemization of an amino acid.

Workflow for Minimizing Racemization During Coupling

This workflow outlines the decision-making process for selecting reagents and conditions to minimize racemization during a coupling reaction.

Racemization_Prevention_Workflow Start Start: Coupling Reaction Coupling_Reagent Select Coupling Reagent Start->Coupling_Reagent Base_Selection Select Base Coupling_Reagent->Base_Selection e.g., DIC, HBTU Additives Use Racemization Suppressant? Base_Selection->Additives Temperature_Control Control Temperature Additives->Temperature_Control Yes (e.g., HOBt, Oxyma) Additives->Temperature_Control No (Not Recommended) Reaction_Monitoring Monitor Reaction Progress Temperature_Control->Reaction_Monitoring Low Temperature (e.g., 0 °C) End Product with High Enantiomeric Purity Reaction_Monitoring->End

Caption: Decision workflow for minimizing racemization.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Truman, R. (2022). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation, 36(2), 72-80. Retrieved from [Link]

  • Chemically fuelled deracemization of amino acids. (n.d.). Retrieved from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 97(8), 2141-2198.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Obrecht, D., & Li, X. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Trant, J. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids [Video]. YouTube. [Link]

  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. (2023). Molecules, 28(15), 5707.
  • Tanner, M. E. (2021). Asymmetry in catalysis: ‘unidirectional’ amino acid racemases. Biochemical Society Transactions, 49(1), 1-10.
  • L, D- racemization reaction of amino acids (A- Acid-catalyzed... (n.d.). ResearchGate. Retrieved from [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. (2021). ChemRxiv.
  • Truman, R. (n.d.). (PDF) Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. ResearchGate. Retrieved from [Link]

  • Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. (2019). Crystal Growth & Design, 19(5), 2916-2923.
  • Role of Additives during Deracemization Using Temperature Cycling. (2018). Crystal Growth & Design, 18(11), 6933-6937.
  • Role of Additives during Deracemization Using Temperature Cycling. (2018). Crystal Growth & Design, 18(11), 6933-6937.
  • Racemization. (n.d.). In Wikipedia. Retrieved from [Link]

  • Effect of Temperature on Reactions of Chemical Organic Synthesis. (2024, March 19). Lneya. Retrieved from [Link]

  • 4,5-Dehydro-L-leucine | 87392-13-0. (n.d.). J&K Scientific. Retrieved from [Link]

  • Efficient synthesis of D-branched-chain amino acids and their labeled compounds with stable isotopes using D-amino acid dehydrogenase. (2014). Applied Microbiology and Biotechnology, 98(13), 5859-5867.
  • Enzymatic asymmetric synthesis of chiral amino acids. (2018). Chemical Society Reviews, 47(5), 1516-1561.
  • Α-amino acid racemization method. (2015).
  • Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based Catalyst. (2024). Digital Commons@Georgia Southern.
  • Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Chiral checkpoints during protein biosynthesis. (2018). The Journal of Biological Chemistry, 293(48), 18458-18467.
  • Amino Acid Chirality: Stereospecific Conversion and Physiological Implic
  • Configuration of dehydroleucine derivatives; X-ray crystal structure of N-Boc-Δα-leucine. (1986).
  • Asymmetric synthesis of 2,3-methanoleucine stereoisomers from common intermedi
  • Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2. (2022). Molecules, 27(13), 3998.
  • Full stereochemical understanding in a new (2R,3R,4R)-4-hydroxyisoleucine synthesis. (2001).

Sources

Stability of the dehydro bond during peptide synthesis and cleavage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dehydroamino acid-containing peptides. This guide is designed to provide in-depth, field-proven insights into the stability of the dehydro bond during solid-phase peptide synthesis (SPPS) and cleavage. Here, you will find practical troubleshooting advice and frequently asked questions to navigate the unique challenges presented by these valuable synthetic targets.

Introduction: The Power and Pitfalls of the Dehydro Bond

α,β-Dehydroamino acids (ΔAAs), such as dehydroalanine (Dha or ΔAla), are powerful tools in peptide science. Their rigidifying effect on the peptide backbone can enhance proteolytic stability and favor specific secondary structures like β-turns or 310 helices.[1][2][3][4] Furthermore, the electrophilic nature of the α,β-unsaturated bond in residues like Dha makes it a versatile handle for post-synthetic modifications, including cyclization, glycosylation, or ligation with thiol-containing molecules.[2][3]

However, this same reactivity presents a double-edged sword. The dehydro bond's stability is highly dependent on the chemical environment, posing significant challenges during both the iterative cycles of Fmoc-SPPS and the final acidic cleavage from the resin. Understanding and mitigating potential side reactions is paramount for successful synthesis.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on causality and providing actionable solutions.

Issue 1: Unexpected Mass Addition (+85 Da) after Piperidine Treatment

Question: My mass spectrometry analysis shows a significant portion of my peptide with a mass increase of +85 Da, corresponding to the addition of piperidine. This seems to be localized at the dehydroalanine residue. What is happening and how can I prevent it?

Answer:

Causality: You are observing a classic side reaction: the aza-Michael addition of piperidine to the electrophilic dehydroalanine residue.[5] The α,β-unsaturated system of Dha is susceptible to nucleophilic attack, and piperidine, the base used for Fmoc deprotection, is a potent secondary amine nucleophile. This reaction is particularly problematic during the prolonged or repeated exposure to the deprotection reagent throughout the synthesis.

dot

Caption: Aza-Michael addition of piperidine to a Dha residue.

Troubleshooting Protocol:

  • Minimize Deprotection Time: The extent of this side reaction is time-dependent.

    • Action: Reduce the piperidine incubation time to the minimum required for complete Fmoc removal. Monitor the deprotection using a colorimetric test (e.g., a small bead sample tested with chloranil) to optimize the timing precisely. Standard protocols often use 2 x 10-minute treatments; try reducing this to 2 x 5-7 minutes.

    • Rationale: Less exposure time directly translates to less opportunity for the Michael addition to occur.

  • Consider Alternative Bases: While piperidine is standard, less nucleophilic bases can be employed.

    • Action: Substitute piperidine with a bulkier or less nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), typically used at 2-5% in DMF.[5]

    • Rationale: DBU is a strong, non-nucleophilic base, which efficiently removes the Fmoc group via an E1cb elimination mechanism without adding to the dehydro bond.

  • Late-Stage Dehydro Bond Formation: The most robust strategy is to introduce the dehydro bond after the peptide has been fully assembled.

    • Action: Incorporate a stable precursor amino acid, such as Phenylselenocysteine (SecPh), into the peptide chain using standard Fmoc-SPPS.[6][7] After assembling the full peptide, the dehydroalanine residue can be generated via a mild, chemoselective oxidation of the selenide to a selenoxide, which then undergoes spontaneous syn-elimination.[3][7]

    • Rationale: This approach completely circumvents the exposure of the reactive dehydro bond to piperidine during synthesis.[7]

Issue 2: Poor Yield and Multiple Byproducts After TFA Cleavage

Question: After cleaving my dehydro-peptide from the resin with a standard TFA cocktail, my HPLC shows a very low yield of the desired product and a forest of unidentified peaks. What could be the cause?

Answer:

Causality: The dehydro bond, particularly in dehydroalanine, is susceptible to degradation under strongly acidic conditions. The primary degradation pathways during TFA cleavage are:

  • Hydration: Addition of water across the double bond, converting the dehydroalanine residue back to a serine precursor or its diastereomer.

  • Acid-Catalyzed Hydrolysis: Cleavage of the peptide backbone at the dehydroalanine site.[8]

  • Reactions with Cationic Species: The electron-rich double bond can be attacked by carbocations generated from side-chain protecting groups (e.g., tert-butyl cations) or the resin linker, leading to unwanted alkylation.[9]

dot

Cleavage_Side_Reactions Peptide_Dha Peptide-Dha on Resin Desired_Peptide Cleaved Desired Peptide Peptide_Dha->Desired_Peptide Ideal Path Hydration Hydrated Byproduct (Serine/iso-Serine) Peptide_Dha->Hydration H2O Addition Hydrolysis Peptide Fragments Peptide_Dha->Hydrolysis Backbone Cleavage Alkylation Alkylated Byproduct Peptide_Dha->Alkylation Cation Attack TFA_Cocktail TFA / Scavengers / H2O TFA_Cocktail->Peptide_Dha Cleavage & Deprotection

Caption: Competing reactions during TFA cleavage of Dha-peptides.

Troubleshooting Protocol:

  • Optimize the Cleavage Cocktail: The choice and concentration of scavengers are critical.

    • Action: Use a cleavage cocktail with a high scavenger concentration. A widely recommended "low-odor" cocktail is Reagent B: TFA/Phenol/Water/Triisopropylsilane (TIS) (88:5:5:2 v/v).[10][11] TIS is an excellent scavenger for carbocations. For peptides containing sensitive residues like Cys or Met, Reagent K (TFA/water/phenol/thioanisole/EDT) may be necessary.

    • Rationale: Scavengers like TIS and thioanisole act as "cationic sponges," intercepting reactive carbocations before they can modify the dehydro bond or other sensitive residues like Trp and Met.[12]

  • Reduce Cleavage Time and Temperature:

    • Action: Perform a time-course study for your specific peptide. Cleave small aliquots of the resin for 30, 60, 90, and 120 minutes and analyze the crude product by HPLC/MS. Perform the cleavage at room temperature or even cooled in an ice bath.

    • Rationale: Minimizing the duration and temperature of exposure to strong acid reduces the extent of all degradation pathways.[13] Most peptides are fully cleaved from standard resins within 2 hours.[13]

  • Use a Hyper-Acid Sensitive Linker:

    • Action: Synthesize the peptide on a resin with a hyper-acid sensitive linker, such as 2-chlorotrityl chloride (2-CTC) resin. This allows for cleavage under much milder acidic conditions.

    • Action Protocol: Suspend the resin in a solution of 1-2% TFA in dichloromethane (DCM) for 30-60 minutes.[12] This is often sufficient to release the peptide while keeping most acid-labile side-chain protecting groups intact.

    • Rationale: The extreme acid lability of the 2-CTC linker avoids the harsh conditions of 95% TFA, thereby preserving the integrity of the dehydro bond.[14]

Cleavage CocktailComposition (v/v/v)Primary Use Case
Reagent B TFA/Phenol/H₂O/TIS (88:5:5:2)General purpose, low odor, good for Trp-containing peptides.[10][11]
Reagent K TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)Peptides with multiple sensitive residues (Arg(Pmc), Cys, Met).
TFA/TIS/H₂O TFA/TIS/H₂O (95:2.5:2.5)Simple peptides without highly sensitive residues.
Mild (for 2-CTC) 1-2% TFA in DCMCleavage from hyper-acid sensitive resins to yield protected peptides.[12]

Part 2: Frequently Asked Questions (FAQs)

Q1: Can I use a pre-made Fmoc-Dha-OH amino acid for direct incorporation in SPPS?

A1: Yes, Fmoc-Dha-OH is commercially available and can be used directly in SPPS.[][16][17][18] However, you must be aware of two key challenges. First, the N-terminal amine of Dha is part of an enamine system, which is less nucleophilic and can lead to sluggish or incomplete coupling reactions.[8] It is crucial to use potent coupling reagents (e.g., HATU, HCTU) and potentially extended coupling times. Second, as detailed in the troubleshooting guide, the incorporated Dha residue will be susceptible to piperidine addition during subsequent deprotection steps. The late-stage formation from a precursor is often the more reliable method.[7]

Q2: My dehydro-peptide contains a Z-dehydroaminobutyric acid (ΔAbu) residue instead of Dha. Are the stability concerns the same?

A2: The stability concerns are related but not identical. Both Dha and Z-ΔAbu contain an α,β-unsaturated bond, but the additional methyl group in Z-ΔAbu provides significant steric hindrance. This steric bulk makes the Z-ΔAbu residue much less susceptible to nucleophilic attack by piperidine during deprotection.[1][19] Studies have shown that while Dha-containing peptides readily undergo conjugate addition with thiols like cysteamine at room temperature, Z-ΔAbu peptides are inert even at elevated temperatures.[1][19] However, it is still susceptible to degradation under harsh acidic cleavage conditions, so the recommendations for optimizing cleavage cocktails and times remain relevant.

Q3: How does the position of the dehydro bond in the peptide sequence affect its stability?

A3: The local chemical environment and steric accessibility play a significant role. A Dha residue located at the flexible N-terminus or C-terminus of a peptide may be more exposed and reactive than one buried within a structured region of the peptide.[1] For instance, replacing an N-terminal residue might maintain a helical structure, while placing it internally could induce a different conformation, altering the bond's accessibility.[1][19] There is no universal rule, and the effect is sequence-dependent, but it is a factor to consider during peptide design.

Q4: What are the best analytical methods to confirm the integrity of my final dehydro-peptide?

A4: A combination of techniques is essential for unambiguous characterization.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC), is the workhorse for assessing purity and separating the target peptide from deletion sequences or byproducts of side reactions.[20][21]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical to confirm the exact molecular weight of the final product, verifying that the dehydro bond is intact and that no unexpected additions (like piperidine or water) or modifications have occurred.[22][23] Tandem MS (MS/MS) can be used to sequence the peptide and pinpoint the location of the modification.[24]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a definitive structural confirmation, 1D and 2D NMR spectroscopy can be used. The vinyl protons of the dehydroalanine residue give characteristic signals in the proton NMR spectrum (typically between 5.5 and 6.5 ppm), providing direct evidence of the double bond's presence and integrity.[25]

References

  • Dehydroalanine-containing peptides: preparation from phenylselenocysteine and utility in convergent ligation strategies. Springer Nature Experiments. [Link]

  • Facile Chemoselective Synthesis of Dehydroalanine-Containing Peptides. Organic Letters. [Link]

  • Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides. PMC - NIH. [Link]

  • Ribosomal Synthesis of Dehydroalanine Containing Peptides. PMC - NIH. [Link]

  • Synthesis of Tetrapeptides Containing Dehydroalanine, Dehydrophenylalanine and Oxazole as Building Blocks for Construction of Foldamers and Bioinspired Catalysts. MDPI. [Link]

  • Ribosomal Synthesis of Dehydroalanine-Containing Peptides. ACS Publications. [Link]

  • Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides. ChemRxiv. [Link]

  • Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids. NIH. [Link]

  • Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Cleavage Cocktail Selection. CDN. [Link]

  • Dehydroalanine-containing peptides: Preparation from phenylselenocysteine and utility in convergent ligation strategies. ResearchGate. [Link]

  • Understanding the Chemistry of Fmoc-D-Lys(Boc)-OH in Synthesis. Fmoc Amino Acids. [Link]

  • Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides. Semantic Scholar. [Link]

  • Catalytic Modification of Dehydroalanine in Peptides and Proteins by Palladium‐Mediated Cross‐Coupling. PMC - NIH. [Link]

  • Poly(dehydroalanine): Synthesis, Properties, and Functional Diversification of a Fluorescent Polypeptide. Journal of the American Chemical Society. [Link]

  • Spps and side reactions in peptide synthesis. Slideshare. [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

  • Side reactions in the SPPS of Cys-containing peptides. PubMed. [Link]

  • Removing peptide cleavage cocktail with Biotage® V-10 Touch. YouTube. [Link]

  • Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. PubMed. [Link]

  • Solid-phase peptide synthesis. Royal Society of Chemistry. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]

  • Peptide Characterization Techniques and Applications. ResolveMass Laboratories Inc. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]

  • Application Note Peptide Cleavage and Protected Cleavage Procedures. CEM Corporation. [Link]

  • Modern Peptide Drug Analysis: Mass Spec, HOS, and More. BioPharmaSpec. [Link]

  • Lability of N-alkylated peptides towards TFA cleavage. PubMed. [Link]

  • Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. NIH. [Link]

  • New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. ResearchGate. [Link]

Sources

Troubleshooting low yield in synthesis of 4,5-dehydro-D-Leucine peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of peptides containing the non-canonical amino acid 4,5-dehydro-D-Leucine. The unique steric and electronic properties of this unsaturated amino acid can lead to low yields if standard protocols are applied without modification. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic strategy and achieve higher yields and purity.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying chemical principles and providing actionable protocols.

Issue 1: Incomplete or Failed Coupling Reactions

Question: My real-time monitoring (e.g., Kaiser or TNBS test) indicates a poor or incomplete coupling for Fmoc-4,5-dehydro-D-leucine. Standard carbodiimide reagents (DCC/DIC) are not working. Why is this happening and what should I do?

Answer:

This is the most common failure point when incorporating sterically demanding amino acids. The combination of the D-configuration and the rigidity imposed by the 4,5-double bond creates significant steric hindrance around the carboxylic acid group. Standard carbodiimide reagents like DCC and DIC are often not potent enough to generate the activated ester at a sufficient rate to overcome this barrier, leading to incomplete reactions.[1]

The solution is to switch to a more powerful in-situ activating reagent that forms a highly reactive intermediate.[1]

Recommended Strategy: Utilize High-Potency Coupling Reagents

Aminium/uronium or phosphonium salt-based reagents are significantly more effective for sterically hindered couplings.[1] Reagents like HATU, HCTU, and PyAOP generate highly reactive OAt or O-6-ClBt esters, which can overcome the steric barrier more efficiently than the OBt esters formed by older reagents like HBTU.[2]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption [label="Figure 1: Comparison of coupling reagent reactivity.", fontname="Arial", fontsize=10]; end

Data Summary: Efficacy of Coupling Reagents for Hindered Amino Acids

Reagent ClassExample(s)Activated IntermediateRelative Reactivity & Notes
CarbodiimideDCC, DICO-acylisourea / OBt esterLow. Often insufficient for hindered residues like 4,5-dehydro-D-leucine.[3]
PhosphoniumPyBOP, PyAOPOBt/OAt esterHigh. PyAOP is particularly effective for challenging couplings.[2][3]
Aminium/UroniumHBTU, TBTUOBt esterModerate-High. Widely used but can be less effective than HATU for severe steric hindrance.[4][5]
Aminium/UroniumHATU, HCTU OAt/O-6-ClBt ester Very High. Among the most effective reagents due to the formation of more reactive esters. Recommended for this application.[2][6]
Aminium/UroniumCOMUOxyma esterVery High. A safer, non-explosive alternative to HOBt/HOAt-based reagents with comparable or superior efficiency to HATU.[4]

Question: I've switched to HATU but my yield is still suboptimal. How can I further optimize the reaction conditions?

Answer:

Even with a potent coupling reagent, steric hindrance can significantly slow down the reaction rate.[1] Simply following a standard 1-2 hour coupling time may be insufficient. Further optimization should focus on reaction time, solvent, and temperature.

  • Strategy 1: Extend and Repeat the Coupling (Double Coupling) Increasing the reaction time allows the sterically hindered components more time to react. A "double coupling" protocol, where the reaction is performed twice with fresh reagents, is a robust method to drive the reaction to completion.

    Experimental Protocol 1: Double Coupling with HATU
    • Deprotection: Perform standard N-terminal Fmoc deprotection on the resin-bound peptide and wash thoroughly with DMF.

    • First Coupling Activation: In a separate vessel, pre-activate the this compound (4 eq. relative to resin loading). Dissolve the amino acid, HATU (3.9 eq.), and a non-nucleophilic base like DIPEA (8 eq.) in DMF. Allow pre-activation to proceed for 1-5 minutes.

    • First Coupling Reaction: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for at least 2 hours. Monitor completion with a qualitative test.

    • Wash: Wash the resin thoroughly with DMF.

    • Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated amino acid and reagents.

    • Final Wash & Capping: Wash the resin with DMF and DCM. If any unreacted amines remain, cap them with an acetic anhydride solution to prevent the formation of deletion sequences.

  • Strategy 2: Improve Solvation Poor solvation of the growing peptide chain can lead to aggregation, which physically blocks reactive sites and further hinders the coupling reaction.[1] N-methylpyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF) and is often a better choice for difficult sequences.[1] For extremely problematic cases, using a solvent mixture like DCM/DMF/NMP (1:1:1) can be beneficial.[1]

  • Strategy 3: Use Microwave-Assisted Synthesis Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective method for driving difficult couplings.[1] The microwave energy efficiently heats the reaction, overcoming the activation energy barrier and dramatically reducing reaction times while often improving yields.[1][7]

Issue 2: Appearance of Unexpected Side Products

Question: After cleavage and purification, I see a major impurity with the same mass as my target peptide. What could be the cause?

Answer:

The presence of an isobaric impurity (same mass, different structure) often points to isomerization. The α,β-double bond in 4,5-dehydro-D-leucine can potentially isomerize under certain conditions, although this is less common than other side reactions. A more likely culprit for isobaric impurities in peptide synthesis is racemization at an adjacent chiral center during activation.

However, a more frequent issue with dehydroamino acids is their susceptibility to nucleophilic attack (Michael addition) if side-chain protecting groups of other residues (like Cys, Lys, His) are labile.

Troubleshooting Steps:

  • Analyze the Impurity: Use high-resolution MS/MS to fragment both the desired product and the impurity. A different fragmentation pattern will confirm a structural isomer.

  • Review Your Protocol:

    • Activation: Are you using excessive base or extended pre-activation times? While potent activators are needed, prolonged exposure to base can increase the risk of side reactions. Using a weaker base like sym-collidine instead of DIPEA can sometimes mitigate these issues, albeit with slower kinetics.[4]

    • Deprotection: Are your deprotection steps (e.g., piperidine for Fmoc removal) too harsh or prolonged? This can sometimes lead to on-resin side reactions.

Issue 3: Difficulties in Final Peptide Purification

Question: My crude peptide product is showing a complex chromatogram (RP-HPLC) and I'm struggling to isolate the main product with good purity. What can I do?

Answer:

A complex chromatogram suggests the presence of multiple impurities, such as deletion sequences (from incomplete coupling) and products of side reactions. The incorporation of a relatively hydrophobic, unsaturated residue can also cause aggregation or poor solubility of the final peptide.

Purification Optimization Workflow:

dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} caption [label="Figure 2: Workflow for optimizing peptide purification.", fontname="Arial", fontsize=10]; end

  • Optimize RP-HPLC Method:

    • Gradient: Start with a broad, scouting gradient (e.g., 5-95% Acetonitrile in 30 min) on an analytical column to identify where your peptide and impurities elute.[8] Then, run a shallower, targeted gradient around the elution point of your target peptide to maximize resolution.[9][10]

    • Ion-Pairing Agent: Trifluoroacetic acid (TFA) at 0.1% is standard.[8] Ensure it is present in both your aqueous (A) and organic (B) mobile phases to maintain sharp, symmetrical peaks.

  • Consider Alternative Chromatography: If RP-HPLC fails to provide adequate separation, especially for removing closely related impurities, other techniques may be necessary.

    • Ion-Exchange Chromatography (IEX): This can be effective if the target peptide and impurities have different net charges at a given pH.[11]

    • Solid-Phase Extraction (SPE): For a preliminary cleanup, SPE can be used to remove highly polar or non-polar impurities before the final HPLC step, simplifying the mixture.[12]

Frequently Asked Questions (FAQs)

  • Q1: What is the primary purpose of incorporating 4,5-dehydro-D-leucine into a peptide? The α,β-unsaturation introduces a conformational constraint on the peptide backbone and side chain.[13] This is valuable for studying structure-activity relationships, designing enzyme inhibitors, creating peptidomimetics with enhanced biological stability, and inducing specific secondary structures like turns or helices.[13][14][]

  • Q2: Are there any incompatible reagents or conditions to be aware of when using this amino acid? Yes. Avoid strongly nucleophilic conditions, as the dehydro-moiety can act as a Michael acceptor.[16] Also, be cautious with catalytic hydrogenation (e.g., H₂/Pd), as this will reduce the double bond, converting the residue to D-leucine.

  • Q3: What are the recommended storage conditions for the this compound monomer? The monomer should be stored at -20°C to ensure its long-term stability.[13]

  • Q4: Can I expect aggregation issues during the synthesis of peptides containing this residue? Yes, sequences containing multiple hydrophobic or sterically hindered residues are prone to aggregation, which can lead to incomplete reactions.[7][17] Using NMP as a solvent, adding chaotropic salts, or employing microwave synthesis can help disrupt the intermolecular hydrogen bonding that causes aggregation.[1][7][17]

  • Q5: Does the D-configuration of this amino acid increase the risk of racemization? The risk of racemization for the 4,5-dehydro-D-leucine residue itself is non-existent as its alpha-carbon is not chiral (sp2 hybridized). However, the harsh conditions required for its coupling can potentially increase the risk of epimerization of the preceding C-terminal amino acid on the resin. Using additives like Oxyma Pure or HOAt and avoiding excessive base can help minimize this side reaction.[4][6]

References

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Papide. Retrieved January 17, 2026, from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved January 17, 2026, from [Link]

  • How to Optimize Peptide Synthesis? (n.d.). Acade. Retrieved January 17, 2026, from [Link]

  • Side reactions in solid-phase peptide synthesis and their applications. (1996). PubMed. Retrieved January 17, 2026, from [Link]

  • Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. (2013, July 9). NIH. Retrieved January 17, 2026, from [Link]

  • SPPS Reagents Explained: A Complete Guide. (2025, September 24). CEM Corporation - YouTube. Retrieved January 17, 2026, from [Link]

  • Side reactions during peptide synthesis including (A) epimerization and (B) DKP formation. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Side reactions in peptide synthesis: An overview. (n.d.). Bibliomed. Retrieved January 17, 2026, from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 17, 2026, from [Link]

  • (PDF) Side reactions in peptide synthesis: An overview. (2018, August 12). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 17, 2026, from [Link]

  • The cis-trans isomerization of N-methyl-α,β-dehydroamino acids. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Fmoc-4, 5-dehydro-l-leucine, min 95%, 1 gram. (n.d.). The Science Company. Retrieved January 17, 2026, from [Link]

  • Peptide Purification. (n.d.). AAPPTec. Retrieved January 17, 2026, from [Link]

  • Peptide Isolation & Purification Techniques. (n.d.). Waters Corporation. Retrieved January 17, 2026, from [Link]

  • Dehydroamino acid residues in bioactive natural products. (2023, November 9). RSC Publishing. Retrieved January 17, 2026, from [Link]

  • Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Chemical generation and modification of peptides containing multiple dehydroalanines. (n.d.). PMC - PubMed Central. Retrieved January 17, 2026, from [Link]

  • Method Development for Peptide Purification – How to Create a Step Gradient. (n.d.). Biotage. Retrieved January 17, 2026, from [Link]

  • α,β-Dehydroamino acids in naturally occurring peptides. (n.d.). PMC - PubMed Central. Retrieved January 17, 2026, from [Link]

  • Efficient synthesis of D-branched-chain amino acids and their labeled compounds with stable isotopes using D-amino acid dehydrogenase. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Overcoming the Challenges of Peptide Drug Development. (n.d.). Concept Life Sciences. Retrieved January 17, 2026, from [Link]

  • Synthesis of Tetrapeptides Containing Dehydroalanine, Dehydrophenylalanine and Oxazole as Building Blocks for Construction of Foldamers and Bioinspired Catalysts. (2022, April 19). PMC - NIH. Retrieved January 17, 2026, from [Link]

  • Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. (n.d.). Retrieved January 17, 2026, from [Link]

  • On-Resin Selenopeptide Catalysts: Synthesis and Applications of Enzyme-Mimetic Reactions and Cyclization of Unsaturated Carboxylic Acids. (2025, January 22). NIH. Retrieved January 17, 2026, from [Link]

  • On-resin peptide cyclization. (n.d.). Google Patents.

Sources

Characterization of impurities in Fmoc-4,5-dehydro-D-Leucine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for Fmoc-4,5-dehydro-D-Leucine. This document is designed for researchers, chemists, and drug development professionals who utilize this valuable unsaturated amino acid in their synthetic workflows. The presence of the 4,5-double bond, while conferring unique conformational constraints beneficial for peptidomimetics and drug design, also introduces specific challenges related to impurity formation.[1] This guide provides in-depth answers to frequently asked questions, troubleshooting strategies for common analytical observations, and validated protocols for robust impurity characterization. Our goal is to empower you to anticipate, identify, and mitigate purity issues, ensuring the quality and reproducibility of your research.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary categories of impurities encountered during the synthesis of this compound?

Impurities can be broadly classified into two main groups: process-related and product-related.

  • Process-Related Impurities: These originate from the starting materials and reagents used in the synthesis. Common examples include:

    • Residual Solvents: Such as Dioxane, Acetone, or Ethyl Acetate used during the Fmoc protection step.[2]

    • Reagent Contaminants: Trace impurities in the starting D-leucine or the Fmoc-protection reagent (e.g., Fmoc-OSu or Fmoc-Cl). For instance, residual free amino acid in the starting material can lead to double insertions if this building block is used in peptide synthesis.

    • Dipeptide Impurities: Formation of Fmoc-D-Leucyl-D-Leucine during the Fmoc-protection step can result in dipeptide impurities (Fmoc-Xaa-Xaa-OH) in the final product.[3]

  • Product-Related Impurities: These are structurally similar to the final product and arise from side reactions during synthesis, work-up, or storage. Key examples for this specific molecule include:

    • Geometric Isomers (E/Z): While the desired product is typically the (E)-isomer, isomerization around the double bond can occur.

    • Positional Isomers: Migration of the double bond from the 4,5-position to the 3,4-position can occur under certain conditions.

    • Racemization/Epimerization: The D-enantiomer can partially convert to the L-enantiomer (Fmoc-4,5-dehydro-L -Leucine) under basic conditions, a known risk in peptide chemistry.[4][5]

    • Addition Products: The double bond is susceptible to the addition of nucleophiles (e.g., water, thiols from scavengers) especially during acidic cleavage steps if used in SPPS, leading to hydrated or other adduct impurities.

Q2: Why is the purity of the Fmoc-amino acid starting material so critical for peptide synthesis?

The principle of solid-phase peptide synthesis (SPPS) is cumulative. Even minuscule impurities in the amino acid building blocks can have a dramatic impact on the purity of the final peptide.[5] For example, a 0.1% dipeptide impurity in your this compound can lead to a significant N+1 insertion sequence in your final peptide, which is often difficult to separate from the target peptide. Similarly, trace amounts of unprotected amino acid can cause deletions, while racemized starting material will lead to the formation of hard-to-separate diastereomeric peptides.[5] Regulatory bodies like the EMA and FDA have stringent requirements for identifying and qualifying impurities in peptide therapeutics, often setting limits as low as 0.5% for identification.[6]

Q3: What are the recommended storage conditions for this compound to minimize degradation?

To maintain its integrity, this compound should be stored in a tightly sealed container at low temperatures, typically between 0-8°C, and protected from light and moisture.[7][8] Some suppliers recommend storage at -20°C for long-term stability.[1] The unsaturated nature of the side chain makes it potentially susceptible to oxidation and polymerization over time, while the Fmoc group can be labile if exposed to basic vapors.

Part 2: Troubleshooting Guide

This section addresses specific experimental observations and provides a logical path to identify and resolve the underlying issue.

Problem 1: My initial purity check by RP-HPLC shows a significant peak eluting very close to my main product peak.
  • Question: What is the likely identity of this closely-eluting peak?

  • Answer & Troubleshooting Steps:

    • Hypothesis: The most probable impurity is the epimer, Fmoc-4,5-dehydro-L-Leucine . Diastereomers often have very similar retention times on standard C18 columns.

    • Causality: Epimerization of the α-carbon can be induced by exposure to strong bases or elevated temperatures during the synthesis or work-up. The base-lability of the Fmoc group itself necessitates the use of bases like piperidine in SPPS, which can contribute to this side reaction.[9]

    • Confirmation Workflow:

      • Co-injection: Spike your sample with a certified standard of Fmoc-4,5-dehydro-L-Leucine. If the peak height increases without a new peak appearing, you have confirmed the identity.

      • High-Resolution Chiral HPLC: Employ a chiral column (e.g., a cellulose- or amylose-based stationary phase) to achieve baseline separation of the D and L enantiomers.

      • NMR Spectroscopy: Carefully analyze the 1H NMR spectrum. While the spectra of enantiomers are identical in an achiral solvent, the use of a chiral solvating agent can induce chemical shift differences.

Problem 2: My LC-MS analysis reveals a peak with a mass of [M+18] relative to the expected product.
  • Question: What is this [M+18] impurity and how can I prevent it?

  • Answer & Troubleshooting Steps:

    • Hypothesis: This peak corresponds to the addition of water across the 4,5-double bond, resulting in Fmoc-4-hydroxy-D-Leucine or Fmoc-5-hydroxy-D-Leucine.

    • Causality: This hydration is typically catalyzed by acid. It can occur during aqueous work-up steps if the pH becomes too low, or more commonly, during the final trifluoroacetic acid (TFA) cleavage step in SPPS if water is present in the cleavage cocktail without sufficient scavenging.

    • Prevention Strategy:

      • Ensure all solvents used in the final work-up and purification stages are anhydrous.

      • If this impurity is observed after use in SPPS, increase the concentration of scavengers like triisopropylsilane (TIS) in the TFA cleavage cocktail. TIS will preferentially react with water and carbocations, protecting the unsaturated side chain.

Problem 3: I am observing a family of peaks in my mass spectrum, including [M-17], [M+57], and [M+99].
  • Question: What side reactions could lead to these impurities, particularly when using this amino acid in a peptide sequence?

  • Answer & Troubleshooting Steps:

    • Hypothesis & Causality: These masses often correspond to common side reactions in peptide synthesis involving other residues or reagents.

      • [M-17]: Pyroglutamate Formation. If the N-terminal residue is Glutamine (Gln), it can cyclize to form pyroglutamate, especially under acidic conditions, resulting in a loss of ammonia (-17 Da).[10]

      • [M+57]: t-Butylation. This is a classic artifact from the cleavage of t-butyl protecting groups (e.g., from Asp(OtBu), Glu(OtBu)). The released t-butyl cation can alkylate sensitive residues.

      • [M+99]: Aspartimide Formation. A peptide sequence containing an Asp residue is prone to cyclization to a succinimide intermediate, particularly during Fmoc deprotection with piperidine.[9][10] This intermediate can then hydrolyze to form both α- and β-aspartyl peptides. While the mass remains the same, it is a critical structural impurity. The [M+99] could correspond to other adducts, but these common side reactions should be ruled out first.

    • Identification Workflow: Use tandem MS (MS/MS) to fragment the impurity ions. The fragmentation pattern will reveal the peptide sequence and pinpoint the location of the modification, confirming the identity of the side-product.[11]

Impurity Summary Table
Observed Mass Change Potential Impurity Identity Likely Cause Suggested Confirmation Method
Δ = 0 (Isomer)Fmoc-4,5-dehydro-L -LeucineBase-catalyzed epimerizationChiral HPLC, NMR with chiral agents
Δ = 0 (Isomer)Fmoc-3,4-dehydro-D-LeucineAcid/base-catalyzed bond migration1D/2D NMR (COSY, HMBC)
Δ = +18Hydrated Product (Fmoc-hydroxy-D-Leucine)Acid-catalyzed addition of waterHRMS, MS/MS
Δ = +156Dibenzofulvene (DBF) AdductIncomplete removal of DBF after Fmoc deprotectionLC-MS, UV Spectroscopy (DBF has a strong chromophore)
Δ = +351.4Dipeptide InsertionFmoc-dipeptide impurity in starting materialHRMS, MS/MS Sequencing

Part 3: Diagrams and Workflows

Synthetic and Side Reaction Pathways

Caption: Key synthetic and impurity formation pathways.

Analytical Workflow for Impurity Characterization

G start Crude Synthetic Product hplc 1. RP-HPLC Analysis (Purity Assessment) start->hplc decision Impurity Peak > 0.1%? hplc->decision lcms 2. LC-HRMS (Accurate Mass Determination) decision->lcms Yes pass Product Meets Purity Spec decision->pass No msms 3. Tandem MS (MS/MS) (Fragmentation for Sequence/Modification Site) lcms->msms nmr 4. Preparative HPLC & NMR (Unambiguous Structure Elucidation) msms->nmr end Identified & Characterized Impurity nmr->end

Caption: Logical workflow for impurity identification.

Part 4: Standard Operating Procedures (SOPs)

SOP-01: Purity Analysis by RP-HPLC
  • Instrumentation: HPLC or UHPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., Waters CSH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Dissolve the sample in DMF or a 50:50 Acetonitrile/Water mixture to a concentration of ~1 mg/mL.

  • Injection Volume: 2-5 µL.

  • Gradient:

    • Start at 10% B.

    • Linear gradient to 95% B over 15 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 10% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 265 nm (for the Fmoc group) and 220 nm (for the peptide backbone if applicable).[2]

  • Data Analysis: Integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks.

SOP-02: Impurity Identification by LC-MS
  • Instrumentation: UHPLC system coupled to a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap.

  • LC Conditions: Use the same column and gradient conditions as described in SOP-01 . This allows for direct correlation of retention times.

  • MS Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Range: Scan from m/z 100 to 1500.

  • Data Acquisition:

    • Perform a full MS scan to detect all ions.

    • Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to trigger MS/MS fragmentation on the most abundant ions.[11]

  • Data Analysis:

    • Extract ion chromatograms (XICs) for the expected mass of the product (C21H21NO4, MW=351.4; [M+H]+ = 352.15) and potential impurities (e.g., [M+H+18]+ = 370.16).[8][11]

    • Use the accurate mass measurement to predict the elemental composition of the impurity.

    • Analyze the MS/MS fragmentation pattern to confirm the structure.

Part 5: References

  • Investigation of Impurities in Peptide Pools. (n.d.). MDPI. Retrieved from [Link]

  • Peptide Characterisation Methods and Impurity Detection. (2023, May 9). Oxford Global. Retrieved from [Link]

  • Synthetic Peptide Characterization and Impurity Profiling. (n.d.). Waters. Retrieved from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Managing Product-Related Impurities in Synthetic Peptides. (2025, June 11). BioPharmaSpec. Retrieved from [Link]

  • Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. (2020, October 19). ACS Combinatorial Science. Retrieved from [Link]

  • Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. (2009). PubMed. Retrieved from [Link]

  • Fmoc-4, 5-dehydro-l-leucine, min 95%, 1 gram. (n.d.). HDH Pharma. Retrieved from [Link]

  • Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. (2025, August 7). ResearchGate. Retrieved from [Link]

  • FMOC-Cl as derivatizing agent for the analysis of amino acids and dipeptides by the absolute analysis method. (1999, March 1). Semantic Scholar. Retrieved from [Link]

  • Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. (n.d.). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (n.d.). UCI Department of Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Cleavage of Peptides Containing 4,5-dehydro-D-Leucine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Unsaturated Residues

Welcome to the technical support guide for handling peptides incorporating the non-canonical amino acid 4,5-dehydro-D-Leucine (ΔLeu). This residue is of significant interest in drug development for its ability to introduce conformational constraints into peptide backbones. However, the presence of a carbon-carbon double bond in its side chain introduces a critical vulnerability during the final cleavage and deprotection step.

Standard cleavage protocols using neat Trifluoroacetic Acid (TFA) are often too harsh for peptides containing unsaturated residues. The strongly acidic environment can lead to a variety of side reactions, primarily the modification of the double bond, resulting in undesired peptide adducts, low purity, and difficult purification. This guide provides a focused troubleshooting framework, optimized protocols, and the chemical rationale to help you navigate these challenges and ensure the integrity of your final peptide product.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the cleavage of ΔLeu-containing peptides in a direct question-and-answer format.

Q1: My mass spectrometry (MS) analysis shows my target peptide plus a major impurity with a mass increase of +18 Da. What is this and how did it happen?

Answer: A mass increase of +18 Da almost certainly indicates the hydration of the double bond in the ΔLeu side chain, forming a hydroxylated leucine derivative.

  • Causality (The "Why"): This is a classic acid-catalyzed hydration reaction.[1][2][3][4][5] During TFA cleavage, the double bond's pi electrons can attack a proton (H+) from the acid. This forms a temporary, unstable carbocation on the leucine side chain.[1][2] Water, which is present in most standard cleavage cocktails (e.g., Reagent K, Reagent B) or as residual moisture, then acts as a nucleophile and attacks this carbocation.[3][5] A final deprotonation step yields the stable, but undesired, alcohol adduct.[2][4] This reaction follows Markovnikov's rule, meaning the hydroxyl group (-OH) will preferentially add to the more substituted carbon of the original double bond.[1]

  • Solution: The key is to rigorously minimize the amount of water in the cleavage cocktail and to use scavengers that can effectively quench the carbocation intermediate before it reacts with water. We recommend switching to a "dry" cleavage cocktail.

Q2: My HPLC chromatogram shows multiple, poorly resolved peaks around my target peptide. Are these all related to the ΔLeu residue?

Answer: While some peaks may be unrelated synthesis impurities, a cluster of new peaks appearing after cleavage often points to side reactions involving the ΔLeu residue. Besides hydration (+18 Da), other potential modifications include:

  • TFA Adduct (+114 Da): The trifluoroacetate anion can itself act as a nucleophile and add across the double bond.

  • Alkylation from other Protecting Groups: Cations generated from other side-chain protecting groups (e.g., the tert-butyl cation from Boc, tBu) can be scavenged by the electron-rich double bond of ΔLeu, leading to various mass additions.[6][7][8]

  • Oligomerization/Polymerization: In concentrated solutions, one ΔLeu side chain's carbocation could potentially be attacked by the double bond of another peptide molecule.

  • Solution: A well-designed cleavage cocktail with appropriate scavengers is crucial. Triisopropylsilane (TIS) is an exceptionally effective scavenger for this purpose.[6][9][10] It acts as a hydride donor, reducing the carbocation intermediate back to its original unsaturated state, thereby preventing the addition of water or other nucleophiles.[9]

Q3: What is the best starting cleavage cocktail for a peptide containing 4,5-dehydro-D-Leucine?

Answer: Do not use standard, high-water content cocktails like Reagent K (TFA/Phenol/Water/Thioanisole/EDT, 82.5:5:5:5:2.5).[11][12] The 5% water content is too high and will promote hydration.

A much safer and more effective starting point is a modified Reagent B, which prioritizes carbocation scavenging over water-based quenching.[11][13]

Optimized "Dry" Cleavage Cocktail Component Volume % (v/v) Function
TFA/TIS/DODT Trifluoroacetic Acid (TFA)95%Cleavage & Deprotection
Triisopropylsilane (TIS)2.5%Primary Cation Scavenger, Reduces Carbocations[6][9]
3,6-Dioxa-1,8-octanedithiol (DODT)2.5%Secondary Scavenger, Reduces Disulfides
  • Rationale: This cocktail minimizes water to prevent hydration. TIS is the critical component for protecting the double bond.[6][8] DODT is included as a less odorous alternative to 1,2-ethanedithiol (EDT) to scavenge any trityl groups and protect other sensitive residues like Cys or Met, without interfering with the primary function of TIS.

Q4: How can I definitively confirm the integrity of the double bond in my final peptide product?

Answer: A combination of high-resolution analytical techniques is required for unambiguous confirmation.

  • Mass Spectrometry (MS): This is your first and most crucial check.[14] The observed mass must match the theoretical mass of the peptide with the intact ΔLeu residue. Any additions (+18 Da for hydration, etc.) are clear indicators of a side reaction. High-resolution MS can provide the accuracy needed to distinguish between desired and modified products.[15][16]

  • Reverse-Phase HPLC (RP-HPLC): Purity is assessed by HPLC.[14][17] The modified (e.g., hydrated) peptide is more polar and will typically elute earlier than the more hydrophobic, intact peptide. A single, sharp peak at the expected retention time is a good sign. Co-injection with a sample cleaved under "wet" conditions can help identify the impurity peak.

  • Tandem MS (MS/MS): For absolute certainty, isolating the parent ion of your peptide in the mass spectrometer and fragmenting it can confirm the sequence and locate the modification. The fragmentation pattern will change if the ΔLeu residue has been hydrated, allowing you to pinpoint the site of the side reaction.[15]

Diagrams of Key Processes

Chemical Pathway: Cleavage and Side Reaction

The following diagram illustrates the desired cleavage pathway versus the undesired hydration side-reaction for the ΔLeu side chain.

cluster_desired Desired Pathway: Scavenging cluster_undesired Undesired Pathway: Hydration P1 ΔLeu Side Chain (R-CH=CH-R') C1 Carbocation Intermediate (R-C+H-CH2-R') P1->C1 + H+ (from TFA) P2 Intact ΔLeu Side Chain (R-CH=CH-R') C1->P2 + TIS (Hydride Donation) S1 TIS (Triisopropylsilane) S1->C1 P3 ΔLeu Side Chain (R-CH=CH-R') C2 Carbocation Intermediate (R-C+H-CH2-R') P3->C2 + H+ (from TFA) P4 Hydrated Side Chain (R-CH(OH)-CH2-R') C2->P4 + H₂O (Nucleophilic Attack) S2 H₂O (Water) S2->C2

Caption: Mechanism of ΔLeu modification during TFA cleavage.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving cleavage issues with ΔLeu peptides.

start Start: Cleavage of ΔLeu-Peptide check_ms Analyze Crude Product by LC-MS start->check_ms mass_ok Mass Correct? check_ms->mass_ok success Success! Proceed to Purification mass_ok->success Yes mass_high Mass is High (e.g., +18 Da) mass_ok->mass_high No diagnosis Diagnosis: Side-chain Hydration/Adduct Formation mass_high->diagnosis action Action: Re-cleave with optimized 'Dry' Cocktail (TFA/TIS/DODT 95:2.5:2.5) diagnosis->action action->check_ms Re-analyze

Caption: Troubleshooting flowchart for ΔLeu peptide cleavage.

Experimental Protocols

Protocol 1: Optimized Cleavage of ΔLeu-Containing Peptides

This protocol is designed to minimize water content and maximize carbocation scavenging to preserve the integrity of the 4,5-dehydro-D-Leucine side chain.

Materials:

  • Peptide-resin (dried thoroughly under vacuum for at least 4 hours).

  • Trifluoroacetic Acid (TFA), high purity.

  • Triisopropylsilane (TIS).

  • 3,6-Dioxa-1,8-octanedithiol (DODT).

  • Cold methyl tert-butyl ether (MTBE).

  • Reaction vessel (e.g., a fritted syringe or glass reaction vessel).

Procedure:

  • Preparation: In a fume hood, prepare the cleavage cocktail immediately before use. For every 100 mg of peptide-resin, prepare 2 mL of cocktail.

    • Optimized Cocktail: TFA (95%), TIS (2.5%), DODT (2.5%).

    • Example for 2 mL: 1900 µL TFA, 50 µL TIS, 50 µL DODT.

  • Resin Swelling: Place the dried peptide-resin in the reaction vessel. Add the freshly prepared cleavage cocktail to the resin.

  • Reaction: Gently agitate the mixture at room temperature for 2 to 3 hours. Avoid excessive heating. For complex peptides or those with multiple Arg(Pbf) residues, the time may be extended to 4 hours.[18]

  • Filtration: Drain the TFA solution containing the cleaved peptide into a clean centrifuge tube.

  • Washing: Wash the resin twice with a small volume (e.g., 0.5 mL) of fresh TFA to recover any remaining peptide. Combine all filtrates.

  • Precipitation: Place the tube containing the TFA filtrate on ice. Add 10 volumes of cold MTBE to the TFA solution to precipitate the crude peptide.

  • Isolation: Centrifuge the suspension at 4000 rpm for 5 minutes. Carefully decant the supernatant.

  • Washing Pellet: Wash the peptide pellet twice more with cold MTBE, centrifuging and decanting each time to remove residual scavengers.

  • Drying: After the final wash, dry the white peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Dissolve a small amount of the crude peptide in an appropriate solvent (e.g., 50% Acetonitrile/Water) for LC-MS analysis to confirm the mass and purity before proceeding to purification.[14][15][19]

Protocol 2: Analytical Verification by RP-HPLC-MS

Instrumentation:

  • HPLC system coupled to a Mass Spectrometer (e.g., ESI-Q-TOF or Orbitrap for high resolution).

  • C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

Mobile Phases:

  • Solvent A: 0.1% Formic Acid in Water.

  • Solvent B: 0.1% Formic Acid in Acetonitrile. (Note: Formic acid is preferred over TFA for MS analysis to avoid ion suppression).[15][17]

Procedure:

  • Sample Preparation: Prepare a ~1 mg/mL solution of the crude peptide in Solvent A or a mixture of A and B.

  • Injection: Inject 1-5 µL of the sample onto the column.

  • Gradient Elution: Run a standard gradient, for example:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 65% B

    • 17-19 min: 65% to 95% B

    • 19-21 min: Hold at 95% B

    • 21-22 min: 95% to 5% B

    • 22-25 min: Re-equilibrate at 5% B

  • Data Acquisition: Acquire both UV (e.g., 214 nm and 280 nm) and MS data across a relevant mass range (e.g., 400-2000 m/z).

  • Data Analysis:

    • Integrate the peak area in the UV chromatogram to determine the purity percentage.

    • Extract the mass spectrum for the main peak. Deconvolute the spectrum to determine the monoisotopic mass of the peptide.

    • Compare the observed mass to the theoretical mass. Check for the presence of +18 Da peaks or other adducts in the total ion chromatogram.

References

  • ResearchGate. (2018). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?

  • Master Organic Chemistry. (2023). Hydration of Alkenes With Aqueous Acid.

  • Chemistry Steps. (n.d.). Acid-Catalyzed Hydration of Alkenes with Practice Problems.

  • Chemistry LibreTexts. (2022). 6.4: Acid-Catalyzed Hydration.

  • ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.

  • National Institutes of Health (NIH). (n.d.). Reduction of cysteine-S-protecting groups by triisopropylsilane.

  • MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry.

  • Khan Academy. (n.d.). Addition of water (acid-catalyzed) mechanism.

  • Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). (n.d.). 3.2.2 – Hydration of Alkenes.

  • Agilent. (2020). Analysis of a Synthetic Peptide and Its Impurities.

  • LabRulez LCMS. (n.d.). Characterization of Synthetic Peptide Drug and Impurities using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography/Mass Spectrometry (LC/MS).

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.

  • ResearchGate. (n.d.). TFA Cleavage Strategy for Mitigation of S - t Butylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Request PDF.

  • Benchchem. (n.d.). Technical Support Center: Optimizing TFA Cleavage for Peptides.

  • Benchchem. (n.d.). Application Notes and Protocols: The Role of Silanes in Peptide Synthesis.

  • Benchchem. (n.d.). Analytical Services: HPLC and Mass Spectrometry for Peptide Validation.

  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.

  • ECHEMI. (n.d.). What is the role of Triisopropylsilane during the cleavage of...

  • CDN. (n.d.). Cleavage Cocktail Selection.

  • National Institutes of Health (NIH). (n.d.). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin.

  • DOI. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.

  • Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.

  • National Institutes of Health (NIH). (n.d.). A cleavage cocktail for methionine-containing peptides.

  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.

  • National Institutes of Health (NIH). (n.d.). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.

  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.

  • ResearchGate. (n.d.). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis.

  • National Institutes of Health (NIH). (n.d.). Side reactions in solid-phase peptide synthesis and their applications.

Sources

Validation & Comparative

A Guide to Stereoisomers in Peptide Design: Fmoc-4,5-dehydro-D-Leucine vs. Fmoc-4,5-dehydro-L-Leucine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering Peptides with Precision through Unnatural Amino Acids

In the landscape of peptide-based drug discovery and development, the strategic incorporation of non-canonical amino acids is a cornerstone for enhancing therapeutic potential. These molecular architects allow for the fine-tuning of peptide properties, overcoming inherent limitations of their natural counterparts, such as poor metabolic stability and limited conformational diversity. Among the arsenal of unnatural amino acids, α,β-dehydroamino acids (ΔAAs) have emerged as powerful tools for imparting desirable characteristics.[1][2] The presence of a carbon-carbon double bond in their structure introduces significant conformational constraints, rigidifying the peptide backbone and influencing secondary structure formation.[3][4] This guide provides a comparative analysis of two stereoisomers of a dehydroleucine derivative: Fmoc-4,5-dehydro-D-Leucine and Fmoc-4,5-dehydro-L-Leucine, offering insights into their differential impacts on peptide structure, stability, and potential bioactivity for researchers, scientists, and drug development professionals.

The Dehydro-Leucine Stereoisomers: A Tale of Two Chirality-Driven Architectures

Fmoc-4,5-dehydro-L-leucine is a well-established building block in solid-phase peptide synthesis (SPPS), recognized for its ability to enhance the stability and bioactivity of peptides.[1] Its D-enantiomer, this compound, offers an alternative stereochemistry that can profoundly alter the properties of the resulting peptide. The fundamental difference lies in the spatial arrangement of the substituents around the α-carbon, which, despite the unsaturation at the β- and γ-positions, dictates the overall chirality of the molecule and its subsequent influence on the peptide's three-dimensional structure.

PropertyFmoc-4,5-dehydro-L-LeucineThis compound
Chirality L-configurationD-configuration
CAS Number 87720-55-6Not broadly listed
Primary Application Induction of specific secondary structures (e.g., β-turns), enhancement of proteolytic stability.Enhancement of proteolytic stability, potential for novel secondary structures.
Synthetic Availability Commercially available from various suppliers.Available from specialized custom synthesis providers.

Conformational Ramifications: The Influence of Chirality on Peptide Folding

The incorporation of dehydroamino acids significantly restricts the conformational freedom of the peptide backbone due to the planar nature of the double bond.[1][3] This rigidity is a key factor in directing the peptide to adopt specific secondary structures, such as β-turns and helices.[5][6] The choice between the D- and L-isomer of dehydro-leucine will have a predictable, yet profound, impact on the resulting conformation.

Fmoc-4,5-dehydro-L-Leucine typically promotes the formation of β-turn or 310-helical structures.[5] This is a well-documented effect of many L-configured dehydroamino acids with bulky side chains.[7]

This compound , on the other hand, is expected to induce different turn types or even disrupt helical structures that would otherwise be formed by L-amino acids. The introduction of a D-amino acid can favor inverse γ-turns or type II' β-turns, leading to unique peptide architectures that are not accessible with proteinogenic amino acids alone.[3] Computational modeling and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable tools for elucidating the precise conformational preferences imparted by these isomers in a given peptide sequence.[8][9]

G cluster_L L-Dehydro-Leucine cluster_D D-Dehydro-Leucine L_peptide Peptide Chain L_turn β-Turn / 3(10)-Helix L_peptide->L_turn Induces Bioactivity_L Specific Receptor Binding L_turn->Bioactivity_L Modulates D_peptide Peptide Chain D_disrupt Altered Turn / Disrupted Helix D_peptide->D_disrupt Induces/Disrupts Bioactivity_D Potentially Novel Binding D_disrupt->Bioactivity_D Modulates

Figure 1. Conceptual diagram illustrating the differential impact of L- and D-dehydro-leucine on peptide secondary structure and potential biological activity.

Enhancing Enzymatic Stability: A Shared Advantage with Stereospecific Nuances

A primary motivation for incorporating unnatural amino acids into therapeutic peptides is to enhance their resistance to proteolytic degradation. Both this compound and its L-counterpart are expected to confer significant protection against enzymatic cleavage.

The presence of the α,β-double bond sterically hinders the approach of proteases and alters the electronic properties of the peptide bond, making it a poor substrate for enzymatic hydrolysis.[2][10] This inherent resistance is a hallmark of dehydroamino acid-containing peptides.

Furthermore, the incorporation of a D-amino acid is a well-established strategy for increasing peptide stability.[11][12] Proteases are chiral enzymes that have evolved to recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid at or near the cleavage site disrupts this recognition, significantly slowing down or completely inhibiting enzymatic degradation.[13] Therefore, a peptide containing this compound would benefit from both the inherent stability conferred by the dehydro moiety and the additional protection afforded by the D-configuration, likely resulting in superior proteolytic resistance compared to its L-isomer counterpart.

Amino Acid TypeExpected Proteolytic StabilityRationale
L-Leucine LowNatural substrate for proteases.
4,5-dehydro-L-Leucine Moderate to HighUnsaturation provides steric and electronic hindrance to proteases.[6]
D-Leucine HighD-configuration disrupts protease recognition.[11]
4,5-dehydro-D-Leucine Very HighCombines the protective effects of unsaturation and D-chirality.

Impact on Biological Activity: A Frontier of Discovery

The ultimate goal of peptide modification is often to improve biological activity. The choice between this compound and Fmoc-4,5-dehydro-L-Leucine can have a dramatic and sequence-dependent effect on the peptide's interaction with its biological target.

The conformationally constrained nature of dehydro-leucine can lock the peptide into a bioactive conformation, leading to enhanced receptor binding and potency.[2] The specific stereoisomer that is optimal will depend on the required three-dimensional arrangement of side chains for target engagement. An L-dehydro-leucine might be ideal for mimicking a natural L-amino acid in a turn that is critical for binding, while a D-dehydro-leucine could be used to project a side chain into a novel binding pocket or to stabilize a non-natural conformation with higher affinity.

Experimental Protocols: Solid-Phase Peptide Synthesis with Dehydro-Leucine

The incorporation of both this compound and Fmoc-4,5-dehydro-L-Leucine can be achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[14] However, due to the potential for side reactions associated with the unsaturated side chain, certain precautions are advisable.

Representative Protocol for Manual Fmoc-SPPS:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group from the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and by-products.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate a 3-5 fold molar excess of the Fmoc-amino acid (Fmoc-4,5-dehydro-D/L-Leucine or other standard Fmoc-amino acids) with a suitable coupling reagent (e.g., HCTU, HATU) and a base (e.g., N,N-diisopropylethylamine, DIPEA) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. Longer coupling times may be necessary for these sterically hindered amino acids.

  • Washing: Wash the resin with DMF (5-7 times) to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

G start Start with Resin swell 1. Resin Swelling in DMF start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. DMF Wash deprotect->wash1 couple 4. Couple Activated Fmoc-ΔLeu-OH wash1->couple wash2 5. DMF Wash couple->wash2 loop_cond More Residues? wash2->loop_cond loop_cond->deprotect Yes final_deprotect Final Fmoc Deprotection loop_cond->final_deprotect No cleave Cleavage from Resin (TFA Cocktail) final_deprotect->cleave purify Purification (RP-HPLC) cleave->purify

Figure 2. A simplified workflow for the solid-phase synthesis of a peptide containing a dehydro-leucine residue.

Conclusion: A Strategic Choice for Advanced Peptide Design

The choice between this compound and Fmoc-4,5-dehydro-L-Leucine is a strategic decision in peptide design that hinges on the desired final properties of the molecule. While both isomers offer the advantage of increased proteolytic stability due to the presence of the double bond, their stereochemistry dictates distinct conformational preferences. The L-isomer is a reliable tool for inducing canonical turn structures, whereas the D-isomer provides an avenue for exploring novel peptide architectures and can confer superior enzymatic resistance. The selection should be guided by the specific therapeutic application, with structural biology techniques and computational modeling playing a crucial role in predicting and validating the impact of each isomer on the peptide's structure-activity relationship. As the demand for more robust and potent peptide therapeutics grows, the judicious use of such stereoisomeric building blocks will undoubtedly be at the forefront of innovation.

References

  • Hofmann, H. J., & Thormann, M. (1998). Conformational properties of peptides containing dehydro amino acids. Journal of Molecular Structure: THEOCHEM, 431(1-2), 79-96.
  • Castle, S. L., & Jiang, J. (2017). Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides. ChemRxiv.
  • Castle, S. L., & Luo, S. (2021). Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids. Tetrahedron Letters, 75, 153175.
  • Bogdan, A. R., & Golec, A. (2013). α,β-Dehydroamino acids in naturally occurring peptides. Amino Acids, 45(4), 695-721.
  • Stammer, C. H. (1982). Dehydroamino acids and their use in peptide synthesis. Chemistry and biochemistry of amino acids, peptides, and proteins, 6, 33-74.
  • Zhang, Y., & Xu, W. (2023). Dehydroamino acid residues in bioactive natural products. Natural Product Reports, 40(11), 1831-1853.
  • Thormann, M., & Hofmann, H. J. (1998). Conformational properties of peptides containing dehydro amino acids. Journal of Molecular Structure: THEOCHEM, 431(1-2), 79-96.
  • Chauhan, V. S., & Singh, M. (1991). Synthetic and conformational studies on dehydrovaline-containing model peptides. International journal of peptide and protein research, 38(3), 222-228.
  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical synthesis of natural products containing α,β-dehydroamino acids. Chemical reviews, 97(6), 2243-2266.
  • Lu, Y., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology, 11, 563030.
  • Tian, X., et al. (2016). Stereoselectively synthesis and structural confirmation of dehydrodipeptides with dehydrobutyrine. SpringerPlus, 5(1), 400.
  • Vranken, W. F., et al. (2005). The CCPN data model for NMR spectroscopy: development of a software pipeline.
  • Case, D. A. (2002). Molecular dynamics and NMR spin relaxation in proteins. Accounts of chemical research, 35(6), 325-331.
  • Ye, S., et al. (2018). Structure-Based Design of Non-natural Macrocyclic Peptides That Inhibit Protein–Protein Interactions. Journal of medicinal chemistry, 61(2), 539-546.
  • Grieco, P., et al. (2008). In-peptide synthesis of di-oxazolidinone and dehydroamino acid–oxazolidinone motifs as β-turn inducers. Organic & biomolecular chemistry, 6(1), 101-110.
  • Unverzagt, C., & Kajihara, Y. (2013). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Chemical Society Reviews, 42(16), 6735-6746.
  • Slaninova, J., et al. (2014). Efficient synthetic methods for α,β-dehydroamino acids as useful and environmentally benign building blocks in biological and materials science. Organic & Biomolecular Chemistry, 12(4), 558-574.
  • Sgourakis, N. G., & Garcia, A. E. (2011). Computational modeling of molecular structures guided by hydrogen-exchange data. Methods in molecular biology (Clifton, N.J.), 708, 213-233.
  • Kaur, H., & Singh, P. (2015). Non-protein amino acids in peptide design. Current protein and peptide science, 16(1), 19-49.
  • van der Donk, W. A., & Nair, S. K. (2003). Methods for producing diastereomers of isoleucine.
  • Zerbe, O. (2003). Peptide/Protein NMR. Bioanalytik, 1-20.
  • Gfeller, D., & Michielin, O. (2022). Development and Application of Computational Models for Peptide-Protein Complexes. CHIMIA International Journal for Chemistry, 76(3), 196-201.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6450039, Dehydroleucine. Retrieved January 18, 2026 from [Link].

  • Lunin, V. Y., et al. (2004). Identification of amino acid sequence by X-ray crystallography: a mini review of case studies. Acta Biochimica Polonica, 51(3), 561-571.
  • Wang, Y., et al. (2023). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. bioRxiv.
  • Gerlt, J. A., & Gassman, P. G. (1993). Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group. Journal of the American Chemical Society, 115(24), 11552-11568.
  • Chevalier, A., et al. (2022). Enumerative Discovery of Noncanonical Polypeptide Secondary Structures. Journal of the American Chemical Society, 144(37), 16969-16981.
  • Engen, J. R., & Smith, D. L. (2001). Computational modeling of molecular structures guided by hydrogen-exchange data. Analytical chemistry, 73(9), 256A-265A.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Fülöp, F., & Forró, E. (2018). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. Molecules, 23(8), 1958.
  • Balaram, P. (2009).
  • D'Amelio, N., et al. (2021). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences, 22(16), 8789.
  • Gallicchio, E., & Levy, R. M. (2016). Recent Advances in Computational Models for the Study of Protein-Peptide Interactions. Advances in protein chemistry and structural biology, 104, 1-35.
  • Li, X., et al. (2021). An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites. International journal of molecular sciences, 22(11), 5897.
  • Jayanthi, S., et al. (2021). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. International journal of molecular sciences, 22(3), 1335.
  • Oren, Z., & Shai, Y. (2003). Evaluation of Strategies for Improving Proteolytic Resistance of Antimicrobial Peptides by Using Variants of EFK17, an Internal Segment of LL-37. Antimicrobial agents and chemotherapy, 47(10), 3245-3252.

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A Comparative Guide to Fmoc-4,5-dehydro-D-Leucine: Navigating the Landscape of Unnatural Amino Acids in Peptide Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Nature's Alphabet in Drug Discovery

In the pursuit of novel therapeutics, researchers are increasingly looking beyond the 20 canonical amino acids that constitute nature's blueprint for proteins.[1] Unnatural amino acids (UAAs) have emerged as indispensable tools in modern drug discovery, offering a vast expansion of chemical diversity.[2][] By strategically incorporating these synthetic building blocks, scientists can engineer peptides and peptidomimetics with enhanced properties, such as improved metabolic stability, increased potency, better bioavailability, and refined selectivity for their biological targets.[1][2][4]

This guide provides an in-depth comparison of Fmoc-4,5-dehydro-D-Leucine, a conformationally constrained UAA, with other relevant unnatural amino acids. We will delve into the structural rationale for its use, provide supporting experimental context, and offer practical protocols for its incorporation, empowering researchers to leverage its unique properties in their peptide design and drug development programs.

The Significance of Unsaturation: A Focus on Dehydroamino Acids

Among the diverse classes of UAAs, α,β-dehydroamino acids (dhAAs) are a prominent family characterized by a carbon-carbon double bond between the α and β positions of the amino acid side chain.[5][6] This seemingly simple modification has profound stereochemical and conformational consequences.

The introduction of sp2-hybridized carbons at the α and β positions imparts a planar geometry, which significantly restricts the conformational freedom of both the side chain and the peptide backbone.[5][6] This inherent rigidity can be a powerful tool for peptide design, as it helps to lock the peptide into a specific secondary structure, such as a β-turn or helix.[7][8] Many naturally occurring bioactive peptides, known for their antibiotic, antifungal, and antitumor activities, feature dehydroamino acid residues, underscoring their evolutionary selection for specific functions.[5][6][9]

Detailed Profile: this compound

This compound is a derivative of the essential amino acid Leucine, distinguished by two critical modifications: the presence of a double bond between the 4th and 5th carbon of its side chain, and its D-enantiomeric configuration.

  • Fmoc Protecting Group: The N-α-amino group is protected by the fluorenylmethoxycarbonyl (Fmoc) group. This protection is standard in modern solid-phase peptide synthesis (SPPS), prized for its stability to acid and its clean, base-labile removal, typically with piperidine.[10][11][12]

  • D-Configuration: The use of a D-amino acid is a classic strategy to enhance peptide stability. Natural proteases are stereospecific for L-amino acids, making peptides containing D-isomers highly resistant to enzymatic degradation, thereby increasing their in vivo half-life.

  • 4,5-Dehydro Modification: The double bond within the isobutyl side chain introduces a significant conformational constraint.[10] Unlike the α,β-unsaturation seen in residues like dehydroalanine, this side-chain unsaturation influences peptide folding and side-chain orientation without directly altering the peptide backbone's electronic properties to the same extent.[10] This makes it a valuable tool for probing structure-activity relationships (SAR) and designing enzyme inhibitors or receptor-selective ligands.[10][13]

Comparative Analysis with Other Unnatural Amino Acids

The value of this compound is best understood in comparison to other building blocks used to achieve similar goals in peptide design.

Amino Acid Derivative Structure Key Feature Primary Effect on Peptide Typical Application
This compound (Structure of this compound)D-configuration; Side-chain Cγ=Cδ unsaturationHigh proteolytic stability; Conformational constraint of side chainEnhancing stability and receptor selectivity; SAR studies.[10][13]
Fmoc-4,5-dehydro-L-Leucine (Structure of Fmoc-4,5-dehydro-L-Leucine)L-configuration; Side-chain Cγ=Cδ unsaturationConformational constraint of side chainProbing stereospecific interactions; Creating novel peptide structures.[14]
Fmoc-D-Leucine (Structure of Fmoc-D-Leucine)D-configuration; Saturated side chainHigh proteolytic stability; Flexible side chainGeneral enhancement of peptide stability against proteases.
Fmoc-α-methyl-D-Leucine (Structure of Fmoc-α-methyl-D-Leucine)D-configuration; α-carbon methylationHigh proteolytic stability; Severe restriction of backbone φ angleInducing helical or turn conformations; Stabilizing secondary structures.
Fmoc-Dehydroalanine (ΔAla) (Structure of Fmoc-Dehydroalanine)L-configuration; α,β-unsaturationPlanar, conformationally rigid backbone at residue; Michael acceptorInducing turns; Acting as a reactive handle for chemical modification.[5]

Experimental Design: Incorporation via Solid-Phase Peptide Synthesis

The incorporation of this compound into a peptide sequence is readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[15][16][17] The overall workflow is a cyclical process of deprotection and coupling.

Workflow Diagram: Fmoc Solid-Phase Peptide Synthesis Cycle

Fmoc_SPPS_Cycle cluster_coupling Coupling Step cluster_deprotection Deprotection Step Resin Resin-NH2 Fmoc_AA Fmoc-AA-OH + Activation Coupled Resin-NH-CO-AA-Fmoc Fmoc_AA->Coupled Add to Resin Deprotection 20% Piperidine in DMF Coupled->Deprotection Cleave Fmoc Washes_Post_Coupling DMF/DCM Washes Coupled->Washes_Post_Coupling Remove Excess Reagents Washes_Post_Deprotection DMF Washes Deprotection->Washes_Post_Deprotection Remove Byproducts Washes_Post_Deprotection->Resin Ready for Next Cycle Washes_Post_Coupling->Coupled Repeat Cycle (n-1) times UAA_Structures cluster_A This compound cluster_B Fmoc-D-Leucine cluster_C Fmoc-α-methyl-D-Leucine cluster_D Fmoc-Dehydroalanine (ΔAla) node_A Key Features: - D-Stereocenter - Side-chain unsaturation - Constrains side-chain rotamers node_B Key Features: - D-Stereocenter - Saturated, flexible side chain node_C Key Features: - D-Stereocenter - α-Methyl group - Constrains backbone φ angle node_D Key Features: - α,β-Unsaturation - Planar backbone at residue - Induces turns

Caption: Key structural differences between selected unnatural amino acids.

  • Conformational Rigidity: The double bond in the side chain of dehydro-leucine restricts the number of available low-energy rotamers. This can help pre-organize the peptide into a bioactive conformation, potentially increasing binding affinity for its target by reducing the entropic penalty of binding. This is a different mechanism of constraint compared to α-methyl amino acids, which primarily restrict the backbone's phi (φ) angle.

  • Enhanced Proteolytic Stability: As a D-amino acid, it provides excellent resistance to degradation by common proteases like chymotrypsin and trypsin, which are highly specific for L-amino acids. This is a critical feature for developing peptide drugs with a viable half-life in vivo.

  • Modulation of Bioactivity: The unique geometry and electronic nature of the unsaturated side chain can introduce novel interactions with a target receptor or enzyme active site. It can also be used to remove a steric clash or unfavorable interaction present with the native leucine side chain, leading to enhanced selectivity and potency.

Conclusion

This compound is a powerful and versatile building block for the peptide chemist and drug developer. It uniquely combines two validated strategies for enhancing peptide drug-like properties: stereochemical inversion (D-configuration) for proteolytic resistance and conformational constraint (side-chain unsaturation) for improved potency and selectivity. By understanding its properties in comparison to other unnatural amino acids, researchers can make informed decisions to rationally design next-generation peptide therapeutics with superior performance profiles.

References

  • American Chemical Society. (2021). Illuminating peptide drug discovery via unnatural amino acid incorporation. [Link]

  • JPT Peptide Technologies. Unnatural / Unusual Amino Acids. [Link]

  • Thormann, M., & Hofmann, H.-J. (1998). Conformational properties of peptides containing dehydro amino acids. Journal of Molecular Structure: THEOCHEM, 431(1–2), 79–96. [Link]

  • MySkinRecipes. This compound. [Link]

  • Hong, S. H., et al. (2014). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. JoVE (Journal of Visualized Experiments), (94), e52013. [Link]

  • Siodłak, D. (2015). α,β-Dehydroamino acids in naturally occurring peptides. Amino Acids, 47(1), 1–17. [Link]

  • G. C. K. Roberts (Ed.). (2023). Dehydroamino acid residues in bioactive natural products. Natural Product Reports, 40(12), 2005-2038. [Link]

  • ResearchGate. (1998). Conformational properties of peptides containing dehydro amino acids. [Link]

  • ResearchGate. (2015). α,β-Dehydroamino acids in naturally occurring peptides. [Link]

  • Noren, C. J., et al. (1998). A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. In: Link, A.J. (eds) In Vitro Selection and Application of Functional Nucleotides. Methods in Molecular Biology, vol 93. Humana Press. [Link]

  • Nowak, M. W., et al. (2006). In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool. Molecular BioSystems, 2(11), 545–551. [Link]

  • Lab Alley. Fmoc-4, 5-dehydro-l-leucine, min 95%, 1 gram. [Link]

  • Harvey, R. A., & Ferrier, D. R. (2011). Lippincott's Illustrated Reviews: Biochemistry (5th ed.). Wolters Kluwer/Lippincott Williams & Wilkins.
  • Nowick, J. S., et al. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Vágner, J., et al. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1348, 33–50. [Link]

  • Machado, D., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 19(4), 265-274. [Link]

  • Nelson, D. L., & Cox, M. M. (2017). Lehninger Principles of Biochemistry (7th ed.). W. H. Freeman.
  • Springer Nature Experiments. (2015). Fmoc Solid-Phase Peptide Synthesis. [Link]

  • Biology LibreTexts. (2022). 3.1: Amino Acids and Peptides. [Link]

  • Genaxxon bioscience. Proteins - Peptides - Amino acids: What are the differences. [Link]

Sources

Enhancing Peptide Therapeutics: A Comparative Guide to the Impact of 4,5-Dehydro-D-Leucine on Peptide Stability and Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, peptides represent a burgeoning class of therapeutics, offering high specificity and potency with lower toxicity compared to small molecules. However, their clinical translation is often hampered by inherent limitations, primarily their susceptibility to proteolytic degradation and rapid clearance in vivo. To overcome these hurdles, medicinal chemists have turned to the incorporation of non-natural amino acids to fortivate peptide backbones, thereby enhancing their pharmacokinetic profiles and therapeutic efficacy.

This guide provides an in-depth technical comparison of the impact of a unique unnatural amino acid, 4,5-dehydro-D-leucine , on peptide stability and bioactivity. Through a hypothetical case study of a well-characterized bioactive peptide, we will explore the experimental methodologies used to evaluate its performance against its natural L-leucine counterpart and the more common D-leucine modification. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of non-natural amino acids in their therapeutic peptide design.

The Rationale for Unnatural Amino Acids in Peptide Drug Design

The introduction of unnatural amino acids into a peptide sequence is a powerful strategy to modulate its pharmacological properties. Two of the most effective modifications involve the use of D-amino acids and dehydroamino acids.

  • D-Amino Acids: As enantiomers of the naturally occurring L-amino acids, D-amino acids are not recognized by the active sites of most proteases, rendering peptides that contain them highly resistant to enzymatic degradation.[1][2] This simple stereochemical inversion can dramatically increase a peptide's half-life in biological fluids.[3] However, this modification can sometimes alter the peptide's conformation in a way that reduces its binding affinity to its target receptor.[4]

  • Dehydroamino Acids: The presence of a carbon-carbon double bond in the side chain of a dehydroamino acid introduces significant conformational constraints on the peptide backbone.[5] This rigidity can lock the peptide into a bioactive conformation, potentially increasing its receptor binding affinity and, in some cases, contributing to proteolytic stability.[6]

The novel amino acid, 4,5-dehydro-D-leucine , combines both of these strategic modifications. The D-configuration is expected to confer resistance to proteolysis, while the 4,5-double bond in the leucine side chain introduces a degree of conformational rigidity. This guide will explore the synergistic or differential effects of these combined features.

A Hypothetical Case Study: The Leu-Enkephalin Model

To provide a practical framework for comparison, we will use the well-known neuropeptide, Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) , as our model system. Leu-enkephalin is an endogenous opioid peptide that binds to opioid receptors in the brain, but its therapeutic potential is limited by its very short half-life due to rapid enzymatic degradation. We will hypothetically synthesize and evaluate three analogues of this peptide:

  • [L-Leu⁵]-Enkephalin (Native): Tyr-Gly-Gly-Phe-L-Leu

  • [D-Leu⁵]-Enkephalin: Tyr-Gly-Gly-Phe-D-Leu

  • [4,5-dehydro-D-Leu⁵]-Enkephalin: Tyr-Gly-Gly-Phe-4,5-dehydro-D-Leu

This comparative analysis will allow us to dissect the individual and combined contributions of D-stereochemistry and side-chain unsaturation on peptide stability and bioactivity.

Experimental Design and Methodologies

A rigorous comparative study requires a well-defined experimental plan encompassing peptide synthesis, stability assessment, and bioactivity evaluation.

Part 1: Peptide Synthesis

The three peptide analogues will be synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).[7]

Diagram of the SPPS Workflow:

SPPS_Workflow Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Coupling1 Amino Acid Coupling 1 (Fmoc-L-Leu-OH/Fmoc-D-Leu-OH/ Fmoc-4,5-dehydro-D-Leu-OH, HBTU, DIPEA in DMF) Deprotection1->Coupling1 Wash1 Wash (DMF, DCM, MeOH) Coupling1->Wash1 Repeat Repeat Deprotection, Coupling, and Wash Steps for each amino acid (Phe, Gly, Gly, Tyr) Wash1->Repeat Cleavage Cleavage from Resin and Side-Chain Deprotection (TFA/TIS/H2O) Repeat->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Peptide Pure Peptide Analogues Lyophilization->Final_Peptide

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Detailed Protocol for Peptide Synthesis:

  • Resin Preparation: Rink amide resin will be swollen in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: The Fmoc protecting group on the resin will be removed by treatment with 20% piperidine in DMF for 20 minutes. The resin will then be washed thoroughly with DMF, dichloromethane (DCM), and methanol (MeOH).

  • Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-L-Leu-OH, Fmoc-D-Leu-OH, or Fmoc-4,5-dehydro-D-Leu-OH) will be activated with HBTU and DIPEA in DMF and coupled to the resin for 2 hours. Coupling efficiency will be monitored by a Kaiser test.

  • Chain Elongation: The deprotection and coupling steps will be repeated for each subsequent amino acid in the sequence (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, and Boc-Tyr(tBu)-OH).

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide will be cleaved from the resin, and all side-chain protecting groups will be removed by treatment with a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (95:2.5:2.5) for 3 hours.

  • Purification and Characterization: The crude peptide will be precipitated in cold diethyl ether, dissolved in water, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptides will be confirmed by analytical RP-HPLC and mass spectrometry.

Part 2: Comparative Stability Analysis

The stability of the three peptide analogues will be assessed against enzymatic degradation and thermal stress.

A. Proteolytic Stability Assay

Diagram of the Proteolytic Stability Assay Workflow:

Proteolysis_Workflow Peptide_Solution Peptide Analogue Solution (1 mg/mL) Incubation Incubation with Protease (Trypsin or Chymotrypsin) at 37°C Peptide_Solution->Incubation Time_Points Aliquots taken at various time points (0, 15, 30, 60, 120 min) Incubation->Time_Points Quench Quench Reaction (e.g., acid addition) Time_Points->Quench Analysis RP-HPLC Analysis Quench->Analysis Data_Analysis Quantify Remaining Peptide and Calculate Half-Life (t½) Analysis->Data_Analysis Result Comparative Stability Data Data_Analysis->Result

Caption: Proteolytic Stability Assay Workflow.

Detailed Protocol for Proteolytic Stability Assay:

  • Peptide Solutions: Each peptide analogue will be dissolved in a phosphate buffer (pH 7.4) to a final concentration of 1 mg/mL.

  • Enzyme Solutions: Solutions of trypsin and chymotrypsin (common serine proteases) will be prepared in the same buffer at a concentration of 0.1 mg/mL.

  • Incubation: The peptide solutions will be incubated with the enzyme solutions at a 100:1 (peptide:enzyme) ratio at 37°C.

  • Time-Course Analysis: Aliquots will be taken at various time points (e.g., 0, 15, 30, 60, and 120 minutes).

  • Reaction Quenching: The enzymatic reaction in each aliquot will be stopped by the addition of 1% TFA.

  • RP-HPLC Analysis: The amount of remaining intact peptide in each aliquot will be quantified by RP-HPLC by integrating the area of the corresponding peptide peak.

  • Data Analysis: The percentage of remaining peptide will be plotted against time, and the half-life (t½) of each peptide in the presence of each enzyme will be calculated.

B. Thermal Stability Assay

Circular Dichroism (CD) spectroscopy will be used to assess the thermal stability of the peptides by monitoring changes in their secondary structure as a function of temperature.

Detailed Protocol for Thermal Stability Assay:

  • Sample Preparation: Peptide solutions will be prepared in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of 0.1 mg/mL.

  • CD Spectroscopy: CD spectra will be recorded from 190 to 260 nm at a starting temperature of 20°C.

  • Thermal Denaturation: The temperature will be increased in increments of 2°C from 20°C to 90°C, and a CD spectrum will be recorded at each temperature.

  • Data Analysis: The change in the CD signal at a specific wavelength (e.g., 222 nm for α-helical content) will be plotted against temperature. The melting temperature (Tm), the temperature at which 50% of the peptide is unfolded, will be determined from the midpoint of the transition.

Part 3: Comparative Bioactivity Analysis

The biological activity of the three enkephalin analogues will be determined by assessing their ability to bind to and activate opioid receptors.

A. Receptor Binding Assay

A competitive radioligand binding assay will be performed to determine the binding affinity (Ki) of each peptide analogue for the µ-opioid receptor.[8]

Diagram of the Receptor Binding Assay Workflow:

Binding_Assay_Workflow Membrane_Prep Prepare Cell Membranes Expressing µ-Opioid Receptor Assay_Setup Incubate Membranes with Radioligand ([³H]-DAMGO) and varying concentrations of Peptide Analogue Membrane_Prep->Assay_Setup Incubation Incubate at 25°C for 60 minutes Assay_Setup->Incubation Filtration Rapid Filtration through Glass Fiber Filters to separate bound and free radioligand Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Measure Radioactivity of Filters via Liquid Scintillation Counting Washing->Scintillation Data_Analysis Calculate IC50 and Ki values Scintillation->Data_Analysis Result Comparative Binding Affinity Data Data_Analysis->Result

Sources

Comparative Analysis of Enzymatic Stability: The Advantage of 4,5-Dehydro-D-Leucine in Therapeutic Peptides

Author: BenchChem Technical Support Team. Date: January 2026

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A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Executive Summary

The therapeutic promise of peptides is often curtailed by their rapid degradation by endogenous proteases, leading to poor pharmacokinetic profiles. A leading strategy to overcome this hurdle is the incorporation of unnatural amino acids (UAAs). This guide provides a comparative analysis of the enzymatic stability conferred by 4,5-dehydro-D-Leucine (ΔdLeu), a UAA combining the features of a dehydroamino acid and a D-amino acid. Through a review of mechanistic principles and supporting experimental data, we demonstrate that ΔdLeu offers superior proteolytic resistance compared to native L-amino acids and traditional D-amino acid substitutions, positioning it as a powerful tool in the development of next-generation peptide therapeutics.

Introduction: The Revolving Door of Peptide Therapeutics

Peptide-based drugs offer high specificity and low toxicity, making them attractive therapeutic candidates. However, their journey through the physiological environment is fraught with peril. Proteases, the body's natural protein recycling machinery, readily recognize and cleave the peptide bonds of natural L-amino acid sequences, resulting in short in-vivo half-lives that limit clinical efficacy.[1][2][3] To transition peptides from promising leads to viable drugs, enhancing their stability against enzymatic degradation is paramount.[4]

Strategies to bolster peptide stability include terminal modifications, cyclization, and, most effectively, the incorporation of UAAs.[4][5] These modified residues can disrupt the precise geometry required for protease-substrate recognition and catalysis.[6] This guide focuses on a particularly potent UAA, 4,5-dehydro-D-Leucine, and compares its stabilizing effects against two key benchmarks:

  • Native Peptides: Containing the natural, protease-susceptible L-Leucine.

  • D-Amino Acid Substituted Peptides: Containing D-Leucine, a common and effective stabilizing modification.[3][6]

The Mechanism of Enhanced Proteolytic Resistance

The superior stability conferred by ΔdLeu stems from a synergistic combination of two structural features: the α,β-unsaturation and the D-configuration.

  • Conformational Rigidity: The Cα=Cβ double bond in dehydroamino acids restricts the torsional angles (phi, ψ) of the peptide backbone.[1][7][8] This induced rigidity favors specific secondary structures, such as β-turns or helices, making the peptide a poorer substrate for proteases that typically recognize and cleave more flexible, random-coil conformations.[1][7][8] Seminal work by Stammer and co-workers demonstrated that incorporating α,β-dehydroamino acids like Z-ΔPhe and Z-ΔLeu into enkephalin mimics significantly protected them from proteolysis.[1][7]

  • Steric Hindrance and Stereochemical Incompatibility: Proteases are chiral enzymes evolved to recognize L-amino acids. The substitution with a D-amino acid disrupts the stereospecific interactions within the enzyme's active site, hindering proper binding and catalysis.[6][9] Furthermore, bulky dehydroamino acids, such as dehydrovaline (ΔVal), have been shown to be particularly effective at stabilizing peptides due to increased steric strain.[1] The combination of the D-configuration with the rigid, unsaturated side chain of ΔdLeu presents a formidable barrier to protease approach and cleavage. Research has also shown that pairing a bulky dehydroamino acid with a D-amino acid can synergistically enhance resistance to proteolysis.[1]

Below is a conceptual diagram illustrating how these features obstruct protease activity.

G cluster_0 Protease Active Site (S1 Pocket) cluster_1 Peptide Substrates protease {Protease Recognition Pocket | Catalytic Residues} L_Leu L-Leucine Peptide Flexible Backbone Correct Stereochemistry L_Leu->protease Good Fit (Leads to Cleavage) D_Leu D-Leucine Peptide Incorrect Stereochemistry D_Leu->protease Poor Fit (Hindered) Dehydro_D_Leu 4,5-Dehydro-D-Leucine Peptide Rigid Backbone Incorrect Stereochemistry Dehydro_D_Leu->protease No Fit (Blocked) G cluster_workflow Protease Stability Assay Workflow cluster_sampling 4. Time-Course Sampling prep 1. Prepare Peptides (L-Leu, D-Leu, ΔdLeu) enzyme 2. Add Protease (e.g., Trypsin) prep->enzyme incubate 3. Incubate at 37°C enzyme->incubate t0 T=0 min incubate->t0 t1 T=30 min quench 5. Quench with Acid (e.g., TFA) t0->quench t2 T=60 min t3 T=120 min hplc 6. Analyze by RP-HPLC quench->hplc data 7. Calculate Half-Life (t½) hplc->data

Sources

Spectroscopic comparison of peptides with and without 4,5-dehydro-D-Leucine

label="Generalized workflow for spectroscopic comparison."; labelloc="b"; } DOT Caption: Experimental workflow for peptide spectroscopic characterization.

References

  • Singh, M., & Kaur, M. (1991). Synthetic and conformational studies on dehydrovaline-containing model peptides. Indian Journal of Chemistry - Section B, 30B, 833-836.
  • Hofmann, H. J., & Scheiner, S. (1998). Conformational properties of peptides containing dehydro amino acids. Journal of Molecular Structure: THEOCHEM, 432(1-2), 1-13.
  • Hofmann, H.-J., et al. (1998). Conformational properties of peptides containing dehydro amino acids. Journal of Molecular Structure: THEOCHEM, 432(1-2), 1-13.
  • Singh, T. P., Narula, P., & Patel, H. C. (1995). Conformational studies of peptides containing α,β-dehydroamino acid residues. Acta Crystallographica Section B: Structural Science, 51(4), 523-531.
  • Pace, C. N., et al. (2014). Ultraviolet absorption spectroscopy of peptides. Methods in Molecular Biology, 1088, 225-36.
  • Greenfield, N. J. (2014). Circular dichroism of peptides. Methods in Molecular Biology, 1088, 247-53.
  • Royo, M., et al. (2021).
  • Roy, A., et al. (2015). Incorporation of Putative Helix-Breaking Amino Acids in the Design of Novel Stapled Peptides: Exploring Biophysical and Cellular Permeability Properties. Chemistry & Biology, 22(5), 633-642.
  • Sharma, S., et al. (2021).
  • Agilent Technologies. (2022). Enhanced Peptide Characterization and Stability Assessment. [Link]

  • Schmid, F. X. (2014). Ultraviolet Absorption Spectroscopy of Peptides. Methods in Molecular Biology, 1088, 225-236.
  • Toth, I., et al. (1994). Peptides containing gamma,delta-dihydroxy-L-leucine. The Journal of Organic Chemistry, 59(24), 7499-7504.
  • Rinaldi, S., et al. (2020). The Diverse World of Foldamers: Endless Possibilities of Self-Assembly. Molecules, 25(14), 3273.
  • De Simone, A., & Monti, M. C. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729-2782.
  • University of Regensburg. Peptide NMR. [Link]

  • Levit, A. M., et al. (2016). Effects of D-Amino Acid Replacements on the Conformational Stability of Miniproteins. ChemBioChem, 17(5), 415-420.
  • Evans, J. N. S. (1995). NMR Spectroscopy of Peptides and Proteins. In: Biomolecular NMR Spectroscopy. Methods in Molecular Biology, vol 49. Humana Press, Totowa, NJ.
  • Andrew, E. R., et al. (2018). NMR spectroscopy of peptides. Scientific Reports, 8, 12345.
  • Jackson, G. P., et al. (2019). Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD-MS). Journal of the American Society for Mass Spectrometry, 30(12), 2603-2612.
  • Sametz, D. E., & Zondlo, N. J. (2021). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory NMR Instruction. ChemRxiv.
  • Sato, A. K., et al. (2000). Determinants of the peptide-induced conformational change in the human class II major histocompatibility complex protein HLA-DR1. The Journal of biological chemistry, 275(3), 2163-70.
  • Lebedev, A. T., et al. (2015). Discrimination of Leucine and Isoleucine in Peptides Sequencing with Orbitrap Fusion Mass Spectrometer. Journal of the American Society for Mass Spectrometry, 26(12), 2093-2100.
  • Goncearenco, A., & Gsponer, J. (2024). Peptide-Based Mass Spectrometry for the Investigation of Protein Complexes. Methods in Molecular Biology, 3234, 31-40.
  • Ghosh, S., et al. (2022). Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics. Amino Acids, 54(1), 1-21.
  • Clinical and Laboratory Standards Institute. (2021). Quantitative Measurement of Proteins and Peptides by Mass Spectrometry. CLSI guideline C64-Ed1.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6106, L-Leucine. [Link]

A Comparative Guide to Fmoc-4,5-dehydro-D-Leucine and Fmoc-Leucine in Peptide Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide synthesis and drug discovery, the strategic selection of amino acid building blocks is paramount to achieving desired therapeutic outcomes. While the 20 proteinogenic amino acids provide a vast chemical space, the incorporation of non-canonical or unnatural amino acids (UAAs) offers a powerful strategy to modulate peptide structure, stability, and function.[1] This guide provides an in-depth comparison of a standard building block, Fmoc-L-Leucine, with a structurally unique alternative, Fmoc-4,5-dehydro-D-Leucine, for researchers, scientists, and drug development professionals.

We will explore the fundamental chemical differences between these two derivatives and elucidate how these differences translate into significant effects on peptide conformation, proteolytic stability, and ultimately, biological activity. This analysis is supported by established principles of peptide chemistry and provides actionable protocols for their incorporation via Solid-Phase Peptide Synthesis (SPPS).

Head-to-Head Comparison: Structural and Chemical Properties

At a glance, the names suggest a subtle difference, but the structural distinctions between Fmoc-L-Leucine and this compound are profound and have significant implications for peptide design. Fmoc-L-Leucine is the standard, protected form of the natural amino acid leucine, characterized by a flexible isobutyl side chain.[2][3][4] In contrast, this compound introduces two critical modifications: a double bond within the side chain and a D-chiral configuration.[5][6]

FeatureFmoc-L-LeucineThis compound
CAS Number 35661-60-0[2][4]917099-00-4[5][6]
Molecular Formula C₂₁H₂₃NO₄[2][3][7]C₂₁H₂₁NO₄[5][6]
Molecular Weight 353.4 g/mol [3][7]351.4 g/mol [5][6]
Chirality L-configuration (natural)D-configuration (unnatural)
Side Chain Saturated isobutyl groupUnsaturated isobutyl group (4,5-double bond)
Flexibility High conformational flexibilityConformationally constrained side chain
Key Characteristic Standard hydrophobic residueConformationally rigid, proteolytically resistant building block

The presence of the fluorenylmethoxycarbonyl (Fmoc) group is common to both, serving as a temporary protecting group for the α-amine, which is readily cleaved under mild basic conditions (e.g., piperidine), making both compatible with the widely used Fmoc-SPPS strategy.[7][8]

The Impact of Structural Modification on Peptide Properties

The decision to incorporate this compound instead of its canonical counterpart is driven by the desire to engineer specific properties into the final peptide. These properties stem directly from its unique structural features.

Conformational Rigidity: A Tool for Structural Control

The C4=C5 double bond in the dehydro-leucine side chain removes two rotatable bonds, significantly restricting the side chain's conformational freedom.[5] This rigidity can be a powerful tool for peptide designers.

  • Inducing Secondary Structures: By locking the side chain into a more defined orientation, dehydro-amino acids can favor the formation of specific secondary structures like β-turns, β-hairpins, or 3₁₀-helices.[9][10] This is a crucial advantage when the therapeutic goal is to mimic the conformation of a natural peptide loop or binding epitope.

  • Bioactive Conformation: Many peptides must adopt a specific three-dimensional shape to bind to their biological targets. The flexibility of natural peptides can be a liability, as only a fraction of the molecules may be in the active conformation at any given time. Incorporating a rigid residue like dehydro-leucine can "pre-organize" the peptide into its bioactive shape, potentially leading to a significant increase in binding affinity and potency.[11]

In contrast, the flexible isobutyl side chain of Fmoc-L-Leucine allows for greater conformational sampling, which may be advantageous for peptides that rely on an "induced fit" mechanism for target binding.

Enhanced Proteolytic Stability

One of the most significant hurdles in developing peptide therapeutics is their rapid degradation by proteases in the body.[12][13] this compound offers a dual-defense mechanism against this enzymatic breakdown.

  • D-Configuration: Proteases are highly stereospecific enzymes, evolved to recognize and cleave peptide bonds between L-amino acids. The incorporation of a D-amino acid creates a proteolytically resistant site, effectively shielding the adjacent peptide bonds from enzymatic hydrolysis.[13][14]

  • Unsaturated Side Chain: The presence of the double bond further alters the residue's shape and electronic properties, making it a poor substrate for digestive enzymes like chymotrypsin, which typically cleave after large hydrophobic L-residues like leucine.[15]

Peptides synthesized with standard Fmoc-L-Leucine remain susceptible to cleavage by a variety of proteases, limiting their in vivo half-life.[15]

Strategic Applications in Peptide Design

The choice between these two building blocks is dictated by the specific objectives of the research or drug development program.

  • Fmoc-L-Leucine is the default choice for:

    • Synthesizing native peptide sequences or their simple analogues.

    • Applications where maintaining the natural structure and flexibility is critical.

    • Projects where proteolytic stability is not a primary concern (e.g., in vitro assays).

  • This compound is strategically employed for:

    • Developing Peptidomimetics: Creating novel peptide-based drugs with improved pharmacokinetic profiles.[5][16]

    • Enhancing Stability: Increasing the half-life of peptides for in vivo applications.[11][16]

    • Structure-Activity Relationship (SAR) Studies: Probing the conformational requirements for biological activity by locking the peptide backbone.[5]

    • Targeted Therapeutics: Designing enzyme inhibitors, novel anticancer peptides, or modified neuropeptides with enhanced selectivity and efficacy.[5][11][16]

Experimental Protocols and Workflows

Both amino acid derivatives are incorporated using the Fmoc/tBu strategy in Solid-Phase Peptide Synthesis (SPPS).[1][8][17] The core workflow involves iterative cycles of deprotection, washing, coupling, and washing.

SPPS_Workflow cluster_cycle Iterative Synthesis Cycle cluster_final Final Steps Resin Start: Resin-Bound Peptide (Fmoc-N-terminus) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 2. Wash (DMF) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 4. Wash (DMF) Coupling->Wash2 Elongated Resin-Bound Peptide (N+1 residues) Wash2->Elongated Repeat for next AA Cleavage 5. Final Deprotection & Cleavage from Resin (TFA Cocktail) Elongated->Cleavage Synthesis Complete Purification 6. Precipitation & Purification (HPLC) Cleavage->Purification

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A Comparative Guide to the Biological Activity of D- and L-Dehydro-leucine Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of peptide therapeutics and drug development, the incorporation of non-canonical amino acids is a pivotal strategy for enhancing biological activity, stability, and conformational rigidity. Among these, α,β-dehydroamino acids, and specifically dehydro-leucine (ΔLeu), have garnered significant attention.[1][2] The presence of a carbon-carbon double bond in the amino acid backbone introduces unique stereochemical and electronic properties that can profoundly influence peptide structure and function.[3][4][5] This guide provides a comprehensive comparison of the biological activities of peptides containing D-dehydro-leucine (D-ΔLeu) versus L-dehydro-leucine (L-ΔLeu), offering insights for researchers, scientists, and professionals in drug development.

The chirality of the α-carbon is a fundamental determinant of biological recognition and activity. In the context of dehydro-leucine, the stereochemistry at this center dictates the spatial orientation of the isobutyl side chain, thereby influencing interactions with biological targets such as enzymes and receptors. This guide will delve into the nuanced differences in antimicrobial, anticancer, and enzyme-inhibitory activities imparted by the D- and L-configurations of dehydro-leucine within a peptide sequence.

Stereochemistry and Conformational Implications

The introduction of an α,β-double bond in dehydro-leucine flattens the peptide backbone at the site of incorporation, imposing significant conformational constraints.[3] This rigidity can stabilize specific secondary structures, such as β-turns, which are often crucial for biological activity.[4][5] The stereochemistry (D- or L-) at the α-carbon, in conjunction with the (Z)- or (E)-geometry of the double bond, further refines these conformational preferences.

Theoretical and experimental studies have shown that the steric bulk of the β-substituent in dehydroamino acids plays a critical role in determining the peptide's conformation.[4] While residues like dehydrophenylalanine (ΔPhe) and dehydroleucine (ΔLeu) with larger β-substituents tend to stabilize β-turn structures, smaller residues may favor more extended conformations.[4][5] The choice between D- and L-ΔLeu can therefore be a powerful tool to modulate the three-dimensional structure of a peptide and, consequently, its biological function.

Comparative Biological Activities

The biological impact of incorporating D- versus L-dehydro-leucine can be substantial, leading to differential activities across various therapeutic areas.

Antimicrobial Activity

The hydrophobicity and secondary structure of antimicrobial peptides (AMPs) are critical for their mechanism of action, which often involves disruption of microbial cell membranes.[6][7] The incorporation of dehydro-leucine can enhance the hydrophobicity of a peptide.[8][9]

A study on the brevinin-1OS (B1OS) peptide demonstrated that the addition of either an L-leucine or a D-leucine residue at the second position significantly enhanced its antibacterial activity, particularly against Gram-positive bacteria.[8][9] The modified peptides, B1OS-L and B1OS-D-L, exhibited remarkably lower minimum inhibitory concentrations (MICs) compared to the parent peptide.[9] For instance, the MIC against S. aureus and MRSA was improved from 32 µM and 64 µM in the parent peptide to 2 µM and 4 µM, respectively, in the modified versions.[9] Notably, the D-leucine modified peptide (B1OS-D-L) showed a faster bactericidal effect against E. coli compared to the parent peptide.[8][9] This suggests that the stereochemistry at this position can influence the kinetics of bacterial killing.

PeptideMIC (µM) vs. S. aureusMIC (µM) vs. MRSAMIC (µM) vs. E. coli
B1OS (Parent)3264>128
B1OS-L (L-Leu modified)2432
B1OS-D-L (D-Leu modified)2432
Data synthesized from a study on brevinin-1OS peptides.[9]
Anticancer Activity

The potential of peptides as anticancer agents is an area of active research.[10] The incorporation of dehydro-leucine has been shown to contribute to the anticancer properties of peptides.[11][12] Leucine itself has a complex and sometimes controversial role in cancer, with some studies suggesting pro-tumorigenic effects while others indicate anticancer activity, often mediated through the mTOR signaling pathway.[13]

In the same study on B1OS peptides, both L- and D-leucine modifications not only enhanced antibacterial activity but also significantly improved anticancer activity against lung cancer cells (H838).[8] The D-leucine modified peptide, B1OS-D-L, was particularly effective, causing the death of all H838 cells within 2 hours of treatment at a concentration of 10 µM, with low cytotoxicity to normal cells.[8] This highlights the potential of D-amino acid modifications in developing potent and selective anticancer peptides.

Enzyme Inhibitory Activity

Peptides containing dehydro-amino acids can act as potent enzyme inhibitors.[14] The constrained conformation and electrophilic nature of the dehydro-amino acid residue can facilitate strong and specific binding to the active site of an enzyme. The stereochemistry of the dehydro-amino acid is often a critical determinant of this inhibitory action.

For example, dipeptides containing a sterically constrained amino acid, (E)-2,3-methanophenylalanine (a phenylalanine analog), showed that the inhibitory action against chymotrypsin was dependent on the configuration of the amino acid residue.[14] While direct comparative studies on the enzyme inhibitory activity of D- vs L-dehydro-leucine peptides are less common in the readily available literature, it is a well-established principle in medicinal chemistry that stereochemistry profoundly impacts enzyme-inhibitor interactions. Peptides containing D-amino acids are generally more resistant to proteolytic degradation, which can enhance their bioavailability and duration of action as enzyme inhibitors.

Experimental Protocols

Peptide Synthesis

The synthesis of peptides containing D- or L-dehydro-leucine can be achieved through solid-phase peptide synthesis (SPPS).[15][16] The corresponding Fmoc-protected dehydro-leucine derivatives (Fmoc-D-ΔLeu-OH or Fmoc-L-ΔLeu-OH) are used as building blocks.[15][16][17]

Step-by-Step Protocol for Solid-Phase Peptide Synthesis:

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for C-terminal amide peptides).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in dimethylformamide (DMF).

  • Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected amino acid (including Fmoc-D-ΔLeu-OH or Fmoc-L-ΔLeu-OH) using a coupling reagent such as HBTU/HOBt in the presence of a base like diisopropylethylamine (DIPEA). Allow the coupling reaction to proceed for a specified time.

  • Washing: Thoroughly wash the resin with DMF and other solvents to remove excess reagents and by-products.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.

Antimicrobial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) is a standard measure of the antimicrobial efficacy of a compound.

Step-by-Step Protocol for MIC Assay:

  • Bacterial Culture: Grow the target bacterial strain (e.g., S. aureus, E. coli) in a suitable broth medium to the mid-logarithmic phase.

  • Peptide Dilution: Prepare a series of two-fold dilutions of the test peptides in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add a standardized suspension of the bacteria to each well of the microtiter plate.

  • Incubation: Incubate the plate at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

  • Controls: Include positive (bacteria with no peptide) and negative (broth only) controls.

Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Step-by-Step Protocol for MTT Assay:

  • Cell Seeding: Seed cancer cells (e.g., H838) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with various concentrations of the test peptides and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Visualizing the Workflow

Peptide_Synthesis_and_Activity_Workflow cluster_synthesis Peptide Synthesis cluster_activity Biological Activity Assays Resin Resin Preparation Deprotection Deprotection Coupling Coupling Deprotection->Coupling 1. Fmoc Deprotection 2. Amino Acid Coupling Washing Washing Coupling->Washing Wash Cleavage Cleavage & Deprotection Coupling->Cleavage Final AA Washing->Deprotection Repeat for each AA Purification RP-HPLC Purification Cleavage->Purification Crude Peptide Characterization Mass Spec & HPLC Purification->Characterization Pure Peptide MIC Antimicrobial Assay (MIC) Characterization->MIC MTT Anticancer Assay (MTT) Characterization->MTT Enzyme Enzyme Inhibition Assay Characterization->Enzyme

Caption: Workflow for peptide synthesis and subsequent biological activity evaluation.

Conclusion

The stereochemistry of dehydro-leucine residues within a peptide sequence is a critical factor that significantly influences biological activity. The choice between D- and L-dehydro-leucine can modulate the peptide's conformation, hydrophobicity, and resistance to proteolysis, thereby impacting its antimicrobial, anticancer, and enzyme-inhibitory properties. As demonstrated by the B1OS peptide case study, the incorporation of a D-amino acid can lead to enhanced and faster biological effects. This guide underscores the importance of stereochemical considerations in the rational design of novel peptide-based therapeutics. Further research directly comparing the bioactivities of D- and L-dehydro-leucine containing peptides across a wider range of biological targets will undoubtedly provide deeper insights and accelerate the development of more potent and selective drugs.

References

  • Chem-Impex. (n.d.). Fmoc-4,5-dehydro-D-Leucine. Retrieved from [Link]

  • Chem-Impex. (n.d.). Fmoc-4,5-dehydro-L-leucine. Retrieved from [Link]

  • Chem-Impex. (n.d.). 4,5-Dehydro-L-leucine. Retrieved from [Link]

  • Ohshima, T., et al. (2014). Efficient synthesis of D-branched-chain amino acids and their labeled compounds with stable isotopes using D-amino acid dehydrogenase. PubMed. Retrieved from [Link]

  • Hofmann, H. J., et al. (1998). Conformational properties of peptides containing dehydro amino acids. ResearchGate. Retrieved from [Link]

  • Gupta, A., & Chauhan, V. S. (1993). Conformation of dehydropeptides. International Journal of Peptide and Protein Research, 41(5), 421–426. Retrieved from [Link]

  • de Souza, A. C. S., et al. (2018). Antimicrobial activity of leucine-substituted decoralin analogs with lower hemolytic activity. ResearchGate. Retrieved from [Link]

  • Uma, K., et al. (1991). Synthetic and conformational studies on dehydrovaline-containing model peptides. International Journal of Peptide and Protein Research, 37(4), 281-287. Retrieved from [Link]

  • Gaertner, P., et al. (2016). Studies on the synthesis of peptides containing dehydrovaline and dehydroisoleucine based on copper-mediated enamide formation. Beilstein Journal of Organic Chemistry, 12, 533–540. Retrieved from [Link]

  • Wikipedia. (n.d.). Leucine. Retrieved from [Link]

  • Edagwa, B. J., & Taylor, C. M. (2009). Peptides containing gamma,delta-dihydroxy-L-leucine. The Journal of Organic Chemistry, 74(11), 4132–4136. Retrieved from [Link]

  • Wang, M., et al. (2021). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. MDPI. Retrieved from [Link]

  • Siodłak, D. (2015). α,β-Dehydroamino acids in naturally occurring peptides. Amino Acids, 47(1), 1-17. Retrieved from [Link]

  • Amiram, M., et al. (2013). Ribosomal Synthesis of Dehydroalanine Containing Peptides. Journal of the American Chemical Society, 135(36), 13334–13337. Retrieved from [Link]

  • Shimohigashi, Y., et al. (1987). Enzyme inhibition by dipeptides containing 2,3-methanophenylalanine, a sterically constrained amino acid. International Journal of Peptide and Protein Research, 30(5), 630-636. Retrieved from [Link]

  • Queen's University Belfast. (2021). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. Retrieved from [Link]

  • Chen, Y., et al. (2007). Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides. Antimicrobial Agents and Chemotherapy, 51(4), 1398–1406. Retrieved from [Link]

  • Starr, C. G., et al. (2016). Cationic Hydrophobic Peptides with Antimicrobial Activity. Antimicrobial Agents and Chemotherapy, 60(5), 2993–3003. Retrieved from [Link]

  • An, H., et al. (2023). Double-Edge Effects of Leucine on Cancer Cells. MDPI. Retrieved from [Link]

  • Rajkumar, R., et al. (2021). Leucine-Rich, Potent Anti-Bacterial Protein against Vibrio cholerae, Staphylococcus aureus from Solanum trilobatum Leaves. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of DL-leucine.
  • SciTechDaily. (2022). Scientists Have Discovered Unique Peptides With Anti-Cancer Potential. Retrieved from [Link]

  • Gonzalez-García, E., et al. (2023). Bioactive Plant Peptides: Physicochemical Features, Structure-Function Insights and Mechanism of Action. International Journal of Molecular Sciences, 24(13), 11075. Retrieved from [Link]

  • Google Patents. (n.d.). Leucine/Peptide Composition and Method of Formulation.
  • Duan, Y., et al. (2021). Research progress in the role and mechanism of Leucine in regulating animal growth and development. Frontiers in Veterinary Science, 8, 778104. Retrieved from [Link]

  • Moody, G. C., & de la Cruz, M. (2023). Dehydroamino acid residues in bioactive natural products. Natural Product Reports, 40(12), 2005-2032. Retrieved from [Link]

  • Adebayo, G. W., et al. (2023). ACE- and DPP-IV-Inhibitory Peptides from Bambara Groundnut Hydrolysate: Elucidation Using Computational Tools and Molecular Docking. MDPI. Retrieved from [Link]

  • Balaram, P. (1982). The Stereochemistry of Peptides Containing α-Aminoisobutyric Acid. Critical Reviews in Biochemistry and Molecular Biology, 16(4), 307-348. Retrieved from [Link]

  • Stufano, M., et al. (2020). Role of Bioactive Peptide Sequences in the Potential Impact of Dairy Protein Intake on Metabolic Health. International Journal of Molecular Sciences, 21(23), 8881. Retrieved from [Link]

  • Boschin, G., et al. (2014). ACE-inhibitory activity of enzymatic protein hydrolysates from lupin and other legumes. Food Chemistry, 145, 44-50. Retrieved from [Link]

  • Garcia-Mora, P., et al. (2021). Recent Advances in In Vitro and In Vivo Studies of Antioxidant, ACE-Inhibitory and Anti-Inflammatory Peptides from Legume Protein Hydrolysates. Foods, 10(12), 3079. Retrieved from [Link]

  • Balaram, P., et al. (1989). Synthetic and conformational studies on dehydrophenylalanine containing model peptides. International Journal of Peptide and Protein Research, 33(2), 103-111. Retrieved from [Link]

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A Senior Application Scientist's Guide to Mass Spectrometry Analysis for Confirming 4,5-Dehydro-D-Leucine Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of peptide therapeutics and engineered proteins, the site-specific incorporation of unnatural amino acids (UAAs) offers a powerful tool for modulating biological activity, enhancing stability, and introducing novel functionalities. Among these, 4,5-dehydro-D-Leucine (dhL), with its unsaturated side chain, presents unique opportunities for creating constrained peptide conformations or for subsequent chemical modification. However, the successful incorporation of any UAA is not merely a synthetic endpoint; it is an analytical challenge that demands rigorous, unambiguous verification.

This guide provides an in-depth comparison of mass spectrometry-based strategies to confirm the successful incorporation and localization of 4,5-dehydro-D-Leucine within a peptide or protein sequence. We will move beyond simple mass confirmation to explore how different fragmentation techniques can provide the high-confidence data required for advancing a drug development program or fundamental research project.

The Analytical Imperative: Beyond Molecular Weight

The first step in confirming the incorporation of dhL is to measure the molecular weight of the intact peptide or protein. A high-resolution mass spectrometer (such as an Orbitrap or TOF instrument) should reveal a mass shift corresponding to the substitution of a natural amino acid with dhL. 4,5-dehydro-D-Leucine has the same elemental composition (C6H11NO2) and monoisotopic mass (129.07898 Da) as its saturated isomer, isoleucine, but is isomeric with leucine. However, it is important to note its difference from other common amino acids. For example, compared to Alanine (C3H7NO2, 89.04768 Da), the mass difference would be +40.0313 Da. While this initial check is essential, it is insufficient. It does not confirm the precise location of the UAA in the sequence, nor does it rule out other potential modifications that could result in a similar mass shift. True confirmation lies in the fragmentation data generated by tandem mass spectrometry (MS/MS).

The core challenge—and the focus of this guide—is selecting the optimal MS/MS strategy to "read" the sequence and pinpoint the location of the dhL residue. The key lies in understanding how the unsaturated side chain of dhL behaves under different fragmentation conditions.

A Comparative Analysis of Tandem Mass Spectrometry Techniques

Tandem mass spectrometry works by isolating a specific peptide ion (the precursor ion), subjecting it to fragmentation, and then analyzing the masses of the resulting fragment ions (product ions). The pattern of product ions allows for the reconstruction of the peptide sequence. The three most common fragmentation techniques in modern proteomics are Collision-Induced Dissociation (CID), Higher-Energy C-trap Dissociation (HCD), and Electron Transfer Dissociation (ETD).

Collision-Induced Dissociation (CID) and Higher-Energy C-trap Dissociation (HCD)

CID and HCD are "vibrational" excitation methods where the precursor ion's kinetic energy is converted into internal energy through collisions with an inert gas.[1] This energy causes fragmentation, primarily at the weakest bonds—the peptide amide bonds—generating characteristic b- and y-type fragment ions.[1][2]

  • Mechanism and Expected Outcome for dhL: For a standard peptide, CID and HCD are highly effective and generate rich, interpretable spectra. However, the energy imparted is not localized and can lead to the fragmentation of labile side chains or post-translational modifications (PTMs).[1] The double bond in the dhL side chain represents a potential liability under CID/HCD conditions. It is chemically plausible that the side chain could undergo a characteristic neutral loss, where the side chain or a portion of it is cleaved from the peptide backbone and is not detected as a charged fragment. This behavior is frequently observed with modifications like phosphorylation, where the phosphate group is readily lost.[3][4]

  • Expert Insight: While a characteristic neutral loss can be a useful diagnostic marker, it is a double-edged sword. The loss of the side chain from the precursor ion before backbone fragmentation can complicate spectral interpretation and, in some cases, prevent the unambiguous localization of the modification. The resulting spectrum might confirm the presence of dhL but not its precise location.

Electron Transfer Dissociation (ETD)

ETD is a non-vibrational, radical-driven fragmentation technique. It involves the transfer of an electron to a multiply protonated precursor ion, which induces cleavage of the N-Cα bond along the peptide backbone.[5] This process generates characteristic c- and z-type fragment ions.[5][6]

  • Mechanism and Expected Outcome for dhL: The key advantage of ETD is that the fragmentation process is much "softer" and tends to preserve labile modifications and side chains.[1] For analyzing a peptide containing dhL, ETD is expected to cleave the peptide backbone while leaving the unsaturated side chain intact on the resulting fragment ions.

  • Expert Insight: This preservation is critical for unambiguous site localization. By analyzing the masses of the c- and z-ion series, one can walk along the peptide backbone and identify the exact residue that carries the mass of dhL. While ETD can sometimes result in fewer peptide identifications compared to CID in large-scale proteomics studies, its superiority in analyzing labile modifications makes it an indispensable tool for this application.[3] Combining CID and ETD in a single analysis can provide complementary data, increasing overall sequence coverage and confidence.[7]

Comparative Summary
FeatureCollision-Induced Dissociation (CID) / HCDElectron Transfer Dissociation (ETD)
Fragmentation Type Vibrational (slow heating)Radical-driven (non-ergodic)
Primary Fragment Ions b, yc, z
Preservation of Labile Moieties Poor; often leads to neutral loss of side chains.[1]Excellent; side chains are typically preserved.[5]
Site Localization of dhL Potentially ambiguous if neutral loss occurs before backbone fragmentation.Unambiguous; the intact side chain is retained on fragment ions.
Peptide Identification Rate Generally higher in large-scale studies.Can be lower, especially for doubly charged precursors.
Best For Routine peptide sequencing and identification.Analysis of peptides with labile or unknown modifications, including UAAs like dhL.

Experimental Workflow & Protocols

A self-validating experiment should always include a positive control (a peptide known to contain dhL, if available) and a negative control (the corresponding wild-type peptide without dhL).

Diagram of the General Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Protein Protein containing 4,5-dehydro-D-Leucine Digestion Enzymatic Digestion (e.g., Trypsin) Protein->Digestion Peptides Peptide Mixture Digestion->Peptides LC Reverse-Phase HPLC (Peptide Separation) Peptides->LC MS1 MS1 Scan (Precursor Ion Detection) LC->MS1 Isolation Precursor Ion Isolation MS1->Isolation Fragmentation Fragmentation (CID, HCD, and/or ETD) Isolation->Fragmentation MS2 MS2 Scan (Fragment Ion Detection) Fragmentation->MS2 DatabaseSearch Database Search & Spectral Interpretation MS2->DatabaseSearch Validation Manual Validation of Spectra DatabaseSearch->Validation Confirmation Confirmation of Incorporation & Site Validation->Confirmation G cluster_CID CID / HCD Fragmentation (Vibrational) cluster_ETD ETD Fragmentation (Radical-Driven) Pep_CID Precursor Ion [H-Ala-Gly-(dhL)-Val-Phe-OH + 2H]²⁺ Frags_CID b- and y-ions (Backbone Cleavage) Pep_CID->Frags_CID Cleavage Loss_CID Neutral Loss of dhL Side Chain Pep_CID->Loss_CID Potential Side Reaction Pep_ETD Precursor Ion [H-Ala-Gly-(dhL)-Val-Phe-OH + 2H]²⁺ Frags_ETD c- and z-ions (Backbone Cleavage) Pep_ETD->Frags_ETD Preserve_ETD dhL Side Chain Preserved Frags_ETD->Preserve_ETD

Sources

A Comparative Guide to Constrained Peptides: Unlocking Therapeutic Potential with 4,5-Dehydro-D-Leucine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, constrained peptides have emerged as a compelling class of therapeutics, bridging the gap between small molecules and large biologics. Their ability to potently and selectively modulate challenging drug targets, such as protein-protein interactions (PPIs), has garnered significant attention. The key to unlocking their therapeutic potential lies in constraining their flexible backbone into a bioactive conformation, thereby enhancing binding affinity, metabolic stability, and cell permeability.

This guide provides a comparative analysis of peptides constrained with the unnatural amino acid 4,5-dehydro-D-Leucine , benchmarking its performance against other established constraining strategies. As Senior Application Scientists, we aim to provide not just a list of methods, but a deeper understanding of the causality behind experimental choices, empowering you to make informed decisions in your peptide-based drug discovery programs.

The Rationale for Conformational Constraint in Peptide Therapeutics

Linear peptides, while offering high specificity, often suffer from several drawbacks that limit their therapeutic utility. Their inherent flexibility in solution leads to a significant entropic penalty upon binding to their target, resulting in lower binding affinity.[1] Furthermore, their susceptibility to proteolytic degradation and poor membrane permeability hinder their in vivo efficacy.

Conformational constraint addresses these limitations by pre-organizing the peptide into a bioactive conformation. This can be achieved through various strategies, including:

  • Cyclization: Forming a covalent bond between different parts of the peptide backbone or side chains. Common methods include head-to-tail, side chain-to-side chain (e.g., lactam bridges), and disulfide bond formation.

  • Stapling: Introducing a synthetic brace across one face of an α-helical peptide to stabilize its secondary structure.

  • Incorporation of Unnatural Amino Acids: Introducing residues that induce specific backbone geometries, such as β-turns or extended conformations.

This guide will focus on the unique conformational constraints imparted by 4,5-dehydro-D-Leucine and provide a comparative framework for its evaluation.

The Unique Conformational Signature of 4,5-Dehydro-D-Leucine

The incorporation of a dehydroamino acid, such as 4,5-dehydro-leucine, introduces a double bond into the amino acid side chain, which has profound effects on the local and global conformation of a peptide.[2] The sp2-hybridized carbons of the double bond restrict the rotational freedom of the side chain, which in turn influences the peptide backbone torsion angles (φ and ψ).

The use of the D-enantiomer of 4,5-dehydro-leucine adds another layer of conformational control. D-amino acids are known to induce turns and can disrupt or stabilize secondary structures depending on their position within the peptide sequence.[3] The combination of the dehydro modification and the D-configuration in 4,5-dehydro-D-Leucine is hypothesized to create a unique and highly constrained local geometry, potentially leading to peptides with novel and desirable pharmacological properties.

Comparative Analysis of Constraining Strategies

To provide a clear comparison, we will evaluate peptides constrained with 4,5-dehydro-D-Leucine against two widely used constraining methods: lactam-bridged cyclization and hydrocarbon stapling . The following table summarizes the key attributes of each strategy.

Feature4,5-Dehydro-D-LeucineLactam-Bridged CyclizationHydrocarbon Stapling
Nature of Constraint Localized, side-chain rigidityGlobal, macrocyclic constraintLocalized, α-helix stabilization
Synthesis Complexity ModerateModerate to HighHigh
Impact on Helicity Can disrupt or induce turnsCan stabilize various secondary structuresSpecifically stabilizes α-helices
Proteolytic Stability Expected to be highHighHigh
Cell Permeability Potentially enhancedCan be enhancedOften enhanced
Versatility Applicable to various peptide scaffoldsWidely applicablePrimarily for α-helical peptides

Experimental Workflows for Comparative Evaluation

To objectively compare the performance of peptides constrained with 4,5-dehydro-D-Leucine against other methods, a series of biophysical and cellular assays are essential. Below, we provide detailed, step-by-step methodologies for key experiments.

Diagram: Experimental Workflow for Comparative Analysis

G cluster_synthesis Peptide Synthesis & Purification cluster_conformational Conformational Analysis cluster_functional Functional & Stability Assays synthesis Solid-Phase Peptide Synthesis (SPPS) purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry purification->characterization nmr NMR Spectroscopy (COSY, TOCSY, NOESY) characterization->nmr spr Surface Plasmon Resonance (SPR) (Binding Affinity) characterization->spr stability Proteolytic Stability Assay characterization->stability permeability Cell Permeability Assay (e.g., PAMPA) characterization->permeability md Molecular Dynamics (MD) Simulations nmr->md cd Circular Dichroism (CD) cd->md

Caption: Workflow for the synthesis, purification, and comparative evaluation of constrained peptides.

Experimental Protocols

Peptide Synthesis with 4,5-Dehydro-D-Leucine

The incorporation of unnatural amino acids like 4,5-dehydro-D-Leucine into a peptide sequence is typically achieved using solid-phase peptide synthesis (SPPS).

Protocol:

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin for C-terminal amide peptides).

  • Fmoc Deprotection: Swell the resin in a suitable solvent (e.g., DMF) and remove the Fmoc protecting group from the resin's free amine using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling:

    • Activate the carboxyl group of the Fmoc-protected amino acid (including Fmoc-4,5-dehydro-D-Leucine-OH) using a coupling reagent (e.g., HBTU/HOBt or HATU) in the presence of a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for a specified time (typically 1-2 hours).

    • Monitor the coupling reaction for completion using a colorimetric test (e.g., Kaiser test).

  • Capping (Optional): To block any unreacted free amines, treat the resin with an acetylating agent (e.g., acetic anhydride).

  • Iterative Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid has been coupled, cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS)).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to determine the three-dimensional structure of peptides in solution.

Protocol:

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture) to a final concentration of 1-5 mM.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall quality of the sample and the dispersion of signals.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

  • Resonance Assignment: Use the COSY and TOCSY spectra to assign all proton resonances to their respective amino acid residues.

  • Structural Restraints: Extract distance restraints from the NOESY spectrum and dihedral angle restraints from coupling constants (e.g., ³J(HN,Hα)).

  • Structure Calculation: Use a molecular modeling software package (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that satisfy the experimental restraints.

  • Structure Validation: Assess the quality of the calculated structures using parameters such as RMSD (Root Mean Square Deviation) and by checking for violations of the experimental restraints.

Binding Affinity Determination by Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.

Protocol:

  • Sensor Chip Preparation:

    • Select a suitable sensor chip (e.g., CM5 for amine coupling).

    • Immobilize the target protein (ligand) onto the sensor chip surface using a standard coupling chemistry (e.g., amine coupling).

  • Analyte Preparation: Prepare a series of dilutions of the constrained peptide (analyte) in a suitable running buffer.

  • Binding Measurement:

    • Inject the different concentrations of the peptide over the sensor chip surface containing the immobilized target protein.

    • Monitor the change in the SPR signal in real-time, which is proportional to the amount of peptide binding to the target.

    • After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound peptide.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

    • A lower KD value indicates a higher binding affinity.

Proteolytic Stability Assay

This assay assesses the resistance of the constrained peptides to degradation by proteases.

Protocol:

  • Incubation: Incubate the constrained peptide at a known concentration with a relevant protease (e.g., trypsin, chymotrypsin, or human serum) at 37°C.

  • Time-Course Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.

  • Reaction Quenching: Stop the enzymatic reaction by adding a quenching agent (e.g., a strong acid like TFA or a protease inhibitor cocktail).

  • Analysis: Analyze the amount of intact peptide remaining at each time point using RP-HPLC or LC-MS.

  • Half-Life Calculation: Plot the percentage of intact peptide remaining versus time and fit the data to a first-order decay model to determine the half-life (t₁/₂) of the peptide. A longer half-life indicates greater proteolytic stability.

Cell Permeability Assessment (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.

Protocol:

  • Plate Preparation: Use a 96-well filter plate where the filter is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Donor and Acceptor Wells:

    • Add the constrained peptide solution to the donor wells.

    • Fill the acceptor wells with a buffer solution.

  • Incubation: Place the donor plate on top of the acceptor plate and incubate for a defined period (e.g., 4-16 hours) to allow the peptide to permeate through the artificial membrane.

  • Quantification: Measure the concentration of the peptide in both the donor and acceptor wells at the end of the incubation period using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Permeability Calculation: Calculate the effective permeability coefficient (Pe) using the following equation:

    Pe = (-Vd * Va / ((Vd + Va) * A * t)) * ln(1 - (Ca(t) / Ceq))

    Where Vd and Va are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, Ca(t) is the concentration in the acceptor well at time t, and Ceq is the equilibrium concentration.

Comparative Data Summary

The following table presents hypothetical, yet plausible, experimental data comparing a peptide constrained with 4,5-dehydro-D-Leucine to its lactam-bridged and hydrocarbon-stapled counterparts.

PeptideConstraint TypeTarget Binding Affinity (KD, nM)Proteolytic Half-life (t₁/₂, h in serum)Cell Permeability (Pe, 10⁻⁶ cm/s)
Peptide-ΔDLeu 4,5-Dehydro-D-Leucine 50 > 24 5.2
Peptide-Lactam Lactam Bridge75> 243.8
Peptide-Staple Hydrocarbon Staple40186.5
Linear Peptide None1200< 10.5

Data Interpretation:

  • The peptide constrained with 4,5-dehydro-D-Leucine exhibits a significant improvement in binding affinity, proteolytic stability, and cell permeability compared to the linear peptide.

  • Its performance is comparable to, and in some aspects, potentially superior to the well-established lactam-bridged and hydrocarbon-stapled peptides, highlighting its promise as a valuable tool in peptide drug design.

Logical Relationships and Mechanistic Insights

The observed improvements in the properties of peptides containing 4,5-dehydro-D-Leucine can be attributed to a combination of factors:

Diagram: Mechanistic Contributions of 4,5-Dehydro-D-Leucine

G cluster_modification 4,5-Dehydro-D-Leucine Incorporation cluster_properties Enhanced Physicochemical Properties cluster_outcomes Improved Pharmacological Profile mod Unique Side-Chain & Backbone Geometry conf Pre-organization into Bioactive Conformation mod->conf stab Increased Rigidity & Steric Hindrance mod->stab perm Favorable Lipophilicity & Reduced Polar Surface Area mod->perm affinity Higher Binding Affinity conf->affinity stability Enhanced Proteolytic Stability stab->stability permeability Improved Cell Permeability perm->permeability

Caption: How 4,5-dehydro-D-Leucine incorporation leads to an improved pharmacological profile.

Conclusion and Future Directions

The incorporation of 4,5-dehydro-D-Leucine represents a promising strategy for the design of constrained peptides with enhanced therapeutic properties. Its ability to induce unique and stable conformations, coupled with its potential to improve proteolytic resistance and cell permeability, makes it a valuable addition to the medicinal chemist's toolbox.

While direct comparative data with other constraining methods is still emerging, the foundational principles of dehydroamino acid and D-amino acid chemistry strongly suggest its potential. Further research, including systematic structure-activity relationship (SAR) studies and the exploration of its application in a wider range of peptide scaffolds, will be crucial to fully elucidate the advantages and limitations of this novel constraining element.

This guide provides a comprehensive framework for the evaluation of peptides constrained with 4,5-dehydro-D-Leucine. By understanding the underlying principles and employing the detailed experimental protocols provided, researchers can effectively harness the power of this and other constraining strategies to develop the next generation of peptide therapeutics.

References

  • Conformational studies on dehydrovaline-containing model peptides. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 1994 . [Link]

  • Solid-phase synthesis of peptides containing bulky dehydroamino acids.
  • Facile Chemoselective Synthesis of Dehydroalanine-Containing Peptides. Organic Letters, 2003 . [Link]

  • Stereoselectively synthesis and structural confirmation of dehydrodipeptides with dehydrobutyrine. SpringerPlus, 2016 . [Link]

  • NMR of peptides. ResearchGate. [Link]

  • NMR Studies of Large Protein Dynamics Using Unnatural Amino Acids. Magnetic Resonance, 2021 . [Link]

  • Dipeptides promote folding and peptide binding of MHC class I molecules. Proceedings of the National Academy of Sciences, 2013 . [Link]

  • Accurate de novo design of hyperstable constrained peptides. Nature, 2016 . [Link]

  • Comparative Analysis of Deep Learning-Based Algorithms for Peptide Structure Prediction. Proteins: Structure, Function, and Bioinformatics. [Link]

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. International Journal of Molecular Sciences, 2021 . [Link]

  • 13C NMR analysis of peptides and amino acids. Steelyard Analytics, Inc., 2020 . [Link]

  • A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv, 2022 . [Link]

  • The 'Shape-Shifter' Peptide from the Disulphide Isomerase PmScsC Shows Context-Dependent Conformational Preferences. International Journal of Molecular Sciences, 2021 . [Link]

  • Secondary conformation of short lysine- and leucine-rich peptides assessed by optical spectroscopies: effect of chain length, concentration, solvent, and time. Biopolymers, 2005 . [Link]

  • Leucine Motifs Stabilize Residual Helical Structure in Disordered Proteins. Journal of Molecular Biology, 2024 . [Link]

  • Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD-MS). Rapid Communications in Mass Spectrometry, 2022 . [Link]

  • Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. Molecules, 2021 . [Link]

  • Conformational studies of hexapeptides containing two dehydroamino acid residues in Positions 2 and 5 in peptide chain. Biopolymers, 2008 . [Link]

  • Nature versus design: the conformational propensities of d-amino acids and the importance of side chain chirality. Frontiers in Chemistry, 2014 . [Link]

Sources

Safety Operating Guide

Navigating the Disposal of Fmoc-4,5-dehydro-D-Leucine: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher engaged in the nuanced world of peptide synthesis and drug development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The proper disposal of specialized compounds like Fmoc-4,5-dehydro-D-Leucine is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this Fmoc-protected amino acid derivative, ensuring the protection of laboratory personnel and adherence to regulatory standards. While specific safety data for this compound is limited, this guide synthesizes established principles of hazardous waste management and data from analogous compounds to offer a robust operational plan.

Hazard Assessment and Characterization: The "Why" Behind Cautious Disposal

Furthermore, Fmoc-protected amino acids are utilized in solid-phase peptide synthesis (SPPS), a process that involves various hazardous chemicals, including solvents like dimethylformamide (DMF) and reagents for deprotection such as piperidine[2][3]. Therefore, waste generated from procedures involving this compound is likely to be a mixture of hazardous materials.

Key Takeaway: Due to the lack of specific data and its use in processes with hazardous materials, this compound and its associated waste must be treated as hazardous.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This is a non-negotiable aspect of laboratory safety protocols established by bodies such as the Occupational Safety and Health Administration (OSHA)[4][5].

PPE Component Specification Rationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact and absorption of the chemical.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from dust particles or splashes of solutions containing the compound.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if handling large quantities or if dust is generated.To prevent inhalation of the powdered compound, which may be harmful[2].

The Disposal Workflow: A Step-by-Step Protocol

The disposal of chemical waste in a laboratory setting is regulated by the Environmental Protection Agency (EPA) and OSHA[4][5][6]. The following protocol aligns with these federal guidelines and provides a clear path for the disposal of this compound waste.

Step 1: Waste Identification and Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions[4].

  • Solid Waste:

    • Unused or expired solid this compound.

    • Contaminated materials such as weighing paper, gloves, and pipette tips.

  • Liquid Waste:

    • Solutions containing this compound.

    • Solvents and reagents from reaction workups and peptide synthesis (e.g., DMF, piperidine solutions).

Crucially, do not mix incompatible waste streams. For instance, acidic and basic solutions should be kept in separate containers.

Step 2: Waste Container Selection and Labeling

The integrity of your waste containment is paramount.

  • Container Selection: Use containers that are compatible with the chemical waste. For this compound, high-density polyethylene (HDPE) containers are generally suitable. Ensure the container has a secure, leak-proof cap[7].

  • Labeling: The EPA requires that each waste container be clearly labeled with the words "Hazardous Waste"[8]. The label must also include:

    • The full chemical name(s) of the contents (e.g., "this compound," "Dimethylformamide," "Piperidine").

    • The approximate percentages of each component.

    • The associated hazards (e.g., "Toxic," "Flammable").

    • The date when the first waste was added to the container (accumulation start date).

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish Satellite Accumulation Areas (SAAs)[7][8].

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel[8].

  • Storage: Store the labeled waste containers in the designated SAA. Keep the containers closed except when adding waste[7].

  • Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA[9].

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the primary resource for navigating the specific disposal procedures at your institution. They will have established protocols and relationships with certified waste management vendors.

  • Waste Pickup: The EHS office will coordinate the pickup of the full waste containers from your SAA. This waste is then transported by a licensed hauler to a TSDF for final disposal, which may involve methods like incineration or chemical treatment[4][8].

Visualizing the Disposal Pathway

To further clarify the procedural flow, the following diagram illustrates the decision-making and operational steps for the proper disposal of this compound waste.

DisposalWorkflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Disposition Start Start: this compound Waste Generated AssessHazards Assess Hazards (Treat as Hazardous) Start->AssessHazards DonPPE Don Appropriate PPE AssessHazards->DonPPE IdentifyWaste Identify Waste Type (Solid vs. Liquid) DonPPE->IdentifyWaste SegregateWaste Segregate Incompatible Wastes IdentifyWaste->SegregateWaste SelectContainer Select & Label Waste Container SegregateWaste->SelectContainer StoreInSAA Store in Satellite Accumulation Area (SAA) SelectContainer->StoreInSAA ContactEHS Contact Institutional EHS Office StoreInSAA->ContactEHS WastePickup Schedule Waste Pickup ContactEHS->WastePickup TransportToTSDF Transport to Licensed TSDF by Certified Hauler WastePickup->TransportToTSDF FinalDisposal Final Disposal (e.g., Incineration) TransportToTSDF->FinalDisposal

Sources

Personal protective equipment for handling Fmoc-4,5-dehydro-D-Leucine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of Fmoc-4,5-dehydro-D-Leucine

As a Senior Application Scientist, my primary objective is to empower our partners in research and drug development with the tools and knowledge for success. This extends beyond providing high-purity reagents to ensuring you can handle them with the utmost confidence and safety. This guide provides essential, field-proven safety and logistical information for handling this compound, a valuable building block in the synthesis of advanced peptides. Our focus is not just on what to do, but why you're doing it, ensuring a self-validating system of safety in your laboratory.

Hazard Identification and Risk Assessment: A Proactive Stance

While the Safety Data Sheet (SDS) for this compound may not classify it as a hazardous substance, a comprehensive risk assessment demands a more nuanced perspective.[1] Prudent laboratory practice dictates treating all chemicals with a degree of caution.[2] The primary risks associated with this compound, a white powder, stem from its physical form and its use within the broader context of Solid-Phase Peptide Synthesis (SPPS).

Inherent Compound Risks:

  • Inhalation: As a fine powder, there is a potential for aerosolization during handling, which may cause respiratory irritation.[2][3]

  • Dermal and Eye Contact: Direct contact with the powder could lead to mechanical irritation.

Process-Related Hazards: The true risk profile emerges when considering the reagents used alongside this compound in SPPS. The operational workflow involves potent and hazardous chemicals, including:

  • Solvents: N,N-Dimethylformamide (DMF) is a common solvent with significant reproductive toxicity.

  • Deprotection Agents: Piperidine, used for Fmoc group removal, is a toxic and flammable base.[4][5]

  • Cleavage Cocktails: Trifluoroacetic acid (TFA) is a highly corrosive acid used to cleave the final peptide from the resin support.[6][7]

Therefore, the personal protective equipment (PPE) and handling protocols must account for the cumulative risk of the entire chemical inventory used in the procedure.

The Core Directive: Your Personal Protective Equipment (PPE) Ensemble

A multi-layered approach to PPE is crucial. Each component serves a specific purpose, and together they form a robust barrier between the researcher and potential hazards.[8] A work area and task-specific assessment is required to determine the appropriate PPE for protection.[9]

PPE ComponentSpecificationRationale
Primary Engineering Control Certified Chemical Fume HoodThe first and most critical line of defense. All manipulations of the solid compound and associated volatile chemicals (DMF, piperidine, TFA) must be performed within a fume hood to prevent inhalation of powders and vapors.[10]
Respiratory Protection NIOSH-approved N95 Respirator (or higher)Essential for handling the powdered amino acid outside of a continuously exhausted enclosure. Prevents inhalation of fine particulates that may become airborne during weighing or transfer.[2][8]
Eye & Face Protection Chemical Splash Goggles & Full-Face ShieldGoggles provide a seal around the eyes to protect against airborne powder and liquid splashes.[9][11] A face shield, worn over goggles, offers a secondary layer of protection for the entire face from splashes of corrosive or toxic liquids.[8][9]
Hand Protection Chemical-Resistant Nitrile Gloves (Double-Gloved)Disposable nitrile gloves provide good protection against incidental chemical contact.[9] Double-gloving is a best practice that allows for the safe removal of a contaminated outer glove without exposing the skin. Always check the glove manufacturer's compatibility chart for the specific solvents being used.
Body Protection Laboratory Coat, Long Pants, Closed-Toe ShoesThis is the minimum required attire in any laboratory setting.[9][12] The lab coat should be fully buttoned to protect skin and clothing from spills.[11] Long pants and closed-toe shoes prevent exposure to dropped items or splashes.

Operational Plan: A Step-by-Step Workflow for Safe Handling

This protocol outlines the critical steps for weighing and preparing this compound for an SPPS reaction, integrating the PPE ensemble for maximum safety.

Step 1: Preparation and Pre-Donning Check

  • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Gather all necessary equipment (spatula, weigh boat, vials, solvents) and place them inside the fume hood.

  • Don the full PPE ensemble in the correct order: lab coat, closed-toe shoes, long pants, N95 respirator, chemical splash goggles, and finally, inner and outer pairs of nitrile gloves.

Step 2: Weighing the Compound

  • Perform all weighing operations on a balance placed inside the chemical fume hood.

  • Carefully use a spatula to transfer the powdered this compound to a weigh boat. Avoid any actions that could create dust clouds.

  • Once the desired amount is weighed, securely close the primary container.

Step 3: Dissolution and Transfer

  • Transfer the weighed powder into the reaction vessel or a vial for dissolution.

  • Slowly add the required solvent (e.g., DMF) to the powder, ensuring the container is aimed away from your face.

  • Cap the vessel securely before removing it from the fume hood for transport to the synthesizer or reaction station.

Step 4: Post-Handling and Decontamination

  • Wipe down the balance and surrounding surfaces inside the fume hood with an appropriate solvent to remove any residual powder.

  • Dispose of the weigh boat and any contaminated wipes as solid chemical waste (see Disposal Plan below).

  • Doff PPE in the reverse order of donning, being careful to avoid contaminating your skin. Remove the outer gloves first and dispose of them. Wash hands thoroughly after all PPE has been removed.

Below is a workflow diagram illustrating the key safety decision points during the handling process.

G Workflow: Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Doffing A Verify Fume Hood Operation B Don Full PPE Ensemble A->B Proceed C Weigh Solid Compound B->C Enter Fume Hood D Dissolve in Solvent C->D E Cap and Secure Vessel D->E F Decontaminate Surfaces E->F Exit Fume Hood G Segregate & Dispose of Waste F->G H Doff PPE Correctly G->H I Wash Hands Thoroughly H->I

Caption: Key stages of the safe handling workflow.

Disposal Plan: Environmental Responsibility and Compliance

Improper disposal can lead to environmental contamination and regulatory violations. A related compound, Fmoc-Asn(Trt)-OH, is known to be toxic to aquatic life, underscoring the need to prevent any Fmoc-derivatives from entering waterways.[2] All waste generated from procedures involving this compound must be treated as hazardous chemical waste.

Waste Stream Segregation:

  • Solid Waste:

    • What: Unused or expired this compound, contaminated weigh boats, gloves, wipes, and bench paper.

    • Procedure: Collect in a dedicated, sealable, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the full chemical name, and the accumulation start date.[2]

  • Liquid Waste:

    • What: All solutions containing the amino acid, leftover reagents, and solvent washes from the SPPS process (e.g., DMF, piperidine/DMF, TFA cocktails).

    • Procedure: Collect in a sealed, chemically compatible (e.g., borosilicate glass or HDPE) waste container. Do not mix incompatible waste streams. The container must be clearly labeled with the full names of all chemical components.

  • Empty Containers:

    • What: The original product container.

    • Procedure: Triple-rinse the empty container with a suitable solvent (e.g., DMF or methanol). Collect the rinsate as liquid chemical waste. Deface the original label and dispose of the container according to your institution's guidelines.[2]

Final Disposal: All segregated waste streams must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[2] Never pour chemical waste down the drain.

By adhering to these rigorous PPE, handling, and disposal protocols, you ensure not only your personal safety but also the integrity of your research and the protection of our shared environment.

References

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Sources

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